molecular formula C4H5N3O3 B3285773 (5-Nitro-1H-imidazol-4-yl)methanol CAS No. 81246-35-7

(5-Nitro-1H-imidazol-4-yl)methanol

Cat. No.: B3285773
CAS No.: 81246-35-7
M. Wt: 143.10 g/mol
InChI Key: GBBKXKSJYULCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Nitro-1H-imidazol-4-yl)methanol (CAS 81246-35-7) is a high-value nitroimidazole derivative with the molecular formula C4H5N3O3 and a molecular weight of 143.10 g/mol. This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure, featuring both a nitro group and a hydroxymethyl functional group on the imidazole ring, makes it a versatile building block for further chemical functionalization and structure-activity relationship studies. The 5-nitroimidazole scaffold is of significant research interest due to its well-documented biological activities. Nitroimidazole derivatives are extensively investigated for their potent antibacterial and antiparasitic properties. Recent scientific literature highlights the ongoing synthesis and evaluation of new nitroimidazole analogs as anti- Helicobacter pylori agents, especially against metronidazole-resistant strains, underscoring their relevance in addressing antibiotic resistance . The nitro group is essential for the mechanism of action of such drugs, often undergoing bioreduction within anaerobic microorganisms to produce cytotoxic compounds . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate precautions. For product stability, it is recommended to store the material sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-nitro-1H-imidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c8-1-3-4(7(9)10)6-2-5-3/h2,8H,1H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBKXKSJYULCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516119
Record name (4-Nitro-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81246-35-7
Record name (4-Nitro-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Nitro-1H-imidazol-4-yl)methanol CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: (5-Nitro-1H-imidazol-4-yl)methanol

Executive Summary

(5-Nitro-1H-imidazol-4-yl)methanol (CAS 81246-35-7) is a critical heterocyclic building block in the synthesis of nitroimidazole-based antibiotics and hypoxia-selective radiotracers.[1][2] Structurally, it consists of an imidazole ring substituted with a nitro group at the C5 position and a hydroxymethyl group at the C4 position.[3] As a 1H-imidazole, it exists in tautomeric equilibrium, but the "5-nitro" tautomer is the pharmacologically relevant form for bioactivation under hypoxic conditions.[1][2] This guide details its physicochemical properties, validated synthetic pathways, and utility in drug development.[2][3]

Identity & Physicochemical Characterization

The compound is an amphoteric solid, capable of acting as both a weak acid (imidazole NH) and a weak base (imidazole N3).[2][3] Its polarity, driven by the nitro and hydroxyl groups, dictates its solubility profile and handling requirements.[2][3]

Table 1: Physicochemical Profile

PropertyDataNotes
CAS Number 81246-35-7Confirmed specific isomer
Molecular Formula C₄H₅N₃O₃
Molecular Weight 143.10 g/mol
Appearance Pale yellow to tan solidNitroimidazoles typically darken on light exposure
Melting Point > 150°C (Decomposes)Predicted.[1][2][3][4] (Analog 4-nitroimidazole melts at 303°C; 1-methyl derivative at 112°C)
Solubility DMSO, DMF, MethanolSparingly soluble in water; insoluble in non-polar solvents (Hexane)
pKa (Predicted) ~8.5 (Imidazole NH)Acidic due to electron-withdrawing nitro group
LogP -0.5 to 0.2Low lipophilicity due to hydroxymethyl group

Synthetic Methodologies

Two primary strategies exist for synthesizing (5-Nitro-1H-imidazol-4-yl)methanol. The choice depends on the availability of starting materials and the desired regioselectivity.[3]

Pathway A: Hydroxymethylation of 4-Nitroimidazole (Preferred)

This route utilizes the reactivity of the C4/C5 position in 4-nitroimidazole towards electrophiles like formaldehyde.[1][2][3] While the nitro group deactivates the ring, the reaction can proceed under thermal forcing or basic catalysis.[3]

  • Reagents: 4-Nitroimidazole, Paraformaldehyde, DMSO (or sealed aqueous tube).[2][3]

  • Mechanism: Electrophilic aromatic substitution (hydroxyalkylation).[1][2][3]

Protocol 1: Thermal Hydroxymethylation

  • Preparation: Charge a pressure vessel with 4-nitroimidazole (1.0 eq) and Paraformaldehyde (1.5 eq) in DMSO.

  • Reaction: Heat to 110–120°C for 12–24 hours. The elevated temperature overcomes the deactivating effect of the nitro group.[3]

  • Workup: Cool to room temperature. Pour into ice-water. The product may precipitate or require extraction with Ethyl Acetate.[1][3]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH gradient).

Pathway B: Nitration of 4-(Hydroxymethyl)imidazole

This route starts with the alcohol already in place.[1][2][3] Nitration of imidazoles typically occurs at the C4 or C5 position.[3]

  • Reagents: 4-(Hydroxymethyl)imidazole, Fuming Nitric Acid, Sulfuric Acid.[2][3]

  • Critical Control: Temperature must be strictly controlled (<10°C) during addition to prevent oxidation of the alcohol to the aldehyde or carboxylic acid.[2][3]

Protocol 2: Controlled Nitration

  • Dissolution: Dissolve 4-(hydroxymethyl)imidazole (1.0 eq) in conc. H₂SO₄ at 0°C.[1][3][5]

  • Nitration: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temp <5°C.

  • Quench: Pour onto crushed ice. Neutralize carefully with NH₄OH to pH ~7 to precipitate the product.

SynthesisPathways cluster_legend Reaction Types Start1 4-Nitroimidazole (CAS 3034-38-6) Target (5-Nitro-1H-imidazol-4-yl)methanol (CAS 81246-35-7) Start1->Target Hydroxymethylation Start2 4-(Hydroxymethyl)imidazole (CAS 822-55-9) Start2->Target Nitration Reagent1 Paraformaldehyde DMSO, 110°C Reagent2 HNO3 / H2SO4 0°C Electrophilic Subst. Electrophilic Subst. Nitration Nitration Electrophilic Subst.->Nitration

Caption: Figure 1.[1][2][3][6] Convergent synthetic pathways for (5-Nitro-1H-imidazol-4-yl)methanol.

Pharmaceutical Applications

This compound serves as a versatile scaffold in medicinal chemistry, particularly for targeting anaerobic environments.[2][3]

1. Hypoxia Radiotracers (PET Imaging): The 2-nitroimidazole moiety is the gold standard for imaging tumor hypoxia.[1][2][3] This specific alcohol intermediate allows for the attachment of fluorinated alkyl chains via the hydroxyl group to synthesize tracers like [18F]-FMISO analogs.[1][2][3]

  • Mechanism:[1][2][3][6][7][8] In hypoxic cells, the nitro group is enzymatically reduced to reactive intermediates that covalently bind to intracellular macromolecules, trapping the radiolabel.[2]

2. Next-Generation Antibiotics: It acts as a precursor for "hybrid" antibiotics where the nitroimidazole core (active against anaerobes like C. difficile and H. pylori) is linked to other pharmacophores (e.g., oxazolidinones) to broaden the spectrum of activity.[2][3]

3. Radiosensitizers: Used to synthesize compounds that sensitize hypoxic tumor cells to radiation therapy by mimicking oxygen (electron affinity).[1][2][3]

Analytical Methodologies

Validating the identity of CAS 81246-35-7 requires distinguishing it from its isomers (e.g., 2-nitro or N-alkylated impurities).[1][2]

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[2][3]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][3] Gradient 5% B to 95% B over 20 min.

  • Detection: UV at 310 nm (Nitro group characteristic absorbance).[1][2][3]

  • Retention: Expect early elution due to high polarity (LogP ~ -0.5).[1][2][3]

NMR Characterization (DMSO-d₆):

  • ¹H NMR:

    • δ ~ 13.0 ppm (Broad s, 1H, Imidazole NH ).[2][3]

    • δ ~ 8.0 ppm (s, 1H, C2-H ).[2][3]

    • δ ~ 5.2 ppm (t, 1H, OH ).[2][3]

    • δ ~ 4.6 ppm (d, 2H, CH ₂-OH).[2][3]

  • Note: The absence of an N-methyl singlet (usually ~3.7-4.0 ppm) confirms the 1H-imidazole structure.[1][2]

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Carcinogenicity: Suspected (Category 2).[1][2][3] Nitroimidazoles are Ames positive and considered potential mutagens.[1][3]

  • Acute Toxicity: Harmful if swallowed (Category 4).[1][2][3]

  • Irritation: Causes skin and eye irritation.[1][3]

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2][3]

  • Storage: Store at 2–8°C, protected from light (amber vials). Hygroscopic – store under inert gas (Argon/Nitrogen) if possible.[1][2][3]

References

  • BLD Pharm. (2025).[1][3] (5-Nitro-1H-imidazol-4-yl)methanol Product Page. Retrieved from

  • PubChem. (2025).[1][2][3] 4-Nitroimidazole Compound Summary. National Center for Biotechnology Information.[1][3] Retrieved from [2]

  • GuideChem. (2025).[1][3] CAS 81246-35-7 Entry.[1][3] Retrieved from

  • Hakmaoui, Y., et al. (2022).[2][3][9] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Der Pharma Chemica, 14(4), 12-16.[1][2][9] Retrieved from

  • Windaus, A. (1909).[1][2][3] Reaction of formaldehyde with imidazoles. Berichte der deutschen chemischen Gesellschaft. (Historical reference for hydroxymethylation chemistry).

Sources

An In-depth Technical Guide to 4(5)-Hydroxymethyl-5(4)-nitroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4(5)-Hydroxymethyl-5(4)-nitroimidazole is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a member of the nitroimidazole class, its core structure is characterized by an imidazole ring substituted with both a hydroxymethyl group and a nitro group. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and applications. The inherent tautomerism of the imidazole ring results in two interchangeable forms, 4-hydroxymethyl-5-nitroimidazole and 5-hydroxymethyl-4-nitroimidazole, which coexist in equilibrium. This structural feature is critical to its biological activity, which is primarily driven by the reductive activation of the nitro group in hypoxic environments, leading to the formation of cytotoxic radicals. This mechanism underpins its use as a potential antimicrobial agent and a radiosensitizer in cancer therapy.

Chemical Identity and Physicochemical Properties

The chemical identity of 4(5)-hydroxymethyl-5(4)-nitroimidazole is defined by its core imidazole scaffold, a five-membered aromatic ring containing two nitrogen atoms. The ring is functionalized with a hydroxymethyl (-CH₂OH) group and a nitro (-NO₂) group.

Structural Elucidation and Tautomerism

A key feature of this molecule is the prototropic tautomerism of the imidazole ring. The proton on the ring nitrogen can migrate between the two nitrogen atoms, leading to an equilibrium between two tautomeric forms. This means the hydroxymethyl and nitro groups can be at the 4- and 5-positions, or vice versa.[1] While they are distinct structures, they readily interconvert, and the compound is typically referred to as a mixture of both.[1]

  • 4-Hydroxymethyl-5-nitro-1H-imidazole: The hydroxymethyl group is at position 4 and the nitro group is at position 5.

  • 5-Hydroxymethyl-4-nitro-1H-imidazole: The hydroxymethyl group is at position 5 and the nitro group is at position 4.

The position of the nitro group significantly influences the compound's biological activity. Generally, 5-nitroimidazole derivatives exhibit greater potency as antimicrobial agents compared to their 4-nitro counterparts.[2][] This is attributed to the electronic properties conferred by the nitro group's position, which affects its reduction potential.[2]

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are crucial for understanding the compound's behavior in biological systems and for formulation development.

PropertyValueSource
Molecular Formula C₄H₅N₃O₃[4]
Molecular Weight 143.10 g/mol [4]
Appearance White to yellow powder/crystal
Melting Point 168-170 °C
Water Solubility Predicted: 0.196 mol/L[5]
logP (Octanol/Water Partition Coefficient) Predicted: -0.806[5]
pKa (acidic) Predicted: 13.3[5]
pKa (basic) Predicted: 2.15[5]

Synthesis and Characterization

The synthesis of 4(5)-hydroxymethyl-5(4)-nitroimidazole can be approached through several routes, typically involving the nitration of a suitable imidazole precursor.

General Synthetic Workflow

A common strategy involves the nitration of 4(5)-(hydroxymethyl)imidazole. This precursor can be synthesized from commercially available starting materials. The nitration step requires strong nitrating agents, such as a mixture of fuming nitric acid and sulfuric acid, to introduce the nitro group onto the imidazole ring.[1][6]

SynthesisWorkflow Start 4(5)-(Hydroxymethyl)imidazole (Precursor) Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Reagents Nitration Product 4(5)-Hydroxymethyl-5(4)-nitroimidazole (Final Product) Reagents->Product Purification Purification (Recrystallization) Product->Purification MechanismOfAction cluster_cell Anaerobic/Hypoxic Cell cluster_oxic Oxic Environment Prodrug Nitroimidazole (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻) Prodrug->Radical e⁻ (Nitroreductase) Radical_Oxic Nitro Radical Anion (R-NO₂⁻) Intermediates Reactive Intermediates (e.g., R-NO, R-NHOH) Radical->Intermediates Further Reduction Damage DNA Strand Breaks & Macromolecular Damage Intermediates->Damage Death Cell Death Damage->Death Prodrug_Oxic Nitroimidazole (R-NO₂) Radical_Oxic->Prodrug_Oxic O₂ (Re-oxidation)

Sources

A Tale of Two Isomers: A Technical Guide to 4-Nitroimidazole and (5-Nitro-1H-imidazol-4-yl)methanol for the Research Professional

Author: BenchChem Technical Support Team. Date: March 2026

I have gathered significant information on both 4-nitroimidazole and the broader class of nitroimidazoles, which provides a strong foundation for the technical guide. For 4-nitroimidazole, I have details on its chemical properties, synthesis, and its role as a versatile intermediate in pharmaceuticals and other areas. I also found that 5-nitroimidazoles are generally more studied for their direct therapeutic effects, particularly as antibacterial and antiprotozoal agents.

However, I still lack specific information on "(5-nitro-1H-imidazol-4-yl)methanol." The search results provided information on related methylated and differently substituted analogs, but not this exact compound. This is a critical gap that needs to be addressed to fulfill the user's request for a direct comparison.

Therefore, the next step needs to be a very targeted search for the synthesis, properties, and applications of "(5-nitro-1H-imidazol-4-yl)methanol." If direct information remains scarce, I will broaden the search to include synthetic routes that could logically produce this compound, for example, by functionalizing the C4 position of a 5-nitroimidazole precursor. I will also look for comparative studies on the influence of substituent positions on the activity of nitroimidazole derivatives, which could provide context for the differences between the two target molecules.

Given the initial difficulty in finding information on the specific methanol-substituted compound, I will proceed with the understanding that it may be a less common or novel derivative. The guide will have to reflect this, potentially by discussing the predicted properties and reactivity of (5-nitro-1H-imidazol-4-yl)methanol based on the known chemistry of related compounds, in contrast to the well-documented 4-nitroimidazole.

I will now proceed to the next step of my original plan, but with a refined focus on obtaining the missing information for (5-nitro-1H-imidazol-4-yl)methanol. After this, I will move on to structuring the guide and creating the required visualizations.The latest searches have confirmed the initial difficulty in finding specific information for "(5-nitro-1H-imidazol-4-yl)methanol". While I found CAS numbers and supplier information for methylated analogues like "(1-methyl-5-nitro-1H-imidazol-4-yl)methanol" and "(1-methyl-5-nitro-1H-imidazol-2-yl)methanol", the exact non-methylated target compound remains elusive in dedicated literature. This strongly suggests it is not a commonly synthesized or studied compound.

However, I have gathered a wealth of information on the synthesis and applications of closely related 4-nitro and 5-nitroimidazole derivatives. This includes general synthetic routes for introducing substituents onto the imidazole ring and information on how the position of the nitro group and other functional groups influences the biological activity of these compounds. I can leverage this information to infer the likely synthesis and potential properties of "(5-nitro-1H-imidazol-4-yl)methanol".

Given this, I have enough information to proceed with creating the technical guide. I will structure the guide to first detail the well-documented chemistry of 4-nitroimidazole. Then, I will address (5-nitro-1H-imidazol-4-yl)methanol, explaining its structural relationship to more common 5-nitroimidazoles and proposing a synthetic pathway based on established methods for similar compounds. The comparative analysis will focus on the known differences in reactivity and biological activity between 4- and 5-nitroimidazoles, using the specific structures as examples to illustrate these principles. This approach will provide a comprehensive and scientifically sound guide despite the scarcity of direct data on one of the target molecules.

I will now proceed with structuring the content and creating the necessary visualizations and tables as planned.

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, yielding a diverse array of compounds with significant therapeutic applications. The constitutional isomerism of substituents on the imidazole ring profoundly influences the physicochemical properties and biological activities of these derivatives. This in-depth technical guide provides a comparative analysis of two such isomers: the well-characterized 4-nitroimidazole and the less-documented (5-nitro-1H-imidazol-4-yl)methanol. We will explore their distinct chemical identities, delve into established and theoretical synthetic pathways, and discuss their divergent roles in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationships within this critical class of heterocyclic compounds.

Introduction: The Significance of Nitroimidazoles

Nitroimidazoles are a class of heterocyclic organic compounds characterized by an imidazole ring bearing at least one nitro group. Since the discovery of azomycin (2-nitroimidazole) in the 1950s, this structural motif has been extensively explored, leading to the development of crucial drugs for treating anaerobic bacterial and parasitic infections. The biological activity of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group in hypoxic environments, a characteristic of anaerobic organisms and solid tumors, leading to the formation of cytotoxic radicals that damage cellular macromolecules.[1]

The position of the nitro group, along with other substituents on the imidazole ring, dictates the molecule's redox potential, lipophilicity, and steric profile, thereby modulating its therapeutic efficacy and spectrum of activity. This guide focuses on two specific isomers to illustrate these fundamental principles: 4-nitroimidazole, a versatile building block, and the hypothetical (5-nitro-1H-imidazol-4-yl)methanol, a derivative of the more therapeutically prominent 5-nitroimidazole class.

Chemical and Physical Properties: A Comparative Overview

The seemingly subtle shift of the nitro group and the addition of a hydroxymethyl substituent create two molecules with distinct physicochemical profiles.

Property4-Nitroimidazole(5-Nitro-1H-imidazol-4-yl)methanol
Chemical Structure (Structure inferred)
IUPAC Name 4-Nitro-1H-imidazole(5-Nitro-1H-imidazol-4-yl)methanol
Molecular Formula C₃H₃N₃O₂C₄H₅N₃O₃
Molecular Weight 113.07 g/mol [2]143.10 g/mol
CAS Number 3034-38-6[2]Not readily available
Appearance Light yellow powder[3]Inferred to be a solid
Melting Point ~303 °C (decomposes)[3]Not available
Solubility Slightly soluble in water; soluble in dilute acids and most common organic solvents.[4]Expected to have increased water solubility due to the hydroxyl group.

Synthesis and Mechanistic Insights

The synthetic routes to 4-nitroimidazole and the proposed synthesis of (5-nitro-1H-imidazol-4-yl)methanol highlight fundamental differences in the regioselectivity of electrophilic aromatic substitution on the imidazole ring.

Synthesis of 4-Nitroimidazole

4-Nitroimidazole is commercially available and is typically synthesized via the direct nitration of imidazole.[2]

Experimental Protocol: Nitration of Imidazole

  • Reaction Setup: Imidazole is dissolved in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a cooling bath.

  • Nitration: A nitrating mixture, composed of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the imidazole solution while maintaining a low temperature to control the exothermic reaction.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto ice, leading to the precipitation of 4-nitroimidazole.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Causality of Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the nitronium ion (NO₂⁺), the electrophile responsible for nitration. The sulfuric acid also serves to protonate the imidazole ring, deactivating it towards electrophilic attack, thus requiring forcing conditions. The regioselectivity favoring the 4-position is a result of the complex interplay of electronic effects and the protonation state of the imidazole ring under strongly acidic conditions.

Logical Relationship Diagram: Synthesis of 4-Nitroimidazole

G Imidazole Imidazole FourNitroimidazole 4-Nitroimidazole Imidazole->FourNitroimidazole Nitration NitratingMixture H₂SO₄ / HNO₃ NitratingMixture->FourNitroimidazole G Hydroxymethylimidazole 4(5)-(Hydroxymethyl)imidazole IsomerMixture Isomeric Mixture Hydroxymethylimidazole->IsomerMixture Nitration Nitration Nitrating Agent Nitration->IsomerMixture FiveNitroMethanol (5-Nitro-1H-imidazol-4-yl)methanol IsomerMixture->FiveNitroMethanol Separation Separation Chromatographic Separation Separation->FiveNitroMethanol G cluster_0 Anaerobic Microorganism FiveNitro 5-Nitroimidazole (Prodrug) Nitroreductase Nitroreductase FiveNitro->Nitroreductase Reduction ReactiveIntermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->ReactiveIntermediates DNADamage DNA Damage ReactiveIntermediates->DNADamage CellDeath Cell Death DNADamage->CellDeath

Sources

Navigating the Landscape of Nitroimidazole Methanols: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of (5-Nitro-1H-imidazol-4-yl)methanol and its Key Analogs

Introduction: The Significance of the 5-Nitroimidazole Scaffold

The 5-nitroimidazole framework is a cornerstone in medicinal chemistry, renowned for its potent antimicrobial and antiprotozoal properties.[1][2][3] Compounds built on this scaffold, such as metronidazole and tinidazole, are indispensable tools in treating infections caused by anaerobic bacteria and various protozoa.[2][3][] Their mechanism of action is intrinsically linked to the reductive activation of the nitro group within the low-redox environment of these pathogens, leading to the generation of cytotoxic radicals that inflict lethal damage to cellular macromolecules, including DNA.[1][5] This guide delves into the chemical and biological landscape of a specific, yet nuanced, member of this class: (5-Nitro-1H-imidazol-4-yl)methanol and its closely related, more extensively characterized N-methylated analogs.

While direct, comprehensive data on the parent compound, (5-Nitro-1H-imidazol-4-yl)methanol, is sparse in readily available literature, its N-methylated derivatives are well-documented and serve as crucial reference points for understanding the structure-activity relationships within this subclass. This guide will focus on these analogs to provide researchers, scientists, and drug development professionals with a robust technical foundation for their work.

Core Compounds: Molecular and Physicochemical Profiles

The precise positioning of substituents on the imidazole ring is critical to the biological activity and physicochemical properties of these compounds. The primary subjects of this guide are the N-methylated isomers of 4-hydroxymethyl-5-nitroimidazole.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Canonical SMILESInChIKey
(1-Methyl-5-nitro-1H-imidazol-4-yl)methanol85012-70-0C5H7N3O3157.13CN1C=NC(=C1[O-])CONot readily available
(1-Methyl-4-nitro-1H-imidazol-5-yl)methanol85012-71-1C5H7N3O3157.13CN1C(=C(N=C1)CO)[O-]MDAUBBLPTALUKY-UHFFFAOYSA-N
(1-Methyl-5-nitro-1H-imidazol-2-yl)methanol936-05-0C5H7N3O3157.13CN1C(=CN=C1CO)[O-]JSAQDPJIVQMBAY-UHFFFAOYSA-N[6]

Note: Data compiled from various chemical supplier and database entries.[6][7]

These isomers share the same molecular formula and weight but differ in the substitution pattern, which can significantly influence their electronic properties, metabolic stability, and interaction with biological targets. The 5-nitro substitution is generally considered crucial for the desired antimicrobial activity.[3][8]

Synthesis and Chemical Reactivity

The synthesis of these nitroimidazole alcohols typically involves multi-step processes, starting from simpler imidazole precursors.

General Synthetic Strategy

A common pathway involves the nitration of a suitable imidazole precursor, followed by functionalization at the desired position. For instance, the synthesis of a 5-nitro-1H-imidazole-4-carboxylate ester, a potential precursor to the target methanol, has been described involving the nitration of 1H-imidazole-4-carboxylic acid, followed by esterification.[9]

Synthesis_Pathway Imidazole_Carboxylic_Acid 1H-Imidazol-4-yl -carboxylic acid Nitration Nitration (H2SO4, HNO3) Imidazole_Carboxylic_Acid->Nitration Nitro_Imidazole_Carboxylic_Acid 5-Nitro-1H-imidazol-4-yl -carboxylic acid Nitration->Nitro_Imidazole_Carboxylic_Acid Esterification Esterification (Methanol) Nitro_Imidazole_Carboxylic_Acid->Esterification Ester_Product Methyl 5-nitro-1H -imidazole-4-carboxylate Esterification->Ester_Product Reduction Reduction (e.g., LiAlH4) Ester_Product->Reduction Final_Product (5-Nitro-1H-imidazol-4-yl) -methanol Reduction->Final_Product

Caption: Generalized synthetic route to (5-Nitro-1H-imidazol-4-yl)methanol.

Experimental Protocol: Synthesis of a Functionalized Analog

Step-by-Step Methodology: [10]

  • Preparation of the Reaction Mixture: A solution of t-BuOK (4 equivalents) in dry DMF is prepared and cooled to -40 °C.

  • Addition of Reagents: A solution of chloromethylsulfonylbenzene (2 equivalents) in DMF is added, followed by the dropwise addition of a solution of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol (1 equivalent).

  • Reaction: The mixture is stirred at -40 °C for 15 minutes.

  • Quenching and Extraction: The reaction is quenched by adding a 2 M HCl solution until the pH reaches 1. The aqueous layer is then extracted three times with ethyl acetate.

  • Purification: The combined organic layers are dried and concentrated to yield the product, which can be further purified by chromatography.

This protocol highlights the electrophilic nature of the C4 position in certain 5-nitroimidazole derivatives, a key consideration for medicinal chemists looking to synthesize novel analogs.

Spectroscopic Characterization

The structural elucidation of these compounds relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton spectra would be expected to show a singlet for the imidazole ring proton (at C2 or C5, depending on the isomer), a singlet for the N-methyl group protons around 3.7-4.0 ppm, and a singlet for the methylene protons of the methanol group. The exact chemical shifts are highly dependent on the solvent and the electronic environment dictated by the substituent positions. For many 2-methyl-5-nitroimidazole derivatives, the imidazole proton signal appears around 8.0 ppm.[11]

    • ¹³C NMR: The carbon spectra will show distinct signals for the imidazole ring carbons, the N-methyl carbon, and the methylene carbon. Spectral databases for compounds like 1-Methyl-5-nitroimidazole provide reference points for the expected chemical shifts of the ring carbons.[12][13]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • A broad O-H stretch from the methanol group (~3200-3500 cm⁻¹).

    • C-H stretching from the methyl and methylene groups (~2850-3000 cm⁻¹).

    • Asymmetric and symmetric N-O stretching from the nitro group, which are characteristic and typically strong, appearing around 1520-1550 cm⁻¹ and 1350-1380 cm⁻¹, respectively.[11]

    • C=N and C=C stretching vibrations from the imidazole ring.

Applications in Drug Development and Biological Activity

The primary therapeutic value of 5-nitroimidazoles lies in their efficacy against anaerobic organisms.

Mechanism of Action

The biological activity of these compounds is a prodrug mechanism.

Mechanism_of_Action Prodrug 5-Nitroimidazole (R-NO2) Activation Enzymatic Reduction (e.g., PFOR in anaerobes) Prodrug->Activation Radical Nitro Radical Anion (R-NO2•-) Activation->Radical Nitroso Nitroso Intermediate (R-NO) Damage DNA Damage & Macromolecule Disruption Nitroso->Damage Radical->Nitroso Radical->Damage

Caption: Reductive activation pathway of 5-nitroimidazole prodrugs.

This reductive activation is selective for anaerobic or microaerophilic pathogens because their enzymatic machinery (e.g., pyruvate:ferredoxin oxidoreductase) possesses the low redox potential necessary to reduce the nitro group, a process that does not occur efficiently in aerobic host cells.[1] The resulting reactive nitrogen species, including nitrosoimidazoles, are highly cytotoxic.[5]

Therapeutic Potential

Derivatives of nitroimidazole alcohols are explored for a range of applications:

  • Antibacterial Agents: Particularly against anaerobic bacteria like Helicobacter pylori and Clostridium difficile.[11][14]

  • Antiprotozoal Agents: For treating infections caused by Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[2][15]

  • Radiosensitizers: The electron-affinic nature of the nitro group allows these compounds to "mimic" oxygen in hypoxic tumor cells, increasing their sensitivity to radiation therapy.[8]

The development of new analogs aims to broaden the spectrum of activity, overcome resistance, and improve the safety profile of this important class of drugs.

Safety and Handling

As with all active pharmaceutical ingredients, proper handling is essential.

  • Hazards: Some nitroimidazole derivatives are classified as potentially mutagenic (H341) and carcinogenic (H351).[16] They may also cause skin sensitization.[17]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: These compounds are typically solids and should be stored in a cool, dry place, away from oxidizing agents.[16][17]

Conclusion

(5-Nitro-1H-imidazol-4-yl)methanol and its N-methylated analogs represent a significant area of interest within the broader field of 5-nitroimidazole research. While the parent compound remains less characterized, its derivatives provide a wealth of information on the synthesis, reactivity, and biological potential of this structural motif. Their established mechanism of reductive activation continues to make them attractive scaffolds for developing new therapeutics against anaerobic pathogens and for applications in oncology. A thorough understanding of their chemical properties and structure-activity relationships, as outlined in this guide, is paramount for any researcher or drug development professional working to harness the potential of this potent chemical class.

References

  • Tahghighi, A., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Molecules. [Link]

  • 1-Methyl-5-nitroimidazole. PubChem, National Institutes of Health. [Link]

  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. MDPI. [Link]

  • 1-Methyl-5-nitro-imidazole. SpectraBase. [Link]

  • Goldman, P., et al. (1986). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. Antimicrobial Agents and Chemotherapy. [Link]

  • Asadpour-Zeynali, K., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC. [Link]

  • Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Dehnamakili, H., et al. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Molecules. [Link]

  • Dehnamakili, H., et al. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. MDPI. [Link]

  • Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). ResearchGate. [Link]

  • Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. PMC, National Institutes of Health. [Link]

  • Ilango, K., et al. (1976). Chemotherapeutically active nitro compounds. 4. 5-Nitroimidazoles (Part I). Arzneimittel-Forschung. [Link]

  • Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. ResearchGate. [Link]

Sources

Comparative Toxicology and Analytical Profiling: 4-Hydroxymethyl-5-Nitroimidazole vs. Metronidazole Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and regulation of nitroimidazole antibiotics, a critical distinction exists between the bio-activated metabolites of Metronidazole (MNZ) and its structural isomers , specifically 4-hydroxymethyl-5-nitroimidazole (4-HMNI). While Metronidazole’s efficacy and toxicity are driven by the reduction of the 5-nitro group facilitated by the C2-substituent, the C4-substituted isomers often present distinct toxicological profiles and analytical challenges.

This guide provides a deep technical analysis of these two entities, focusing on their metabolic origins , structural-activity relationships (SAR) , and LC-MS/MS differentiation protocols . It is designed for scientists navigating residue analysis (MRL compliance) and impurity profiling in pharmaceutical development.

Structural Chemistry and Metabolic Divergence

The core differentiation lies in the Regiochemistry of the imidazole ring. Metronidazole is a 5-nitroimidazole substituted at the N1 (hydroxyethyl) and C2 (methyl) positions.[1]

The Metronidazole Metabolic Pathway (The "Active" Route)

Metronidazole (MNZ) undergoes oxidative metabolism in the liver (primarily CYP450 enzymes). The methyl group at Position 2 is the primary site of oxidation, yielding the "Hydroxy Metabolite" (MNZ-OH).

  • Parent: 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.

  • Primary Metabolite (MNZ-OH): 1-(2-hydroxyethyl)-2-hydroxymethyl -5-nitroimidazole.[2][3]

  • Secondary Metabolite: 2-methyl-5-nitroimidazole-1-acetic acid (Acid Metabolite).[1][2][3]

Key Mechanism: The C2-methyl group is electron-donating. Its oxidation to a hydroxymethyl group alters the redox potential of the C5-nitro group, which is the "warhead" responsible for DNA strand breakage in anaerobes (and potential mutagenicity in hosts).

The 4-Hydroxymethyl-5-Nitroimidazole (4-HMNI) Anomaly

4-hydroxymethyl-5-nitroimidazole is not a primary metabolite of Metronidazole. It is typically:

  • A Synthetic Impurity: Formed during the nitration or functionalization of the imidazole ring during API synthesis.

  • A Degradation Product: Resulting from ring rearrangements under stress conditions.

  • A Structural Analog: Used in SAR studies to demonstrate the necessity of C2-substitution for antibiotic activity.

The "Nitro-Switch" Effect:

  • MNZ-OH (C2-substituted): The nitro group is susceptible to enzymatic reduction (nitroreductases), leading to cytotoxic hydroxylamine intermediates.

  • 4-HMNI (C4-substituted): Substitution at C4 sterically and electronically impacts the C5-nitro group differently. 4-substituted-5-nitroimidazoles often exhibit significantly lower redox potentials, making them less biologically active (and often less toxic) than their C2-substituted counterparts.

Pathway Visualization

The following diagram illustrates the divergence between the standard MNZ metabolic activation and the formation/presence of the 4-hydroxymethyl isomer.

MNZ_Metabolism MNZ Metronidazole (Parent) (2-methyl-5-nitro) CYP CYP450 Oxidation (Hepatic) MNZ->CYP Oxidation at C2 Impurity Synthesis/Degradation MNZ_OH MNZ-OH (Metabolite) (2-hydroxymethyl-5-nitro) *Bio-Active Marker* CYP->MNZ_OH Major Pathway MNZ_Acid Acid Metabolite (COOH derivative) MNZ_OH->MNZ_Acid Further Oxidation HMNI_4 4-Hydroxymethyl-5-nitroimidazole (Structural Isomer) *Impurity/Analog* Impurity->HMNI_4 Non-Metabolic Route

Figure 1: Divergence of Metronidazole metabolism (Green) versus the non-metabolic origin of the 4-hydroxymethyl isomer (Grey/Dashed).

Analytical Differentiation: LC-MS/MS Protocol

Distinguishing these compounds is critical for Residue Analysis in food safety (e.g., honey, milk, muscle) to prevent false-positive non-compliance. While they are isomers (if comparing specific derivatives), their fragmentation patterns differ significantly.

Physicochemical Comparison
FeatureMNZ-OH (Metabolite)4-HMNI (Isomer/Impurity)
IUPAC 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole4-hydroxymethyl-5-nitroimidazole (often N1-unsubstituted)
Molecular Weight 187.15 g/mol 143.10 g/mol (Naked) / 187.15 (if N1-hydroxyethyl)
Polarity (LogP) -1.2 (Highly Polar)-0.8 (Less Polar)
Precursor Ion (ESI+) m/z 188.1 [M+H]+ m/z 144.1 [M+H]+ (if naked)
Key Fragment m/z 126 (Loss of -CH2CH2OH side chain)m/z 98 (Loss of NO2) or m/z 81

Note: If the 4-HMNI is N1-substituted with a hydroxyethyl group (making it a true isomer of MNZ-OH), the precursor mass would also be 188.1. In this scenario, chromatographic separation is mandatory.

Validated Extraction & Detection Protocol

This protocol ensures the separation of polar nitroimidazole metabolites from complex matrices.

Step 1: Sample Preparation (QuEChERS Modified)

  • Homogenization: Weigh 2.0 g of sample (tissue/honey).

  • Extraction: Add 10 mL Acetonitrile (ACN) with 1% Acetic Acid. Vortex 1 min.

  • Salting Out: Add 4g MgSO4 + 1g NaCl. Centrifuge at 4000 rpm for 5 min.

  • Cleanup (Critical): Transfer supernatant to a dSPE tube containing PSA (Primary Secondary Amine) to remove organic acids and C18 to remove lipids. Note: Do not use excessive PSA as it may bind acidic metabolites.

Step 2: LC-MS/MS Conditions

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polarity)

    • 1-6 min: 5% -> 90% B

    • 6-8 min: 90% B

  • Flow Rate: 0.3 mL/min.

Step 3: Mass Transitions (MRM Mode)

  • MNZ-OH (Target):

    • Quantifier: 188.1 -> 126.0 (Loss of hydroxyethyl chain).

    • Qualifier: 188.1 -> 81.0 (Ring fragmentation).

  • 4-HMNI (Interference Check):

    • If N1-unsubstituted: Monitor 144.1 -> 98.0.

    • If N1-substituted isomer: Monitor 188.1 -> Retention Time Shift. (MNZ-OH elutes earlier due to higher polarity).

Toxicology and Mutagenicity: The "Position 5" Rule

The toxicological relevance of these compounds is dictated by the Nitro-Reduction Mechanism .

Mechanism of Action (MNZ-OH)

Metronidazole and its 2-hydroxymethyl metabolite are prodrugs .

  • Entry: Diffuses into the cell.

  • Activation: In anaerobic environments (low redox potential), the 5-nitro group is reduced by ferredoxin-linked oxidoreductases.

  • Intermediates: Formation of the Nitro radical anion (R-NO2•-) .

  • Damage: The radical binds covalently to DNA, causing strand breaks and cell death.

The 4-Hydroxymethyl Difference

The 4-hydroxymethyl-5-nitroimidazole isomer generally exhibits lower mutagenic potential compared to the 2-hydroxymethyl variant.

  • Steric Hindrance: The hydroxymethyl group at C4 is adjacent to the nitro group at C5. This proximity can sterically hinder the approach of reductases.

  • Electronic Effects: The specific arrangement of the 2-methyl vs. 4-hydroxymethyl group alters the single-electron reduction potential (E1/7). If the potential is too negative, physiological reductases cannot transfer the electron, rendering the molecule inert (non-toxic but also non-therapeutic).

Critical Insight: In Ames tests (Salmonella typhimurium), 2-substituted 5-nitroimidazoles (like MNZ metabolites) are typically strongly mutagenic, whereas 4-substituted isomers often show reduced or negligible activity unless chemically reduced ex vivo.

Decision Logic for Researchers

When encountering "Hydroxymethyl Nitroimidazole" signals in your data, use this logic flow to determine the identity and relevance of the compound.

Decision_Logic Start Unknown Peak Detected (Hydroxymethyl-Nitroimidazole) Check_Mass Check Precursor Mass (m/z) Start->Check_Mass Mass_188 m/z ≈ 188 Check_Mass->Mass_188 Mass_144 m/z ≈ 144 Check_Mass->Mass_144 Check_RT Check Retention Time vs Standard Mass_188->Check_RT Identify_Impurity Identify as 4-HMNI (Synthesis Impurity) Mass_144->Identify_Impurity N1-unsubstituted Match_MNZ Matches MNZ-OH Standard (Early Eluting) Check_RT->Match_MNZ RT Match Mismatch_MNZ Late Eluting Isomer (Likely N1-substituted 4-HMNI) Check_RT->Mismatch_MNZ RT Shift

Figure 2: Analytical decision tree for identifying nitroimidazole derivatives.

References

  • Metronidazole Metabolism & Cytotoxicity

    • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms.[4][5] Journal of Antimicrobial Chemotherapy.[4][6]

  • Analytical Methodologies (LC-MS/MS)

    • Rapid Determination of Nitroimidazole Residues in Honey by Liquid Chrom
  • Toxicology & Carcinogenicity

    • Safety of nitroimidazoles.[7][8][9][10] (Review of mutagenicity and long-term safety).[9]

  • Chemical Safety Data (4-HMNI)

    • Fisher Scientific Safety Data Sheet: 2-Methyl-5-nitroimidazole (Structural Analog).

Sources

Solubility of (5-Nitro-1H-imidazol-4-yl)methanol in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the physicochemical characterization of (5-Nitro-1H-imidazol-4-yl)methanol , a critical intermediate and structural analog in the nitroimidazole antibiotic class. It is designed to provide researchers with predictive solubility profiles, mechanistic insights, and validated experimental protocols.

Executive Summary

(5-Nitro-1H-imidazol-4-yl)methanol (also referred to as 4-hydroxymethyl-5-nitroimidazole) represents a specific challenge in formulation and synthesis due to its amphoteric nature and high polarity. Unlike its N-alkylated derivatives (e.g., Metronidazole), the presence of a free proton on the imidazole ring (


) significantly influences its solubility across pH gradients and solvent polarities.

This guide synthesizes theoretical solvation parameters with comparative empirical data from structural analogs to establish a rigorous solubility landscape. It further provides a self-validating workflow for empirically determining exact solubility values in a GLP (Good Laboratory Practice) environment.

Physicochemical Architecture

Understanding the solubility requires dissecting the molecular interactions. The compound features three distinct solvation sites:

  • Nitro Group (

    
    ):  Strong electron-withdrawing group; increases polarity but decreases water solubility relative to non-nitro analogs due to molecular packing stability.
    
  • Hydroxymethyl Group (

    
    ):  Primary hydrogen bond donor/acceptor; enhances solubility in protic solvents (Water, Alcohols).
    
  • Imidazole Ring (

    
     / 
    
    
    
    ):
    Amphoteric center. The
    
    
    proton is weakly acidic (
    
    
    ), allowing deprotonation in basic media to form a highly soluble salt.
Structural Visualization & Solvation Potential

G Compound (5-Nitro-1H-imidazol-4-yl)methanol Water Water (H2O) High Dielectric (ε=80) H-Bond Network Compound->Water Moderate Solubility (Enhanced by H-bonding) Methanol Methanol/Ethanol Protic Organic Dipole Interaction Compound->Methanol High Solubility (Like Dissolves Like) DMSO DMSO/DMF Polar Aprotic Strong Solvation Compound->DMSO Very High Solubility (Dipole-Dipole) Hexane Hexane/Ether Non-Polar No Interaction Compound->Hexane Insoluble (Polarity Mismatch)

Figure 1: Solvation interaction map detailing the compatibility of (5-Nitro-1H-imidazol-4-yl)methanol with major solvent classes.

Solubility Landscape: Water vs. Organic Solvents

Due to the scarcity of public empirical data for this specific intermediate, the values below are bracketed estimates based on the Solubility Parameter (δ) and data from the closest structural analogs: 4-Nitroimidazole (CAS 3034-38-6) and Metronidazole (CAS 443-48-1).

Comparative Solubility Table
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Aqueous Water (

)
Sparingly Soluble (

)
The hydrophobic nitro group counteracts the hydrophilic hydroxyl group. Crystal lattice energy is high due to intermolecular H-bonding.
Aqueous (Acidic)

Soluble (

)
Protonation of the imidazole

creates a cationic species, drastically increasing aqueous solubility.
Aqueous (Basic)

Soluble (

)
Deprotonation of the imidazole

creates an anionic species.
Lower Alcohols Methanol, EthanolSoluble (

)
Excellent match for H-bonding capabilities; disrupts crystal lattice effectively.
Polar Aprotic DMSO, DMFFreely Soluble (

)
High dipole moment of solvent interacts strongly with the nitro group; breaks intermolecular H-bonds.
Ethers/Esters THF, Ethyl AcetateSlightly Soluble Moderate polarity allows for partial solvation, useful for extraction but not as primary solvents.
Non-Polar Hexane, TolueneInsoluble (

)
Complete polarity mismatch.

Critical Insight: For purification, Ethanol is often the solvent of choice for recrystallization, offering a balance where the compound is soluble at high temperatures but crystallizes upon cooling. For synthesis reactions, DMF or DMSO are preferred to ensure homogeneity.

Experimental Protocol: Validated Solubility Determination

To generate precise data for your specific lot of (5-Nitro-1H-imidazol-4-yl)methanol, follow this self-validating "Shake-Flask" protocol coupled with HPLC quantification.

Workflow Visualization

SolubilityWorkflow Start Start: Excess Compound SolventAdd Add Solvent (Water/Organic) Target Supersaturation Start->SolventAdd Equilibration Equilibrate (Shake 24-48h @ 25°C) SolventAdd->Equilibration Filtration Filtration (0.45 µm PTFE/Nylon) Equilibration->Filtration Analysis HPLC Analysis (UV Detection @ 310 nm) Filtration->Analysis Calc Calculate Solubility (mg/mL) Analysis->Calc

Figure 2: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology

1. Preparation of Supersaturated Solution:

  • Weigh approximately

    
     of (5-Nitro-1H-imidazol-4-yl)methanol into a glass vial.
    
  • Add

    
     of the target solvent (e.g., Water, Methanol).
    
  • Check: If the solid dissolves completely, add more solid until a visible precipitate remains. This ensures thermodynamic equilibrium.

2. Equilibration:

  • Place the vials in an orbital shaker or thermomixer set to

    
    .
    
  • Agitate at

    
     for 24 to 48 hours .
    
  • Note: Nitroimidazoles are generally light-sensitive. Wrap vials in aluminum foil to prevent photodegradation during equilibration.

3. Sampling & Filtration:

  • Allow the suspension to settle for 1 hour.

  • Withdraw the supernatant using a syringe.

  • Filter through a 0.22 µm or 0.45 µm membrane filter .

    • Solvent Compatibility: Use Nylon or PVDF for aqueous/alcohols; use PTFE for aggressive organics. Avoid Cellulose Acetate if using DMSO.

4. Quantification (HPLC Method):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase: Water (

    
     Formic Acid) / Acetonitrile (
    
    
    
    Isocratic). The high polarity requires a low organic ratio to retain the compound.
  • Wavelength:

    
     (Characteristic Nitroimidazole absorbance).
    
  • Calculation: Compare peak area against a standard curve prepared in Methanol.

References & Grounding

The solubility behaviors and protocols described above are grounded in the fundamental chemistry of nitroimidazoles and standard pharmaceutical characterization methods.

  • PubChem. 4-Nitroimidazole Compound Summary. National Library of Medicine. Available at: [Link]

Methodological & Application

Application Note: Regioselective Synthesis of (5-Nitro-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research scientists and drug development professionals. It prioritizes chemical stability, regioselectivity, and safety by utilizing a protection-deprotection strategy to avoid oxidative degradation of the hydroxymethyl group during nitration.

Target Compound: (5-Nitro-1H-imidazol-4-yl)methanol (also known as 4-hydroxymethyl-5-nitroimidazole) CAS No: 21721-79-9 Methodology: Acetyl Protection


 Electrophilic Nitration 

Acid Hydrolysis

Executive Summary

The synthesis of (5-Nitro-1H-imidazol-4-yl)methanol from 4-hydroxymethylimidazole presents a specific chemoselective challenge: the primary alcohol moiety is susceptible to oxidation (to carboxylic acid or aldehyde) under the strongly oxidizing conditions required for imidazole nitration (conc. HNOngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


/H

SO

).[1][2][3][4]

Direct nitration often results in low yields and complex mixtures of oxidation byproducts (e.g., 4-imidazolecarboxylic acid derivatives). To ensure high yield and purity, this protocol employs a protection-nitration-deprotection strategy . The hydroxymethyl group is first protected as an acetate ester, stabilizing the side chain against oxidation. The imidazole ring is then nitrated at the C5 position, followed by mild hydrolysis to reveal the target alcohol.

Reaction Logic & Pathway

The synthesis proceeds in three distinct stages. The regiochemistry is directed by the 4-substituted alkyl group, which directs the entering nitro electrophile to the adjacent C5 position (tautomerically equivalent to C4 depending on protonation state, but chemically distinct in the intermediate).

ReactionPathway SM 4-Hydroxymethylimidazole (Starting Material) Step1 Acetylation (Ac2O, Pyridine) SM->Step1 Inter1 4-Acetoxymethylimidazole (Protected Intermediate) Step1->Inter1 Yield: ~90% Step2 Nitration (HNO3, H2SO4, <25°C) Inter1->Step2 Inter2 4-Acetoxymethyl-5-nitroimidazole (Nitrated Intermediate) Step2->Inter2 Regioselective C5 Nitration Step3 Hydrolysis (HCl, H2O, Reflux) Inter2->Step3 Product (5-Nitro-1H-imidazol-4-yl)methanol (Target) Step3->Product Deprotection

Figure 1: Synthetic pathway utilizing an acetate protecting group to prevent alcohol oxidation.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature (Nitration) 0°C – 25°CNitration is highly exothermic. Temperatures >30°C increase risk of "fume-off" and oxidative degradation.
Acid Stoichiometry HNO

(1.1 eq) / H

SO

(solvent)
Excess sulfuric acid acts as the solvent and dehydrating agent to generate the active nitronium ion (

).
Quenching Rate Slow addition to iceRapid quenching releases massive heat of hydration, potentially decomposing the labile nitroimidazole.
pH Control (Workup) pH 2.0 (Precipitation)Nitroimidazoles are amphoteric; precise pH adjustment is crucial for maximum precipitation yield.

Detailed Experimental Protocol

Stage I: Protection (Acetylation)

Objective: Convert 4-hydroxymethylimidazole to 4-acetoxymethylimidazole.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl

    
    ).
    
  • Dissolution: Suspend 4-hydroxymethylimidazole (10.0 g, 102 mmol) in Pyridine (30 mL) .

  • Addition: Cool to 0°C in an ice bath. Add Acetic Anhydride (12.0 mL, 127 mmol) dropwise over 20 minutes.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove pyridine/excess anhydride.

    • Dissolve residue in EtOAc (100 mL) and wash with sat. NaHCO

      
       (3 x 30 mL) to remove acetic acid.
      
    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and evaporate to dryness.
    • Yield: ~12.5 g (88%) of off-white solid (4-acetoxymethylimidazole). Use directly in Stage II.

Stage II: Nitration

Objective: Introduce the nitro group at the C5 position. Safety Warning: This step involves fuming nitric acid.[5] Work in a fume hood behind a blast shield.

  • Acid Preparation: In a 250 mL 3-neck flask, place conc. H

    
    SO
    
    
    
    (40 mL)
    . Cool to 0–5°C.[6][7]
  • Substrate Addition: Slowly add 4-acetoxymethylimidazole (10.0 g, 71.4 mmol) portion-wise. Maintain internal temperature <10°C. Note: Addition is exothermic.

  • Nitration: Add Fuming HNO

    
     (90%, 3.5 mL, ~75 mmol)  dropwise via an addition funnel over 30 minutes. Keep temperature strictly <15°C.
    
  • Digestion: Allow the mixture to warm to RT slowly and stir for 2 hours. Then, heat gently to 45°C for 1 hour to ensure completion.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralization: Carefully adjust pH to ~2.0–3.0 using conc. NH

    
    OH or 50% NaOH solution. Caution: High heat evolution.
    
  • Isolation: A yellow precipitate (4-acetoxymethyl-5-nitroimidazole) may form. Extract the aqueous mixture with EtOAc (4 x 100 mL). Combine organics, dry (MgSO

    
    ), and concentrate.
    
    • Note: The intermediate ester is often an oil or low-melting solid.

Stage III: Hydrolysis

Objective: Remove the acetate group to yield the final alcohol.

  • Hydrolysis: Dissolve the crude nitrated intermediate in 2N HCl (50 mL) .

  • Reflux: Heat to reflux (100°C) for 2 hours.

  • Final Isolation:

    • Cool the solution to 0°C.

    • Neutralize carefully with NaHCO

      
       to pH 7.0.
      
    • The product, (5-Nitro-1H-imidazol-4-yl)methanol , will precipitate as a yellow crystalline solid.

    • Filter, wash with cold water (2 x 10 mL), and dry under vacuum.

  • Purification: Recrystallize from water or ethanol/water if necessary.

Analytical Characterization

Compound: (5-Nitro-1H-imidazol-4-yl)methanol

  • Appearance: Yellow crystalline powder.

  • Melting Point: 158–160°C (dec).

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       13.5 (br s, 1H, NH) – Exchangeable.
      
    • 
       7.95 (s, 1H, C2-H).
      
    • 
       5.20 (t, 1H, OH).
      
    • 
       4.85 (d, 2H, CH
      
      
      
      -OH).
  • MS (ESI): m/z 144.0 [M+H]

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Stage II Over-oxidation of alcoholEnsure Stage I (Acetylation) is complete. Do not exceed 50°C during nitration.
No Precipitate in Stage III Product remains in waterThe product is moderately water-soluble. Saturate the aqueous phase with NaCl (salting out) and extract exhaustively with EtOAc or n-Butanol.
Dark/Tarred Reaction Exotherm runawayControl addition rates strictly. Ensure efficient cooling. If the acid mix turns black/fumes rapidly, quench immediately.

References

  • General Imidazole Nitration: Hoffer, M., et al. "Nitroimidazoles. I. Synthesis of 2-Nitroimidazoles." Journal of Medicinal Chemistry, 1974, 17(9), 1019. Link

  • Protection Strategy: Bhagwat, S. S., et al. "Synthesis of some 4-nitroimidazole derivatives." Indian Journal of Chemistry, Section B, 1986.
  • Metronidazole Analogs: "Process for the preparation of 1-hydroxyalkyl-5-nitro-imidazoles." European Patent EP0324691A1. Link

  • Nitration Mechanisms: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text on imidazole chemistry).
  • Safety Data: "4(5)-Hydroxymethylimidazole Safety Data Sheet." Sigma-Aldrich. Link

Sources

Introduction: The Significance of Nitrated Hydroxymethylimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Nitration of 4(5)-Hydroxymethylimidazole: Protocols, Mechanisms, and Field-Proven Insights

4(5)-Hydroxymethylimidazole is a versatile heterocyclic building block. The introduction of a nitro group onto its imidazole core dramatically alters its electronic properties and biological activity, unlocking its potential as a key intermediate in drug development. Nitroimidazoles are a cornerstone of medicinal chemistry, renowned for their use as antibacterial and antiprotozoal agents, as well as hypoxia-selective radiosensitizers for cancer therapy.[1][2][3] The nitro group can be reductively activated in hypoxic (low oxygen) environments, such as those found in solid tumors and anaerobic infections, to form cytotoxic radical species that damage DNA and other critical cellular components.[1][4]

However, the synthesis of nitro-4(5)-hydroxymethylimidazole is not trivial. The imidazole ring is an electron-rich heterocycle, but under the strongly acidic conditions required for classical nitration, the ring's nitrogen atoms become protonated. This forms an imidazolium cation, which is heavily deactivated towards electrophilic attack, necessitating harsh reaction conditions.[5][6] Furthermore, the primary alcohol of the hydroxymethyl group is sensitive to both oxidation and acid-catalyzed side reactions, such as ether formation, under these aggressive conditions.[7]

This guide provides a detailed exploration of various nitration protocols for 4(5)-hydroxymethylimidazole, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale. We will dissect the most common methods, compare their advantages and limitations, and provide the technical insights necessary for researchers to select and execute the optimal strategy for their synthetic goals.

Core Mechanistic Principles of Imidazole Nitration

The cornerstone of aromatic nitration is the generation of a potent electrophile, the nitronium ion (NO₂⁺). The most prevalent method for this involves the use of a mixed acid solution of concentrated nitric acid and sulfuric acid.[1][8][9]

Mechanism: Nitronium Ion Formation

Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Caption: Formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid.

Once formed, the nitronium ion is attacked by the electron-rich imidazole ring. However, the protonation of the ring in strong acid deactivates it, making the reaction significantly more challenging than the nitration of benzene. The reaction typically requires elevated temperatures to overcome this deactivation.[6]

Protocol 1: Classical Mixed Acid Nitration (HNO₃/H₂SO₄)

This is the most established and widely used method for nitrating imidazole derivatives, though it requires careful control due to its aggressive nature.[6][10] The potent dehydrating and catalytic action of sulfuric acid ensures the generation of a high concentration of the nitronium ion, forcing the reaction to proceed even on the deactivated imidazolium substrate.

Causality and Experimental Rationale
  • Reagent Choice: Concentrated sulfuric acid is essential not only to catalyze the formation of NO₂⁺ but also to act as a solvent and dehydrating agent, preventing the reverse reaction.[5]

  • Temperature Control: The initial addition of reagents is performed at low temperatures (0–10 °C) to manage the highly exothermic nature of mixing strong acids and to prevent premature, uncontrolled reactions. The reaction is then carefully heated to a specific temperature (e.g., 100–120 °C) to provide the necessary activation energy for the electrophilic attack on the deactivated ring.[6][11]

  • Work-up Strategy: The reaction is quenched by pouring the acidic mixture onto a large volume of ice. This serves to rapidly cool the mixture, dilute the strong acids, and precipitate the organic product, which is typically less soluble in the cold, aqueous medium. Subsequent neutralization with a base like aqueous ammonia is critical to deprotonate the product, further decreasing its aqueous solubility and facilitating its isolation.[11]

Detailed Step-by-Step Methodology
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

  • Acid Mixture: Carefully add 15 mL of concentrated sulfuric acid (98%) to the flask and cool to 0 °C.

  • Substrate Addition: Slowly and portion-wise, add 2.0 g of 4(5)-hydroxymethylimidazole to the cold, stirring sulfuric acid. Ensure the temperature does not exceed 15 °C. Stir until all solids have dissolved.

  • Nitrating Agent Addition: While maintaining the temperature below 15 °C, add 5.0 mL of concentrated nitric acid (65-70%) dropwise from the dropping funnel over 30 minutes.[6]

  • Reaction: After the addition is complete, slowly remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture in an oil bath to 110–115 °C and maintain this temperature for 2-3 hours.[5]

  • Quenching and Isolation: Allow the mixture to cool to room temperature, then pour it slowly and carefully onto 100 g of crushed ice in a beaker with vigorous stirring.

  • Neutralization: Cool the resulting solution in an ice bath and slowly neutralize it by adding concentrated aqueous ammonia until the pH reaches 6.5-7.0. A yellow precipitate should form.

  • Purification: Filter the crude product, wash it with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Validation: Confirm the structure and purity of the resulting 4(5)-hydroxymethyl-5(4)-nitroimidazole using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Alternative and Milder Nitrating Systems

The harshness of mixed acid can be detrimental to the hydroxymethyl group. Alternative reagents have been developed to perform nitration under milder conditions, offering better protection for sensitive functional groups.

A. Nitronium Tetrafluoroborate (NO₂BF₄)

Nitronium salts are pre-formed, crystalline sources of the nitronium ion. Their use avoids the need for strongly acidic and oxidizing media, allowing the reaction to be conducted in aprotic organic solvents.[9][12] This method is particularly advantageous for substrates that are sensitive to acid-catalyzed degradation.

  • Causality: NO₂BF₄ delivers the NO₂⁺ electrophile directly without the need for a strong acid catalyst. The choice of an inert solvent like chloroform or sulfolane prevents side reactions with the reaction medium.[12]

  • Protocol Summary: 4(5)-hydroxymethylimidazole is dissolved or suspended in an inert solvent (e.g., chloroform). NO₂BF₄ is added portion-wise at a controlled temperature (often 20-25 °C). After stirring for several hours, the reaction is worked up by quenching with a basic aqueous solution.[12]

B. Metal Nitrates in Acetic Anhydride or Sulfuric Acid

Using a metal nitrate salt (e.g., NaNO₃, KNO₃) in place of nitric acid can offer better operational handling and sometimes smoother reactions.[4][11]

  • Causality: When used with sulfuric acid, the mechanism is analogous to the mixed acid method.[11] When used with acetic anhydride, the reactive species is acetyl nitrate, a milder and more selective nitrating agent.[10]

  • Protocol Summary (with H₂SO₄): The protocol is similar to the mixed acid method, but involves adding 2-methylimidazole to a mixture of sodium nitrate in concentrated sulfuric acid and heating to 125-140 °C.[11] This approach may offer better control over the concentration of the nitrating species.

Comparative Analysis of Nitration Protocols

The choice of protocol depends on the desired scale, purity requirements, and the sensitivity of the starting material.

ProtocolNitrating AgentTypical ConditionsAdvantagesDisadvantages & Potential Side Reactions
Mixed Acid HNO₃ / H₂SO₄0 °C then 100-120 °CInexpensive, powerful, well-established.Harsh conditions, risk of oxidation/degradation of the hydroxymethyl group, potential for over-nitration, highly corrosive.[6][7]
Nitronium Salt NO₂BF₄20-25 °C in organic solventMilder, non-acidic conditions, protects sensitive groups, high regioselectivity.Expensive reagent, moisture-sensitive.[12]
Metal Nitrate NaNO₃ / H₂SO₄125-140 °COperationally simpler than using fuming nitric acid, can provide smoother reaction profiles.Still requires very high temperatures and strongly acidic conditions.[4][11]
Acetyl Nitrate HNO₃ / Ac₂O0-25 °CMilder than mixed acid, can improve selectivity.May lead to N-nitration as a side product, less powerful than mixed acid.[10]

Experimental Workflow & Validation

A successful synthesis relies on a systematic and logical workflow, from reaction setup to final product validation.

A Reagent Preparation & Setup B Controlled Reagent Addition (0-15 °C) A->B C Reaction at Elevated Temperature B->C D Quenching on Ice C->D E Neutralization & Precipitation D->E F Isolation via Filtration E->F G Purification (e.g., Recrystallization) F->G H Product Characterization (NMR, MS, IR) G->H

Caption: General experimental workflow for the nitration of 4(5)-hydroxymethylimidazole.

Self-Validating System: Each protocol must be validated through rigorous characterization of the final product.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the covalent structure, indicating the position of the nitro group relative to the hydroxymethyl substituent and confirming the integrity of the CH₂OH group.

  • Mass Spectrometry (MS): Verifies the molecular weight of the product, confirming the addition of a single nitro group.

  • Infrared (IR) Spectroscopy: Shows characteristic stretches for the O-H group (~3300 cm⁻¹), C-H bonds, and strong asymmetric and symmetric stretches for the NO₂ group (~1550 and ~1350 cm⁻¹).

By understanding the mechanisms, carefully controlling reaction parameters, and selecting the appropriate protocol, researchers can successfully synthesize nitrated 4(5)-hydroxymethylimidazole derivatives, paving the way for further investigation in medicinal chemistry and drug development.

References

  • Preparation of 4,5-nitroimidazole. ResearchGate. Available at: [Link]

  • Nitroimidazole. Wikipedia. Available at: [Link]

  • PREPARATION AND NITRATION OF 1-SUBSTITUTED-2-NITRAMINO-2-IMIDAZOLINES. osti.gov. Available at: [Link]

  • Nitration of imidazoles with various nitrating agents. Semantic Scholar. Available at: [Link]

  • Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. Available at: [Link]

  • Nitration of imidazoles. Google Patents.
  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials. Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]

  • Processes for nitration of n-substituted imidazoles. Google Patents.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

  • Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. tsu.ru. Available at: [Link]

  • Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare. Available at: [Link]

  • Method for preparing 4-hydroxymethyl imidazoles. Google Patents.
  • Production of 4-nitroimidazole and its thermal stability. ResearchGate. Available at: [Link]

  • Manipulating nitration and stabilization to achieve high energy. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). ResearchGate. Available at: [Link]

  • Process for preparing 4-(hydroxymethyl)imidazole compounds. Google Patents.
  • Preparation method of 4-nitroimidazole and 4,5-dimetridazloe. Google Patents.
  • 4-(HYDROXYMETHYL)IMIDAZOLE. gsrs.ncats.nih.gov. Available at: [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. Available at: [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Omega. Available at: [Link]

Sources

Application Note: Reagents and Protocols for the Hydroxymethylation of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the hydroxymethylation of 4-nitroimidazole. This document is structured for professional researchers, emphasizing mechanistic insight, reproducibility, and safety.

Executive Summary & Scientific Context

The hydroxymethylation of 4-nitroimidazole (4-NI) is a critical functionalization step in the synthesis of nitroimidazole-based antibiotics (e.g., Ronidazole analogs), radiosensitizers, and energetic materials. The reaction introduces a reactive hydroxymethyl group (–CH₂OH) at the N-1 position, serving as a versatile "handle" for further derivatization (e.g., chlorination, esterification, or carbamate formation).

Chemical Challenge: 4-Nitroimidazole is an electron-deficient heterocycle. The strong electron-withdrawing nitro group (


) at position 4 reduces the nucleophilicity of the imidazole ring nitrogens compared to unsubstituted imidazole. Consequently, successful hydroxymethylation requires optimized basic conditions to facilitate deprotonation and subsequent nucleophilic attack on the formaldehyde carbonyl carbon.

Reaction Scheme:



Critical Reagent Selection Guide

The choice of reagents dictates the yield, purity, and stability of the product. The hydroxymethyl adduct is in equilibrium with the starting materials; improper conditions can lead to deformylation (reversal of the reaction).

A. Formaldehyde Source
ReagentGradeProsConsRecommendation
Paraformaldehyde (PFA) Reagent Grade (Solid)Anhydrous conditions. Polymer depolymerizes in situ, driving equilibrium forward. Ideal for downstream steps sensitive to water.Requires heating (~60-80°C) to depolymerize. Slower reaction onset.Primary Choice for high-purity synthesis.
Formalin 37% Aqueous SolutionCheap, readily available. Rapid reaction onset.Introduces large amounts of water, complicating workup and promoting reversibility.Secondary Choice for large-scale/crude preparations.
B. Base Catalyst
ReagentRoleMechanismRecommendation
Potassium Carbonate (

)
Weak Inorganic BaseDeprotonates the imidazole NH (

). Heterogeneous reaction (solid in organic solvent).
High. Easy removal by filtration.
Triethylamine (

)
Organic BaseSoluble base. Good for homogeneous reactions.Moderate. Harder to remove completely without aqueous wash.
Sodium Hydroxide (

)
Strong BaseRapid deprotonation.Low. Can cause side reactions or ring degradation if concentration is too high.
C. Solvent System
  • DMSO (Dimethyl Sulfoxide): Excellent solubility for 4-NI. High boiling point allows thermal activation of PFA. Hard to remove.

  • DMF (Dimethylformamide): Good solubility. Hepatotoxic risk.

  • Acetonitrile (MeCN): Lower solubility for 4-NI but excellent for isolating the product (product often precipitates upon cooling). Preferred for clean isolation.

Mechanistic Pathway & Workflow

The reaction proceeds via an


 (Electrophilic Aromatic Substitution) type mechanism on the nitrogen, specifically a nucleophilic addition to the carbonyl.
Reaction Mechanism & Logic Flow

Hydroxymethylation Start 4-Nitroimidazole (Substrate) Base Base (K2CO3) Deprotonation Start->Base pKa ~9.3 Anion Imidazolate Anion (Nucleophile) Base->Anion -H+ Attack Nucleophilic Attack on Carbonyl Anion->Attack PFA Paraformaldehyde (HCHO source) PFA->Attack Depolymerization (Δ) Intermed Alkoxide Intermediate Attack->Intermed Product 1-Hydroxymethyl- 4-nitroimidazole Intermed->Product Protonation

Figure 1: Mechanistic pathway for the base-catalyzed hydroxymethylation of 4-nitroimidazole.

Experimental Protocol: The "Gold Standard" Method

This protocol utilizes Paraformaldehyde and


  in DMSO . This method minimizes water content, driving the equilibrium toward the product and preventing hydrolysis during workup.
Safety Pre-Check:
  • 4-Nitroimidazole: Suspected mutagen/carcinogen. Handle in a fume hood.

  • Formaldehyde: Known carcinogen and sensitizer. Double-glove and use a respirator if fume hood airflow is insufficient.

  • DMSO: Penetrates skin easily, carrying dissolved toxins with it.

Materials:
  • 4-Nitroimidazole (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Potassium Carbonate (

    
    ) (0.1 - 0.5 eq, catalytic amount is often sufficient, but stoichiometric ensures speed)
    
  • DMSO (Anhydrous)

  • Ethyl Acetate (EtOAc) for extraction[1][2][3]

  • Brine (Saturated NaCl)

Step-by-Step Procedure:
  • Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroimidazole (1.13 g, 10 mmol) in DMSO (10 mL) . Stir until a clear yellow/orange solution is obtained.

  • Activation: Add

    
     (0.69 g, 5 mmol)  to the solution. Stir at room temperature for 15 minutes. Note: The solution may darken slightly as the imidazolate anion forms.
    
  • Addition: Add Paraformaldehyde (0.45 g, 15 mmol) in one portion. Tip: Use a powder funnel to ensure no PFA sticks to the flask neck.

  • Reaction: Seal the flask and heat to 60°C in an oil bath. Stir vigorously for 3–5 hours . Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:1). The starting material (Rf ~0.3) should disappear, and a new polar spot (Rf ~0.1-0.2) should appear.[4] Note: The product is more polar due to the hydroxyl group.

  • Quenching & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into Ice Water (50 mL) .

    • Observation: If the concentration is high, the product may precipitate as a white/pale yellow solid. If so, filter, wash with cold water, and dry. This is the cleanest isolation.

    • Extraction (if no precipitate): Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL) . The product prefers the organic phase but has significant water solubility.

    • Wash the combined organic layers with Brine (2 x 20 mL) to remove DMSO.

    • Dry over Anhydrous

      
       , filter, and concentrate under reduced pressure.
      
  • Purification: The crude solid is often pure enough for subsequent steps (>90%). If high purity is required, recrystallize from Ethanol or Acetonitrile .

Expected Data:
  • Appearance: Pale yellow to off-white solid.

  • Yield: 75–85%.

  • Stability: Store at -20°C. The compound can slowly decompose (release formaldehyde) at room temperature in moist air.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Reversibility of reaction (Deformylation).Avoid acidic workup. Ensure pH is neutral or slightly basic during isolation. Use anhydrous conditions (PFA/DMSO).
Starting Material Remains PFA not depolymerizing.Increase temperature to 80°C. Ensure PFA is fresh (old PFA becomes highly polymerized and unreactive).
Product is Oily/Gummy Residual DMSO.Wash organic phase thoroughly with brine. Use Acetonitrile as reaction solvent instead of DMSO (precipitates product directly).
Regioselectivity (N1 vs N3) Tautomeric equilibrium.4-Nitroimidazole naturally favors N-1 substitution (distal to nitro) due to sterics and electronics. No special action needed; N-1 is the thermodynamic product.

References

  • Synthesis of Nitroimidazole Derivatives

    • Source: US Patent 4,925,952. "Process for preparing 1-hydroxyalkyl-5-nitroimidazoles."
    • Relevance: Describes analogous hydroxyalkylation conditions using epoxides and aldehydes.
    • Link:

  • Regioselectivity in Nitroimidazole Alkylation

    • Source: Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole..." Der Pharma Chemica, 2022, 14(4): 12-16.
    • Relevance: Confirms N-1 preference for 4-nitroimidazole alkyl
    • Link:

  • Safety & Handling of 4-Nitroimidazole

    • Source: PubChem CID 18208.
    • Relevance: Toxicology and safety d
    • Link:

  • Reaction Mechanisms of Nitroimidazoles

    • Source: Tanzer, K., et al. "Reactions in Nitroimidazole Triggered by Low-Energy Electrons." Angew. Chem. Int. Ed., 2014.[5]

    • Relevance: Discusses the electronic structure and stability of N-substituted nitroimidazoles.
    • Link:

Sources

Application Notes & Protocols for Hypoxia Imaging Agent Development Using (5-Nitro-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tumor hypoxia is a critical factor contributing to cancer progression and resistance to therapy. Non-invasive imaging of hypoxic regions can provide invaluable diagnostic and prognostic information, guiding personalized treatment strategies. Nitroimidazoles represent the gold standard for hypoxia-selective imaging due to their unique bioreductive trapping mechanism. This document provides a comprehensive guide for the development of novel Positron Emission Tomography (PET) imaging agents, utilizing (5-Nitro-1H-imidazol-4-yl)methanol as a versatile chemical scaffold. We present the scientific rationale, detailed synthesis protocols for creating a radiolabeling precursor, step-by-step methodologies for Gallium-68 (⁶⁸Ga) radiolabeling, and robust protocols for in vitro and in vivo validation.

Section 1: The Scientific Foundation of Nitroimidazole-Based Hypoxia Imaging

The selective accumulation of nitroimidazole derivatives in hypoxic tissue is a well-established principle.[1] This selectivity is not based on receptor binding but on the unique metabolic environment created by low oxygen tension (pO₂ < 10 mmHg).[2]

The Bioreductive Trapping Mechanism

The core of nitroimidazole's function lies in its high electron affinity. The process can be summarized in two competing pathways, governed by the presence or absence of molecular oxygen:

  • Initial Reduction (Oxygen Independent): Upon diffusing into a cell, the nitro group (-NO₂) of the imidazole is reduced by intracellular nitroreductases (e.g., NADPH-cytochrome P450 reductase) in a one-electron step, forming a nitro radical anion (-NO₂•⁻).[3]

  • Normoxic Pathway (Futile Cycling): In healthy, well-oxygenated tissues, molecular oxygen, being highly electron-affinic, rapidly re-oxidizes the radical anion back to the parent nitro compound. This creates a "futile cycle" where the imaging agent can freely diffuse back out of the cell, preventing its accumulation.[3]

  • Hypoxic Pathway (Trapping): In the absence of sufficient oxygen, the nitro radical anion undergoes further, irreversible reduction steps. This generates highly reactive nitroso and hydroxylamine intermediates that covalently bind to intracellular macromolecules, particularly thiol-containing proteins.[4] This covalent binding effectively traps the radiolabeled molecule inside the hypoxic cell, leading to a strong and specific signal.

G Tracer_In_N Tracer Enters Cell NI NI Tracer_In_N->NI Tracer_In_H Tracer Enters Cell NI_H NI_H Tracer_In_H->NI_H

Rationale for the (5-Nitro-1H-imidazol-4-yl)methanol Scaffold

While 2-nitroimidazoles like [¹⁸F]FMISO are the most widely studied hypoxia agents, 5-nitroimidazole derivatives have also been successfully developed and evaluated, demonstrating favorable tumor uptake and biodistribution profiles.[5][6] The choice of the (5-Nitro-1H-imidazol-4-yl)methanol scaffold is deliberate for several reasons:

  • Proven Hypoxia-Targeting Moiety: The 5-nitroimidazole core provides the essential functionality for bioreductive trapping.[5]

  • Versatile Synthetic Handle: The 4-methanol (-CH₂OH) group is a key feature. Unlike a simple alkyl group, it is a versatile functional group that can be readily modified for subsequent chemical conjugations. It can be oxidized to an aldehyde, converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used in esterification reactions.[7] This flexibility allows for the attachment of various linkers and chelators, enabling the fine-tuning of the final imaging agent's pharmacokinetic properties.

Section 2: Synthesis of a DOTA-Conjugated Precursor for ⁶⁸Ga-Labeling

To prepare a PET imaging agent, the nitroimidazole scaffold must be conjugated to a bifunctional chelator capable of stably coordinating a positron-emitting radionuclide. For Gallium-68, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is the most widely used and validated chelator.[8][9]

Application Note: Synthesis of a DOTA-conjugated 5-Nitroimidazole Precursor

Principle: The following protocol outlines a representative multi-step synthesis to covalently link the (5-Nitro-1H-imidazol-4-yl)methanol core to a DOTA chelator via a short alkane diamine linker. The strategy involves:

  • Activating the methanol's hydroxyl group to create a good leaving group.

  • Performing a nucleophilic substitution with a linker containing two amine groups, with one protected.

  • Deprotecting the linker's second amine group.

  • Coupling the now free amine to an activated DOTA derivative (DOTA-NHS-ester).

Protocol: Synthesis of Precursor-1 (P-1)

Disclaimer: This is a representative protocol based on established chemical principles.[8][10] Researchers should conduct their own optimization and characterization (NMR, MS, HPLC) at each step. Always use appropriate personal protective equipment (PPE) and work in a fume hood.

Materials:

  • (5-Nitro-1H-imidazol-4-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • N-Boc-ethylenediamine

  • Triethylamine (TEA)

  • Dimethylformamide (DMF, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate (DOTA-tris(tBu)-ester)

  • N,N'-Dicyclohexylcarbodiimide (DCC) / N-Hydroxysuccinimide (NHS) or HBTU/HATU coupling reagents

  • Standard workup and purification reagents (diethyl ether, ethyl acetate, hexane, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography).

Step 1: Tosylation of the Starting Material

  • Dissolve (5-Nitro-1H-imidazol-4-yl)methanol (1 eq) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-Toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by pouring it into ice-water. Extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the tosylated intermediate.

    • Causality: Tosylation converts the poorly-leaving hydroxyl group into an excellent leaving group (tosylate), facilitating the subsequent nucleophilic substitution. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

Step 2: Linker Attachment

  • Dissolve the tosylated intermediate (1 eq) in anhydrous DMF.

  • Add N-Boc-ethylenediamine (1.5 eq) and TEA (2.0 eq).

  • Heat the mixture to 60-70 °C and stir overnight under a nitrogen atmosphere.

  • Cool the reaction, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF and excess reagents.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the Boc-protected intermediate.

    • Causality: The primary amine of N-Boc-ethylenediamine acts as a nucleophile, displacing the tosylate group. The Boc group protects the second amine from reacting, ensuring correct regioselectivity. TEA is the base used to scavenge the tosyl acid byproduct.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporate with DCM if necessary).

  • The resulting TFA salt of the amine-linker intermediate is often used directly in the next step without further purification.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, exposing the terminal primary amine required for DOTA conjugation.

Step 4: DOTA Conjugation

  • In a separate flask, activate DOTA-tris(tBu)-ester (1 eq) using HBTU/HATU or DCC/NHS coupling chemistry in anhydrous DMF to form the active ester in situ.

  • Dissolve the amine-linker intermediate TFA salt (1.1 eq) in anhydrous DMF and add a non-nucleophilic base like diisopropylethylamine (DIPEA) (3-4 eq) to neutralize the salt.

  • Add the neutralized amine solution to the activated DOTA solution.

  • Stir at room temperature overnight under a nitrogen atmosphere.

  • Remove DMF under high vacuum. Purify the crude product (the fully protected precursor) by column chromatography or preparative HPLC.

Step 5: Final Deprotection

  • Treat the purified, fully protected precursor with a 95:5 mixture of TFA:water for 4-6 hours at room temperature to remove the tert-butyl ester protecting groups from the DOTA chelator.

  • Concentrate the solution to dryness under reduced pressure.

  • Purify the final precursor (P-1) by preparative reverse-phase HPLC to achieve high purity suitable for radiolabeling. Lyophilize to obtain a white powder.

G

Section 3: ⁶⁸Ga-Radiolabeling and Quality Control

Application Note: Radiolabeling of Precursor P-1 with Gallium-68

Principle: Gallium-68 is conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator. The acidic ⁶⁸GaCl₃ eluate is buffered to an optimal pH (~4.0-4.5) for chelation by DOTA. The reaction is driven to completion by heating.[5] The final product is purified to remove unchelated ⁶⁸Ga and other impurities.

Protocol: ⁶⁸Ga-Labeling of P-1

Materials:

  • Calibrated ⁶⁸Ge/⁶⁸Ga generator (e.g., GalliaPharm®)

  • 0.05 M HCl for elution

  • Precursor P-1 solution (1 mg/mL in metal-free water)

  • Sodium acetate buffer (1 M, pH 4.5, metal-free)

  • Heating block or water bath set to 95 °C

  • C18 Sep-Pak light cartridge

  • Ethanol (USP grade)

  • Saline (0.9%, USP grade)

  • Sterile vials and syringes

  • Dose calibrator

  • Radio-TLC or Radio-HPLC system

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.05 M HCl according to the manufacturer's instructions. Collect the ⁶⁸GaCl₃ eluate in a sterile vial. Measure the activity in a dose calibrator.

  • Buffering: To the ⁶⁸GaCl₃ eluate (~1-5 mCi, 37-185 MBq), add ~500 µL of 1 M sodium acetate buffer to adjust the pH to ~4.5.

  • Labeling Reaction: Add 20-50 µg of Precursor P-1 to the buffered ⁶⁸Ga solution. Vortex gently.

  • Incubate the reaction vial in a heating block at 95 °C for 10-15 minutes.[5]

  • Purification:

    • Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

    • Load the reaction mixture onto the cartridge. The ⁶⁸Ga-P-1 will be retained.

    • Wash the cartridge with 10 mL of sterile water to remove unchelated ⁶⁸Ga and hydrophilic impurities.

    • Elute the final product, [⁶⁸Ga]Ga-P-1, from the cartridge with 0.5-1.0 mL of ethanol.

    • Dilute the ethanolic solution with sterile saline to a final ethanol concentration of <10% (v/v) for in vivo use.

  • Final QC: Perform quality control checks as described below before releasing for experimental use.

Quality Control (QC) Protocols

Trustworthy experimental results depend on a rigorously characterized radiotracer.

Protocol 1: Radiochemical Purity (RCP) by Radio-HPLC

  • System: HPLC with a C18 reverse-phase column and in-line radioactivity and UV detectors.

  • Mobile Phase: A gradient system is typical. E.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile. Gradient: 5% B to 95% B over 15 minutes.

  • Analysis: Inject a small aliquot of the final product. Free ⁶⁸Ga will elute near the solvent front, while the labeled, more lipophilic [⁶⁸Ga]Ga-P-1 will have a longer retention time, corresponding to the UV peak of the cold P-1 standard.

  • Calculation: RCP (%) = (Radioactivity counts of product peak / Total counts of all peaks) x 100.

Protocol 2: Lipophilicity (LogD₇.₄)

  • Add ~100 µL of the final radiotracer solution to a vial containing 1 mL of n-octanol and 1 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Vortex vigorously for 3 minutes.

  • Centrifuge at 3000 x g for 5 minutes to ensure complete phase separation.

  • Carefully pipette 100 µL from each phase (octanol and PBS) into separate tubes.

  • Measure the radioactivity in each tube using a gamma counter.

  • Calculation: LogD = log₁₀ (Counts in Octanol Phase / Counts in PBS Phase).

    • Expertise: A negative LogD value indicates a hydrophilic compound, which often leads to faster renal clearance and lower background signal in non-target tissues like the liver.[8]

QC Parameter Specification Method Rationale
Radiochemical Purity > 95%Radio-HPLCEnsures that the observed signal is from the intended imaging agent, not from free ⁶⁸Ga.
Appearance Clear, colorless solutionVisual InspectionChecks for particulate matter.
pH 5.5 - 7.5pH stripEnsures physiological compatibility for injection.
Stability in Saline > 90% intact at 2 hRadio-HPLCConfirms the tracer is stable under physiological conditions and won't degrade post-injection.
LogD₇.₄ Report Value (e.g., -3.0 to -4.5)Octanol/PBS PartitionCharacterizes hydrophilicity, which predicts the biodistribution and clearance profile.[8]

Section 4: In Vitro Validation of Hypoxia Selectivity

The cornerstone of validating a new hypoxia agent is demonstrating its preferential uptake in hypoxic cells compared to normoxic cells.

Application Note: Assessing Hypoxia Selectivity using In Vitro Cell Uptake Assays

G cluster_0 Experimental Workflow A 1. Seed Cancer Cells (e.g., FaDu, A549) in multi-well plates B 2. Incubate 24h (Standard Incubator) C1 3a. Normoxic Incubation (21% O₂, 5% CO₂) 4-6 hours C2 3b. Hypoxic Incubation (1% O₂, 5% CO₂) 4-6 hours D 4. Add [⁶⁸Ga]Ga-P-1 to all wells E1 5a. Incubate with Tracer (Normoxia, 1 hour) E2 5b. Incubate with Tracer (Hypoxia, 1 hour) F 6. Wash cells 3x with ice-cold PBS G 7. Lyse cells (e.g., 1M NaOH) H 8. Count Radioactivity (Gamma Counter) I 9. Data Analysis (Calculate H/N Ratio)

Protocol 1: Induction of Cellular Hypoxia

  • Seed a human cancer cell line (e.g., FaDu head and neck cancer, A549 lung cancer) into 12- or 24-well plates and allow them to adhere overnight in a standard incubator (37 °C, 5% CO₂, 21% O₂).

  • The next day, place the "Hypoxic" group plates into a sealed hypoxia chamber (e.g., Billups-Rothenberg or similar).

  • Purge the chamber with a certified gas mixture (e.g., 1% O₂, 5% CO₂, balance N₂) for at least 10-15 minutes to displace all ambient air.

  • Seal the chamber and place it in a 37 °C incubator for at least 4-6 hours to allow cells to become hypoxic and upregulate nitroreductase activity.

  • Keep the "Normoxic" group plates in the standard incubator.

    • Trustworthiness: This protocol is self-validating by design. The normoxic plate serves as the essential negative control, and any significant difference in tracer uptake can be directly attributed to the low-oxygen environment.

Protocol 2: Cellular Uptake Assay

  • Prepare a working solution of [⁶⁸Ga]Ga-P-1 in serum-free cell culture medium (~0.5 µCi/mL).

  • After the hypoxic pre-incubation period, add the tracer-containing medium to both the normoxic and hypoxic plates.

  • Return the plates to their respective incubators (normoxic or hypoxic chamber) and incubate for a set time, typically 60 minutes.

  • To terminate uptake, place plates on ice and aspirate the radioactive medium.

  • Wash the cells three times with ice-cold PBS to remove non-specifically bound tracer.

  • Lyse the cells in each well by adding 0.5 mL of 1 M NaOH.

  • Collect the lysate from each well and measure the radioactivity in a gamma counter.

  • In parallel, use a set of non-radioactive wells to perform a protein assay (e.g., BCA) to normalize the radioactivity counts to the amount of protein per well.

  • Data Analysis: Calculate the uptake as a percentage of the total added activity, normalized by protein content. The key metric is the Hypoxic/Normoxic (H/N) uptake ratio. A ratio significantly greater than 1 indicates hypoxia selectivity.[11]

Section 5: Preclinical In Vivo Evaluation

Application Note: Biodistribution and Micro-PET Imaging in Tumor-Xenograft Models

Principle: In vivo studies are critical to understanding the tracer's pharmacokinetics, tumor-targeting efficacy, and clearance mechanisms in a complex biological system.

Protocol 1: Biodistribution Study

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors from a relevant human cancer cell line (e.g., FaDu). Tumors should reach ~150-200 mm³ before imaging.

  • Tracer Injection: Inject a known amount of [⁶⁸Ga]Ga-P-1 (~50-100 µCi) into each mouse via the tail vein.

  • Time Points: Euthanize cohorts of mice (n=4 per group) at various time points post-injection (p.i.), for example, 30, 60, and 120 minutes.

  • Organ Harvesting: Immediately following euthanasia, dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

  • Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose for accurate calculation.

  • Data Analysis: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-muscle (T/M) and tumor-to-blood (T/B) ratios to assess imaging contrast.

Tissue Expected Uptake Profile for a Hydrophilic Agent Rationale
Tumor High and retained uptake over timeSpecific trapping in hypoxic tumor regions.
Kidneys High initial uptake, then rapid clearancePrimary route of excretion for hydrophilic compounds.
Bladder Very high activityAccumulation of excreted tracer in urine.
Liver Low uptakeLow hepatobiliary clearance is desirable to reduce background.
Muscle Low uptake and rapid clearanceRepresents non-target background tissue; high T/M ratio is key.
Blood Rapid clearanceFast blood clearance improves signal-to-noise at earlier time points.

Protocol 2: Micro-PET/CT Imaging

  • Anesthetize a tumor-bearing mouse (e.g., with 2% isoflurane in oxygen).

  • Position the animal on the scanner bed, maintaining anesthesia and body temperature.

  • Perform a baseline CT scan for anatomical co-registration.

  • Inject [⁶⁸Ga]Ga-P-1 via a tail vein catheter.

  • Acquire dynamic or static PET images, typically starting 60 minutes post-injection.

  • Reconstruct the images and fuse them with the CT data.

  • Analyze the images by drawing regions of interest (ROIs) over the tumor and other organs to quantify tracer uptake (often expressed as Standardized Uptake Value, SUV).

References

  • Fernández, S., Dematteis, S., Giglio, J., Cerecetto, H., & Rey, A. (2013). Synthesis, in vitro and in vivo characterization of two novel ⁶⁸Ga-labelled 5-nitroimidazole derivatives as potential agents for imaging hypoxia. Nuclear Medicine and Biology, 40(2), 273–279. [Link]

  • Hoigebazar, L., Jeong, J. M., Hong, M. K., Kim, Y. J., Lee, J. Y., Shetty, D., Lee, Y. S., Lee, D. S., Chung, J. K., & Lee, M. C. (2011). Synthesis of ⁶⁸Ga-labeled DOTA-nitroimidazole derivatives and their feasibilities as hypoxia imaging PET tracers. Bioorganic & Medicinal Chemistry, 19(7), 2176–2181. [Link]

  • Zhang, J., Li, D., & Lang, L. (2023). Recent Advances of ⁶⁸Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. Pharmaceuticals, 16(7), 916. [Link]

  • Shimizu, Y., Kinuya, S., Ogawa, K., et al. (2021). Synthesis and evaluation of gallium-68-labeled nitroimidazole-based imaging probes for PET diagnosis of tumor hypoxia. EJNMMI Radiopharmacy and Chemistry, 6(1), 5. [Link]

  • Zhang, J., Li, D., & Lang, L. (2023). Recent Advances of ⁶⁸Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. Pharmaceuticals (Basel, Switzerland), 16(7), 916. [Link]

  • Zhang, J., Li, D., & Lang, L. (2023). Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. PMC. [Link]

  • Liu, Z., Li, D., Zhang, J., et al. (2012). [⁶⁸Ga]-HP-DO3A-nitroimidazole: A Promising Agent for PET Detection of Tumor Hypoxia. Molecular Imaging, 11(6), 447-455. [Link]

  • Asti, M., & Zubieta, J. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience, 2(1), 1-24. [Link]

  • Pagnon, J., et al. (2012). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 17(1), 747-758. [Link]

  • Delarue-Cochin, S., et al. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2023(2), M1633. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Basari, I., et al. (2015). Targeting Tumor Hypoxia: A Third Generation 2-Nitroimidazole–Indocyanine Dye–Conjugate with Improved Fluorescent Yield. Bioconjugate Chemistry, 26(4), 768-777. [Link]

  • Giglio, J., et al. (2012). Synthesis, in vitro and in vivo characterization of novel 99mTc-'4+1'-labeled 5-nitroimidazole derivatives as potential agents for imaging hypoxia. Nuclear Medicine and Biology, 39(8), 1228-1236. [Link]

  • Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480. [Link]

  • Zhang, J., et al. (2009). Preparation of 4,5-nitroimidazole. ResearchGate. [Link]

  • CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.
  • US4925952A - Process for preparing 1-hydroxyalkyl-5-nitroimidazoles.
  • Nawrocka, W., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 896. [Link]

  • Wang, M., et al. (2022). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Scientific Reports, 12, 11665. [Link]

  • Chen, M. L., et al. (2022). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. Lirias. [Link]

Sources

Application Note: Strategic N-Alkylation of (5-Nitro-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a robust, high-fidelity protocol for the N-alkylation of (5-Nitro-1H-imidazol-4-yl)methanol . This substrate presents specific challenges due to annular tautomerism (N1 vs. N3 regioselectivity) and the presence of a competing nucleophilic hydroxyl group.

The following guide prioritizes regiocontrol and chemoselectivity , utilizing a protection-deprotection strategy to ensure reproducibility and high yields.

Executive Summary & Strategic Analysis

The alkylation of (5-Nitro-1H-imidazol-4-yl)methanol (also known as 4(5)-hydroxymethyl-5(4)-nitroimidazole) is non-trivial due to two primary factors:

  • Ambident Nucleophilicity: The molecule contains three nucleophilic sites: the imidazole N1, the imidazole N3, and the primary hydroxyl group (-CH₂OH). Direct alkylation often leads to complex mixtures of N-alkyl, O-alkyl, and N,O-dialkyl products.

  • Nitro-Group Induced Regioselectivity: The electron-withdrawing nitro group creates a significant electronic bias. Under standard basic conditions, alkylation preferentially occurs at the nitrogen atom distal to the nitro group (leading to the 1-alkyl-4-nitro isomer). However, many bioactive scaffolds (e.g., metronidazole analogs) require the 1-alkyl-5-nitro regioisomer.[1]

The Solution: This protocol employs an O-Silylation


 N-Alkylation 

Desilylation
strategy. This prevents O-alkylation and allows for focused optimization of the N-alkylation step. We also provide chromatographic conditions to separate the resulting regioisomers.

Reaction Scheme & Mechanism

The following diagram illustrates the tautomeric equilibrium and the divergence in regioselectivity.

ReactionScheme Start (5-Nitro-1H-imidazol-4-yl)methanol (Tautomeric Mixture) Protect Step 1: O-Protection (TBSCl, Imidazole) Start->Protect Chemoselective ProtectedInt O-TBS Protected Intermediate Protect->ProtectedInt Alkylation Step 2: N-Alkylation (R-X, Base) ProtectedInt->Alkylation Isomer4 Major Product 1-Alkyl-4-nitro isomer (Sterically favored) Alkylation->Isomer4 Kinetic/Thermo Favored Isomer5 Minor Product 1-Alkyl-5-nitro isomer (Bioactive target) Alkylation->Isomer5 Sterically Hindered Deprotect Step 3: Deprotection (TBAF or Acid) Isomer4->Deprotect Isomer5->Deprotect

Figure 1: Reaction pathway highlighting the divergence of regioisomers post-protection.

Materials & Reagents

ComponentGrade/SpecRole
(5-Nitro-1H-imidazol-4-yl)methanol >97% PurityStarting Material
tert-Butyldimethylsilyl chloride (TBSCl) Reagent GradeAlcohol Protecting Group
Imidazole Reagent GradeBase/Catalyst for Silylation
Cesium Carbonate (Cs₂CO₃) Anhydrous, -325 meshBase for Alkylation (Mild)
Sodium Hydride (NaH) 60% dispersion in oilBase for Alkylation (Strong)
Alkyl Halide (R-X) 1.1 - 1.5 equivElectrophile
DMF / Acetonitrile Anhydrous (<50 ppm H₂O)Solvent
TBAF (1M in THF) Reagent GradeDeprotection Agent

Detailed Protocol

Phase 1: Chemoselective O-Protection

Objective: Mask the hydroxyl group to prevent O-alkylation.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve (5-Nitro-1H-imidazol-4-yl)methanol (1.0 equiv, e.g., 5.0 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add Imidazole (2.5 equiv) followed by TBSCl (1.2 equiv) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The product will be less polar than the starting material.

  • Workup: Dilute with EtOAc (50 mL), wash with water (3 x 20 mL) and brine (1 x 20 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Outcome: Quantitative yield of the O-TBS ether is typical. Use directly in Phase 2 without column chromatography if purity is >95%.

Phase 2: N-Alkylation (Regioselective Challenge)

Objective: Install the alkyl group on the imidazole nitrogen.

Note on Regioselectivity: Alkylation typically yields a mixture favoring the 1-alkyl-4-nitro isomer (ratio 3:1 to 10:1 depending on R-X steric bulk). The 1-alkyl-5-nitro isomer is often the desired bioactive scaffold but is sterically disfavored.

Method A: Mild Conditions (Preferred for reactive halides)

  • Dissolution: Dissolve the O-TBS protected intermediate (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Base: Add Cs₂CO₃ (1.5 equiv). Stir at RT for 15 minutes.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Conditions: Heat to 60°C for 12–18 hours.

    • Tip: Higher temperatures favor the thermodynamic product (4-nitro isomer). Lower temperatures (RT) may improve the ratio of the 5-nitro isomer but reduce conversion.

Method B: Strong Base (For unreactive electrophiles)

  • Dissolution: Dissolve intermediate in anhydrous DMF at 0°C.

  • Base: Add NaH (1.2 equiv). Stir for 30 min at 0°C until gas evolution ceases.

  • Alkylation: Add Alkyl Halide (1.5 equiv). Warm to RT and stir for 4–16 hours.

Purification & Isomer Separation (CRITICAL):

  • The isomers usually have distinct R_f values.

  • 1-Alkyl-5-nitro (Target): Typically less polar (higher R_f) due to steric shielding of the nitro group, but this can vary based on the R group.

  • 1-Alkyl-4-nitro (Major): Typically more polar.

  • Flash Chromatography: Use a gradient of Hexanes:EtOAc (starting 90:10

    
     50:50). Isolate the isomers separately before deprotection.
    
Phase 3: Deprotection

Objective: Restore the hydroxymethyl group.

  • Reaction: Dissolve the purified N-alkylated intermediate in THF (0.1 M). Add TBAF (1.0 M in THF, 1.2 equiv) at 0°C.

  • Completion: Stir at RT for 1–2 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).

  • Final Purification: Column chromatography (DCM:MeOH 95:5) to yield the pure 1-alkyl-(5 or 4)-nitro-1H-imidazol-4-yl)methanol .

Analytical Validation (NMR Signature)

Distinguishing the 4-nitro and 5-nitro isomers is critical.

Feature1-Alkyl-5-nitro isomer (Target)1-Alkyl-4-nitro isomer (Major Byproduct)
Structure Nitro group is adjacent to Alkyl-N.Nitro group is distal to Alkyl-N.
¹H NMR (Imidazole H) Singlet typically at 7.9 - 8.1 ppm .[2]Singlet typically at 7.6 - 7.8 ppm .
NOESY Signal Strong NOE between N-Alkyl protons and Nitro group (if detectable) or lack of NOE to ring C-H.Strong NOE between N-Alkyl protons and the Ring C-H (H-5).
UV Spectra

often shifted (approx 300-320 nm).

often shifted (approx 280-300 nm).

Note: Chemical shifts are solvent dependent (values for DMSO-d₆).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of 5-Nitro Isomer Steric hindrance and electronic repulsion.Try acid-catalyzed alkylation (e.g., heating with alcohol and H₂SO₄) which sometimes favors the 5-nitro isomer via a thermodynamic equilibrium shift, though yields are generally lower.
O-Alkylation Observed Incomplete protection or silyl migration.Ensure strict anhydrous conditions. Switch to TBDPS (more stable) if TBS is labile.
Incomplete Reaction Poor nucleophilicity of nitroimidazole anion.Add TBAI (tetrabutylammonium iodide, 10 mol%) as a phase transfer catalyst/nucleophilic catalyst.

Safety Considerations

  • Nitroimidazoles: Potential mutagens and carcinogens. Handle with double gloves and use a fume hood.

  • Sodium Hydride: Pyrophoric; reacts violently with water. Quench excess base carefully with isopropanol before adding water.

  • Alkyl Halides: Often alkylating agents are potent sensitizers and carcinogens.

References

  • Regioselectivity in Nitroimidazole Alkylation: Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents."[3] Der Pharma Chemica, 2022, 14(4): 12-16.[3]

  • Protecting Group Strategies: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Organic Chemistry Portal.

  • General Nitroimidazole Chemistry: Boyer, J. H.[4] "Nitroazoles: The C-nitro derivatives of five-membered N- and N,O-heterocycles." VCH Publishers, 1986.[4] (Cited in RSC Perkin Trans 1).

  • Synthesis of Bioactive 5-Nitroimidazoles: Spitz, C., et al. "Synthesis of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol." ResearchGate, 2018.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Nitration of 4-Hydroxymethylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 4-hydroxymethyl-5-nitroimidazole from 4-hydroxymethylimidazole is notoriously challenging due to the competing reactivity of the primary alcohol and the aromatic ring. This guide is designed for drug development professionals and synthetic chemists to troubleshoot yield crashes, understand the underlying mechanistic causality, and implement self-validating protocols.

Diagnostic Matrix: Yield Optimization Strategies

To quickly diagnose your current synthetic bottleneck, compare your approach against our quantitative performance matrix below:

StrategyReagentsPrimary Side ReactionTypical YieldScalability
Direct Nitration (Harsh) Conc.

/ Conc.

Oxidation to 4-formylimidazole< 15%Poor
Direct Nitration (Mild) Fuming

/ Glacial AcOH
Trace oxidation, unreacted SM40 - 50%Moderate
Protected Nitration (Recommended) 1.

2.

3. NaOH
Acetate hydrolysis during nitration75 - 85%Excellent

Deep-Dive FAQs: Troubleshooting & Causality

Q1: My nitration yield is extremely low (<15%), and the reaction mixture turns dark brown. NMR shows an unexpected aldehyde peak. What is happening? A1: You are experiencing the classic "oxidation over nitration" pitfall. Nitric acid is a potent oxidizing agent. Before it can act as an electrophile for the imidazole ring, it attacks the vulnerable primary alcohol (-CH2OH) at the C4 position, 1[1]. This is a well-documented side reaction when exposing hydroxymethylimidazoles to concentrated nitric acid without protection[1]. Solution: You must either mask the alcohol via a protecting group (e.g., O-acetylation) or use strictly controlled, milder nitrating conditions.

Q2: Can I achieve direct nitration without adding protection/deprotection steps? A2: Yes, but it requires precise thermodynamic control to favor electrophilic aromatic substitution over oxidation. Using a mixture of glacial acetic acid and2[2] acts as a milder nitrating system (generating acetyl nitrate in situ). However, yields typically plateau around 40-50% because trace oxidation remains thermodynamically unavoidable.

Q3: I have successfully nitrated the compound, but I cannot recover it from the aqueous acid mixture. How do I isolate the product? A3: 4-Hydroxymethyl-5-nitroimidazole is highly polar and amphoteric. In the strongly acidic nitration mixture, it exists as a highly soluble protonated imidazolium salt. If you neutralize too far (pH > 9), it deprotonates into a soluble nitromidazolate anion. Solution: You must carefully adjust the pH of the aqueous phase to its isoelectric point (typically between pH 5.0 and 6.0). At this pH, the molecule exists in its neutral state, which has the lowest aqueous solubility, allowing it to precipitate.

Mechanistic Pathways & Experimental Workflows

MechanisticPathways cluster_undesired Undesired Oxidation Pathway cluster_desired Protected Nitration Pathway (Recommended) A 4-Hydroxymethylimidazole (Starting Material) B Oxidation by HNO3 A->B Conc. HNO3 / H2SO4 E Protection (Ac2O) A->E Ac2O D Direct Nitration (Fuming HNO3 / AcOH) A->D Temp < 50°C C 4-Formylimidazole (Yield Crash) B->C F 4-Acetoxymethylimidazole E->F G Nitration (HNO3/H2SO4) F->G HNO3 / H2SO4 H 4-Acetoxymethyl-5-nitroimidazole G->H I Deprotection (NaOH) H->I Hydrolysis Target 4-Hydroxymethyl-5-nitroimidazole (Target Product) I->Target High Yield D->Target Moderate Yield

Mechanistic pathways illustrating the oxidation pitfall and the protected nitration workaround.

Step-by-Step Methodology: The Protection-Nitration-Deprotection Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next phase unless the validation checkpoints are met.

Phase 1: Protection (O-Acetylation) Causality: Converting the hydroxyl group to an acetate ester eliminates its susceptibility to oxidation while maintaining a relatively small steric profile that does not hinder the subsequent electrophilic attack.

  • Suspend 4-hydroxymethylimidazole (1.0 eq) in anhydrous pyridine (3.0 eq).

  • Cool the reaction vessel to 0°C and add acetic anhydride (1.2 eq) dropwise to control the exothermic reaction.

  • Stir at room temperature for 2 hours.

Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) must show the complete disappearance of the highly polar starting material (


) and the formation of the less polar acetate intermediate (

).
  • Quench with ice water and extract with ethyl acetate. Wash with brine, dry over

    
    , and concentrate to isolate 4-acetoxymethylimidazole.
    

Phase 2: Electrophilic Nitration Causality: The acetate group is electron-withdrawing but entirely stable under strongly acidic conditions, allowing the nitronium ion (


) to cleanly attack the C5 position of the imidazole ring.
  • Dissolve 4-acetoxymethylimidazole in concentrated

    
     (5.0 eq) and cool to 0°C.
    
  • Slowly add a pre-cooled mixture of fuming

    
     (1.5 eq) and concentrated 
    
    
    
    dropwise. Maintain the internal temperature strictly < 10°C.
  • Warm to room temperature and stir for 3 hours.

Self-Validation Checkpoint: The reaction mixture should remain pale yellow to light orange. A rapid color shift to dark brown indicates thermal runaway, leading to acetate cleavage and subsequent oxidation.

  • Pour the mixture over crushed ice, extract with ethyl acetate, and concentrate to yield 4-acetoxymethyl-5-nitroimidazole.

Phase 3: Deprotection & Isoelectric Isolation Causality: Base hydrolysis cleaves the ester to restore the alcohol. Adjusting the pH to the isoelectric point ensures the amphoteric product precipitates out of the aqueous phase, bypassing the need for difficult extractions.

  • Dissolve the nitrated intermediate in methanol.

  • Add 2M aqueous NaOH (2.0 eq) and stir at room temperature for 1 hour.

  • Carefully adjust the pH to 5.5 using 1M HCl.

Self-Validation Checkpoint: The product will only precipitate when the pH meter reads exactly between 5.0 and 6.0. If the solution remains clear, verify your pH calibration.

  • Cool to 4°C, filter the resulting solid, wash with cold water, and dry under vacuum.

ExperimentalWorkflow Step1 Step 1: O-Acetylation Reagents: Ac2O, Pyridine Temp: 0°C to RT Time: 2h Step2 Step2 Step1->Step2 Step3 Step 3: Aqueous Quench Action: Pour over crushed ice Extraction: EtOAc Step2->Step3 Step4 Step 4: Base Hydrolysis Reagents: 2M NaOH, MeOH Temp: RT Time: 1h Step3->Step4 Step5 Step 5: Isoelectric Precipitation Action: Adjust pH to 5.5 Isolation: Vacuum Filtration Step4->Step5

Step-by-step experimental workflow for the high-yield synthesis of 4-hydroxymethyl-5-nitroimidazole.

References

  • PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION. European Patent Office (EP1871745A2).
  • Hypotensive imidazole derivatives. Google Patents (US4340598A).

Sources

Preventing decomposition of (5-Nitro-1H-imidazol-4-yl)methanol during workup

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 5NIM-STAB-442 Topic: Preventing decomposition and "tarring" during workup Status: Open Priority: Critical

Executive Summary

(5-Nitro-1H-imidazol-4-yl)methanol is a notoriously sensitive intermediate. While the nitroimidazole core is thermally stable, the 4-hydroxymethyl group introduces a specific vulnerability: acid-catalyzed dehydration leading to a reactive aza-fulvene-like intermediate . This species rapidly polymerizes, resulting in the characteristic black "tar" often observed during concentration.

This guide details the mechanistic cause of this decomposition and provides a validated, self-consistent workup protocol to maximize recovery.

Part 1: The Mechanism of Failure

Why is my product turning into black tar?

The decomposition is rarely due to the breakdown of the imidazole ring itself. Instead, it is driven by the elimination of the hydroxyl group .

  • Protonation: Under acidic conditions (pH < 4), the hydroxyl group becomes protonated (

    
    ).
    
  • Dehydration: The molecule loses water, driven by the formation of a conjugated exocyclic double bond (an aza-fulvene methide).

  • Polymerization: This electrophilic intermediate reacts rapidly with nucleophiles (including other molecules of your product), leading to oligomerization and the formation of insoluble dark tars.

Visualizing the Decomposition Pathway

The following diagram illustrates the critical "Danger Zone" during workup.

Decomposition Start (5-Nitro-1H-imidazol-4-yl)methanol (Stable in Solution) Acid Acidic pH / Heat (Trigger) Start->Acid Protonation Inter Reactive Aza-fulvene Intermediate Acid->Inter - H2O (Dehydration) Inter->Start Reversible if pH corrected fast End Black Polymer/Tar (Irreversible) Inter->End Polymerization

Figure 1: Acid-catalyzed dehydration pathway leading to polymerization.

Part 2: Critical Control Parameters

To prevent the pathway above, you must control three variables.

ParameterCritical RangeScientific Rationale
pH 6.5 – 7.5 Strict Neutrality.pH < 5: Promotes dehydration/polymerization.[1]• pH > 9: Promotes ring degradation and racemization (if chiral centers exist nearby).
Temperature < 40°C Thermal energy overcomes the activation barrier for water elimination. Never heat the crude residue above 40°C.
Concentration Avoid Dryness The compound is most unstable in its neat, amorphous solid state. Store as a concentrated solution or crystallize immediately.

Part 3: Validated Workup Protocol

Objective: Isolate the product from an aqueous/organic reaction mixture without triggering decomposition.

Step 1: Quenching & pH Adjustment (The Most Critical Step)
  • Cool Down: Cool the reaction mixture to 0–5°C before quenching.

  • Neutralization:

    • If the reaction is acidic: Use saturated

      
        or 
      
      
      
      . Add dropwise.
    • Technique: Do not rely on litmus paper alone. Use a calibrated pH meter. Target pH 7.0 .

    • Warning: Localized heating during neutralization can destroy the product. Ensure vigorous stirring.

Step 2: Extraction Strategy

Nitroimidazole alcohols are highly polar and water-soluble (LogP


 -0.4). Standard extraction often fails.
  • Salting Out: Saturate the aqueous phase with solid NaCl .[2] This significantly decreases the water solubility of the nitroimidazole (Salting-out effect).

  • Solvent Choice:

    • Do NOT use: Diethyl ether or Hexane (Poor solubility).[3]

    • Recommended:Ethyl Acetate (EtOAc) or EtOAc:Isopropanol (9:1) . The isopropanol helps extract the polar alcohol.

  • Technique: Perform 3–4 extractions. The organic layer may not be highly colored; do not assume extraction is complete based on color.

Step 3: Concentration
  • Drying: Dry organic layers over anhydrous

    
    . Avoid 
    
    
    
    if the product is sensitive to Lewis acids (though usually safe here,
    
    
    is milder).
  • Evaporation:

    • Set rotary evaporator bath to maximum 35°C .

    • Do not evaporate to complete dryness if you plan to store it. If a solid is required, add a co-solvent (like dichloromethane) and evaporate to precipitate the solid, then filter.

Part 4: Troubleshooting (FAQ)

Q1: The product precipitates as a gum/oil instead of a solid. How do I fix this?

Cause: Traces of solvent or water trapped in the lattice, or slight polymerization. Resolution:

  • Dissolve the gum in a minimum amount of Acetone or Methanol .

  • Add dropwise to cold Diethyl Ether or Hexane (antisolvent) with vigorous stirring.

  • This should force the product to precipitate as a clean powder.

Q2: My yield is < 20% despite the reaction showing completion on TLC.

Cause: The product remained in the aqueous phase. Resolution:

  • Check the pH of the aqueous waste. If it drifted from pH 7 during extraction, adjust it back.

  • Re-saturate with NaCl.[2]

  • Perform a Continuous Liquid-Liquid Extraction (using EtOAc) overnight. This is often the "silver bullet" for polar nitroimidazoles.

Q3: Can I store the crude mixture overnight?

Resolution: No. If you must pause:

  • Extract into the organic solvent.[3][4][5]

  • Dry with

    
    .
    
  • Store the solution in the freezer (-20°C). Do not strip the solvent until you are ready for purification.

Part 5: Experimental Workflow Diagram

Workup Rxn Reaction Mixture (Completed) Cool Cool to 0-5°C Rxn->Cool CheckPH Check pH Cool->CheckPH AdjustAcid Add sat. NaHCO3 to pH 7.0 CheckPH->AdjustAcid If Acidic (<6) AdjustBase Add 1M HCl to pH 7.0 CheckPH->AdjustBase If Basic (>8) Salt Saturate aq. layer with NaCl CheckPH->Salt If Neutral (6-8) AdjustAcid->Salt AdjustBase->Salt Extract Extract 3x with EtOAc:IPA (9:1) Salt->Extract Dry Dry (Na2SO4) & Filter Extract->Dry Evap Evaporate < 35°C (Do not dry completely) Dry->Evap Final Isolated Product Evap->Final

Figure 2: Optimized workup decision tree for maximum recovery.

References

  • PubChem. 5-Nitro-1H-imidazole Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. (Discusses ring stability vs side chain elimination). Available at: [Link]

Sources

Solving solubility issues of (5-Nitro-1H-imidazol-4-yl)methanol in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and solve solubility challenges encountered with (5-Nitro-1H-imidazol-4-yl)methanol during Nuclear Magnetic Resonance (NMR) spectroscopy. As Senior Application Scientists, we provide this resource to bridge the gap between theoretical knowledge and practical laboratory application, ensuring the integrity and quality of your analytical data.

Safety First: Handling Nitroimidazole Compounds

Before proceeding with any experimental work, it is imperative to handle (5-Nitro-1H-imidazol-4-yl)methanol and related nitroimidazole compounds with appropriate caution.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][3]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[4][5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[3]

Troubleshooting Guide: A Logical Workflow

Experiencing solubility issues is a common hurdle in NMR analysis, especially with polar, heteroaromatic compounds. Poor solubility can lead to low signal-to-noise ratios, significant peak broadening, or a complete absence of signal, compromising data quality.[6] This section provides a structured, question-driven approach to resolving these problems.

Diagram: Troubleshooting Workflow for Solubility Issues

This flowchart illustrates a systematic approach to diagnosing and solving solubility problems with your compound.

G cluster_start Initial Observation cluster_level1 Level 1: Change Primary Solvent cluster_level2 Level 2: Advanced Techniques cluster_level3 Level 3: Chemical Modification cluster_end Resolution start Compound is poorly soluble or insoluble in initial solvent (e.g., CDCl3) solvent_choice Is the compound polar? start->solvent_choice dmso Try DMSO-d6 (High Polarity) solvent_choice->dmso Yes meod Try Methanol-d4 (Polar Protic) solvent_choice->meod Yes acetone Try Acetone-d6 (Moderate Polarity) solvent_choice->acetone Yes cosolvent Use a Co-solvent System (e.g., DMSO-d6/CDCl3) dmso->cosolvent Still Insoluble success Solubility Achieved Acquire High-Quality Spectrum dmso->success Soluble meod->cosolvent Still Insoluble meod->success Soluble acetone->cosolvent Still Insoluble acetone->success Soluble temperature Variable Temperature (VT) NMR (Increase Temperature) cosolvent->temperature Still Insoluble cosolvent->success Soluble derivatize Consider Chemical Derivatization (Last Resort) temperature->derivatize Still Insoluble temperature->success Soluble derivatize->success Soluble

Caption: A logical workflow for resolving NMR solubility issues.

Frequently Asked Questions (FAQs)
Q1: My (5-Nitro-1H-imidazol-4-yl)methanol sample won't dissolve in CDCl₃. What should I do first?

A1: This is expected. (5-Nitro-1H-imidazol-4-yl)methanol is a polar molecule due to the presence of the nitro group (-NO₂), the imidazole ring, and the hydroxyl group (-CH₂OH). Chloroform-d (CDCl₃) is a relatively non-polar solvent and, based on the "like dissolves like" principle, is not a suitable choice.[7][8]

Your first step should be to switch to a more polar deuterated solvent.[9] The most common and effective choices are:

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent, excellent for dissolving a wide range of polar compounds, including peptides, carbohydrates, and nitroaromatics.[10]

  • Methanol-d₄ (CD₃OD): A polar protic solvent that can form hydrogen bonds with your compound, aiding dissolution. Be aware that the hydroxyl proton on your compound and any N-H protons on the imidazole ring may exchange with the deuterium in the solvent, leading to the disappearance of their signals.[7] This can be a useful diagnostic tool.[9]

  • Acetone-d₆: A polar aprotic solvent of intermediate polarity, which can be a good alternative if DMSO-d₆ proves difficult to remove.[11]

Diagram: Chemical Structure of the Analyte

Caption: Structure of (5-Nitro-1H-imidazol-4-yl)methanol.

Q2: I've switched to DMSO-d₆, but my peaks are very broad, or the signal is still weak. What's happening?

A2: This indicates that your compound may still not be fully soluble or could be aggregating in solution.[6] Even if no precipitate is visible, microscopic aggregates can form, leading to faster relaxation times and, consequently, broader NMR signals.[6]

Troubleshooting Steps:

  • Increase Temperature (Variable Temperature NMR): Gently warming the sample can significantly increase solubility and break up aggregates.[12] Most NMR spectrometers are equipped with variable temperature units. Try acquiring a spectrum at 40°C or 60°C. If the peaks sharpen and increase in intensity, you have solved the problem.[9] However, be cautious, as excessive heat can degrade some compounds.

  • Use a Co-solvent System: If a single solvent isn't effective, a mixture can be.[13] For a compound that is slightly soluble in CDCl₃ but more so in DMSO-d₆, you could try a mixture, such as 95% CDCl₃ with 5% DMSO-d₆. The small amount of the highly polar co-solvent can be enough to disrupt crystal lattice forces and solvate the molecule.[7]

  • Sonication: Sonicating the sample in a water bath for a few minutes can help break up solid particles and promote dissolution.

Q3: Can I use D₂O as a solvent?

A3: Deuterium oxide (D₂O) is a highly polar protic solvent and may be an option, particularly if your compound is salt-like or highly water-soluble.[7] However, for (5-Nitro-1H-imidazol-4-yl)methanol, it's important to remember that the -OH and N-H protons will readily exchange with the deuterium in D₂O, causing their signals to disappear from the ¹H NMR spectrum.[9] This can be a useful experiment to confirm the identity of these exchangeable protons.

Q4: My compound seems to be degrading in the NMR solvent. What are my options?

A4: If you suspect your compound is reacting with the solvent (e.g., methanol-d₄ can potentially react with highly activated compounds), you should switch to a more inert solvent.[14] DMSO-d₆ is generally quite inert. Other less common but useful options for polar compounds include:

  • Acetonitrile-d₃ (CD₃CN)

  • Pyridine-d₅ (C₅D₅N): This is a basic solvent and can be very effective for certain compounds, but its own signals can be broad.[13][14]

  • Tetrahydrofuran-d₈ (THF-d₈)

Q5: I have tried everything and still cannot get a good spectrum. Is there a last resort?

A5: Yes. If solution-state NMR is intractable due to persistent solubility issues, two advanced options remain:

  • Chemical Derivatization: This involves chemically modifying your compound to make it more soluble.[15] For example, the hydroxyl group could be acylated or silylated to create an ester or silyl ether. This makes the molecule less polar and more soluble in solvents like CDCl₃ or acetone-d₆.[15] This is an advanced technique that requires careful planning and reaction workup, as you will be analyzing a different molecule.[16][17]

  • Solid-State NMR (ssNMR): If the compound is crystalline and cannot be dissolved, ssNMR can provide structural information directly from the solid powder. This is a specialized technique that is not as widely available as solution-state NMR but can be invaluable for insoluble materials.[18]

Data & Protocols
Table 1: Properties of Common Polar Deuterated Solvents

This table provides a quick reference for selecting an appropriate solvent. Chemical shifts can vary slightly with temperature and solute.[19][20]

SolventFormulaPolarity (Dielectric Constant)Boiling Point (°C)¹H Residual Peak (ppm)¹³C Signal (ppm)Key Considerations
Chloroform-d CDCl₃4.861.2~7.26~77.2Good for non-polar compounds; easy sample recovery.
Methanol-d₄ CD₃OD32.765.4~3.31 (CHD₂) & ~4.87 (HOD)~49.1Polar protic; exchanges with -OH, -NH, -SH protons.
Acetone-d₆ (CD₃)₂CO20.756.5~2.05 (CHD₂)~29.9, ~206.7Good intermediate polarity; volatile and easy to remove.[10]
DMSO-d₆ (CD₃)₂SO46.7189~2.50 (CHD₂)~39.5Highly polar; excellent solvating power but difficult to remove.
Deuterium Oxide D₂O78.5101.4~4.80 (HOD)N/AFor water-soluble/ionic compounds; exchanges all labile protons.
Experimental Protocols
Protocol 1: Standard Sample Preparation in DMSO-d₆
  • Weigh Sample: Accurately weigh 2-5 mg of (5-Nitro-1H-imidazol-4-yl)methanol directly into a clean, dry NMR tube.

  • Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

  • Dissolve: Cap the tube securely and invert it several times to mix. If the solid does not dissolve, vortex the sample for 30-60 seconds.

  • Visual Inspection: Hold the tube up to a light source to ensure the solution is clear and free of any suspended particles.[8]

  • Acquire Spectrum: Insert the tube into the NMR spectrometer and proceed with locking, shimming, and data acquisition.

Protocol 2: Variable Temperature (VT) NMR Experiment
  • Prepare Sample: Prepare the sample as described in Protocol 1.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum at the default probe temperature (usually 25°C / 298 K).

  • Increase Temperature: In the spectrometer software, set the target temperature to 40°C (313 K). Allow 5-10 minutes for the temperature to equilibrate.

  • Re-shim: The magnetic field homogeneity is temperature-dependent. It is crucial to re-shim the spectrometer at the new temperature before acquisition.

  • Acquire Second Spectrum: Acquire another ¹H NMR spectrum at 40°C.

  • Compare Spectra: Compare the spectra from 25°C and 40°C. Look for a reduction in peak width (sharper signals) and an increase in signal intensity, which would confirm improved solubility or reduced aggregation.[12] Repeat at a higher temperature (e.g., 60°C) if necessary, provided the compound is stable.

Protocol 3: D₂O Shake for Proton Exchange
  • Prepare Sample: Prepare a sample in a non-protic solvent where the compound is soluble (e.g., DMSO-d₆ or Acetone-d₆).

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum and clearly identify the peaks you suspect are from the -OH and N-H protons.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of D₂O to the sample.

  • Mix Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.

  • Acquire Final Spectrum: Re-insert the sample into the spectrometer, re-shim, and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signals corresponding to the exchangeable -OH and N-H protons should have disappeared or significantly decreased in intensity in the second spectrum, confirming their assignment.[9]

References
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Nitroimidazole, 98%. [Link]

  • HazComFast. 2-Nitroimidazole (CAS 527-73-1). [Link]

  • ResearchGate. (2023). Which other NMR solvent can be used to dissolve a compound apart from chloroform, methanol or DMSO?. [Link]

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. [Link]

  • Pomel, S., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(15), 4783. [Link]

  • Ellinger, J. J., et al. (2011). Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. Analytical Chemistry, 83(9), 3344–3351. [Link]

  • Tycko, R. (2013). NMR at low and ultralow temperatures. Accounts of Chemical Research, 46(9), 1923–1933. [Link]

  • ResearchGate. (2022). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?. [Link]

  • Reddit. (2023). Unable to obtain clean NMR of compound due to solvent sensitivity. [Link]

  • Science.gov. chemical derivatization techniques: Topics. [Link]

  • Ueda, K., et al. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics, 18(11), 4247–4256. [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • University of Wisconsin-Madison. Common NMR Solvents - Reference Data. [Link]

Sources

Technical Support Center: Purification of (5-Nitro-1H-imidazol-4-yl)methanol Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (5-Nitro-1H-imidazol-4-yl)methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges associated with removing acidic impurities from this critical intermediate.

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification process.

Q1: What are the likely sources of acidic impurities in my (5-Nitro-1H-imidazol-4-yl)methanol product?

The primary source of acidic impurities is typically residual reagents from the synthesis process. Nitration reactions, a common step in forming nitroimidazole compounds, often use strong acids like nitric acid and sulfuric acid. If the post-reaction work-up is incomplete, these strong mineral acids can remain in the crude product, leading to a highly acidic pH.

Q2: My crude product is crystalline but has a low pH when dissolved. Why is this a problem?

Acidic impurities can negatively impact the stability of the final compound, potentially causing degradation over time. Furthermore, they can interfere with downstream reactions where specific pH conditions are required. For pharmaceutical applications, residual acids are unacceptable and must be removed to meet regulatory standards.

Q3: Can I simply wash the crystals with a strong base like sodium hydroxide to neutralize the acid?

Using a strong base is generally not recommended. While it would neutralize the acid, a strong base can deprotonate the imidazole ring or react with the nitro group, leading to degradation of the desired compound and the formation of new impurities. A milder, weak base is the preferred approach.

Q4: What is the most straightforward method to remove these acidic impurities?

For crystalline material, a slurry wash with a dilute solution of a weak base, such as sodium bicarbonate, is often effective.[1][2] If the product is not yet crystallized, the base can be added to the dissolved crude product before recrystallization.

Q5: How can I be certain that the acidic impurities have been removed?

A combination of methods provides the highest confidence. Initially, you can test the pH of the final wash liquid (the mother liquor) to ensure it is neutral. For definitive purity confirmation, High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used to separate and quantify any remaining impurities.[3]

Troubleshooting Guides

This section provides detailed protocols and logical frameworks for resolving specific purification challenges.

Problem: High Acidity Detected in Final Crystalline Product

This is the most common issue, where the isolated crystals still contain trapped or adsorbed acid.

Root Cause Analysis

Acidic impurities are often introduced during the nitration step of the synthesis and become trapped within the crystal lattice or adsorbed onto the crystal surface during precipitation.

Caption: Root causes of high acidity in the final product.

Solution A: Neutralization and Recrystallization Protocol

This method is ideal for purifying the crude product before final crystallization. It involves neutralizing the dissolved product and then carefully recrystallizing it to exclude impurities.

Core Principle: The crude material is dissolved in a suitable solvent. A weak base is added to neutralize residual acids. The pure product is then selectively crystallized, leaving the neutralized salts and other impurities in the solution (mother liquor).

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the (5-Nitro-1H-imidazol-4-yl)methanol is highly soluble when hot and poorly soluble when cold. Alcohols like ethanol or methanol, often mixed with water, are common choices.[1]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent required for complete dissolution.[4][5]

  • Neutralization: Prepare a 5% aqueous solution of sodium bicarbonate (NaHCO₃). While stirring the hot solution, add the NaHCO₃ solution dropwise. Monitor the pH of the solution using pH paper or a calibrated meter. Continue adding the base until the pH is neutral (pH ~7.0).

  • Hot Filtration (Optional): If any solid impurities are present after neutralization, perform a hot gravity filtration to remove them.[4]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor from the crystal surface.[6]

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all residual solvent.

Solution B: Slurry Washing Protocol

This method is suitable for situations where you already have a batch of acidic crystals and wish to purify them without a full redissolution and recrystallization cycle.

Core Principle: The crystals are suspended (slurried) in a liquid that does not dissolve them but allows for the neutralization and washing away of surface-adsorbed acids.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent in which the (5-Nitro-1H-imidazol-4-yl)methanol has very low solubility. A non-polar solvent like dichloromethane or a mixture of ethanol and a non-polar co-solvent could be effective.

  • Slurry Formation: In a flask, add the acidic crystals and enough of the chosen solvent to create a stirrable slurry.

  • Neutralization: Add a 5% aqueous sodium bicarbonate solution to the slurry and stir vigorously for 15-30 minutes. The aqueous base will neutralize the acid on the crystal surfaces.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash them sequentially with:

    • A small amount of water to remove the sodium salts formed during neutralization.

    • A small amount of the cold slurry solvent to wash away the water.

  • Drying: Dry the purified crystals thoroughly under vacuum.

Problem: Low Yield or Poor Crystal Quality After Purification

Even after removing acidic impurities, you may face issues with the physical properties of your final product.

Troubleshooting Low Yield and Crystal Quality

The quality and yield of crystals are highly dependent on the recrystallization conditions.

Workflow start Hot, Neutralized Solution of Crude Product slow_cool Slow Cooling to Room Temperature start->slow_cool Recommended Path fast_cool Rapid Cooling (e.g., direct to ice bath) start->fast_cool Common Mistake large_crystals High Purity, Large Crystals slow_cool->large_crystals small_crystals Lower Purity, Small/Needle-like Crystals (Potential Impurity Trapping) fast_cool->small_crystals ice_bath Cool in Ice Bath (To Maximize Yield) large_crystals->ice_bath filtration Vacuum Filtration & Washing ice_bath->filtration final_product Pure, Crystalline Product filtration->final_product

Caption: Impact of cooling rate on crystal quality.

ParameterRecommendation for High Purity & YieldRationale
Cooling Rate Cool the solution slowly and without disturbance. Avoid placing the hot solution directly into an ice bath.Slow cooling allows the crystal lattice to form in an orderly manner, which naturally excludes impurity molecules. Rapid cooling traps impurities and leads to smaller, less stable crystals.[6]
Solvent Volume Use the minimum amount of hot solvent needed to fully dissolve the crude product.Using excessive solvent will reduce the yield, as more of the product will remain dissolved in the mother liquor even after cooling.[5]
Seeding If crystals are slow to form, add one or two pure "seed" crystals to the cooled solution.Seeding provides a template for crystallization to begin, which can be helpful for stubborn compounds or highly pure solutions that resist spontaneous nucleation.[7]
Washing Wash the filtered crystals with a small amount of ice-cold solvent.Using cold solvent minimizes the redissolving of the purified product during the wash step, thus preserving the yield.[6]

Analytical Validation

Confirming the removal of impurities is a critical final step.

Method 1: pH Measurement of Final Wash

A simple and rapid check. After the final wash of your crystals during filtration, collect the filtrate (mother liquor) and test its pH. It should be neutral. If it is still acidic, an additional wash may be required.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing purity. It separates the target compound from any remaining impurities, allowing for their quantification.[3][8]

Example HPLC Method Parameters

The following table provides a starting point for developing an HPLC method for (5-Nitro-1H-imidazol-4-yl)methanol and related nitroimidazole compounds. Method optimization will be required.

ParameterConditionRationale / Reference
Column C18 Reverse-Phase (e.g., ZORBAX SB-C18, 150 mm x 4.6 mm, 5 µm)C18 columns are widely used for their versatility in separating a broad range of organic molecules.[9]
Mobile Phase Methanol:Water (e.g., 26:74 v/v) with 0.1% acid (e.g., phosphoric acid)A common mobile phase for nitroimidazoles, providing good separation. The acid helps to ensure sharp peak shapes.[9][10]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detector UV-Vis or PDA Detector set at ~315-316 nmNitroimidazole compounds have a strong UV absorbance around this wavelength, allowing for sensitive detection.[9]
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.[11]

Interpreting the Results: A successful purification will result in a chromatogram showing a single, sharp peak for (5-Nitro-1H-imidazol-4-yl)methanol, with any impurity peaks being absent or below the required specification limits (e.g., <0.1%).

Safety Precautions

Handling nitroimidazole compounds and the associated solvents and reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12][13][14]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling volatile solvents or dusty powders, to avoid inhalation.[12][13]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][15] Do not eat, drink, or smoke in the laboratory area.[15]

  • Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents and strong acids.[12][14]

References

  • Material Safety Data Sheet - 2-Nitroimidazole, 98% - Cole-Parmer. (2005, October 3).
  • 2-Nitroimidazole - Safety Data Sheet - ChemicalBook.
  • 5-Nitroimidazole SDS, 3034-38-6 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
  • MATERIAL SAFETY DATA SHEET - Medline.
  • Recrystallization - National Initiative on Undergraduate Science (NIUS) Chemistry Experiments.
  • Recrystallization - Chemistry LibreTexts.
  • CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs - Google Patents.
  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC.
  • Experimental No. (4) Recrystallization - University of Technology. (2021, July 16).
  • Review on the modern analytical advancements in impurities testing. (2025, January 1).
  • Recrystallization method - Organic Chemistry, Japan.
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - Brieflands. (2023, October 13).
  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities - Der Pharma Chemica.
  • How do you recrystallize a product from methanol? - Quora. (2017, February 2).
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities - Alfa Chemistry. (2025, April 30).
  • "Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS" - IJSDR.
  • Impurities in APIs and Their Effects on Products - Contract Pharma. (2024, July 29).
  • Application Notes and Protocols: 5-nitroso-1H-imidazole in Organic Synthesis - Benchchem.
  • Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation.
  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives - IJPPR. (2016, June 25).
  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC. (2025, February 14).
  • Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography.
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC.
  • Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column.
  • Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon | Request PDF - ResearchGate. (2025, November 28).
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR.
  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - MDPI. (2002, April 30).
  • 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem - NIH.
  • Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. (2024, February 20).
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. (2020, December 30).
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).
  • CAS 936-05-0 1-Methyl-5-nitro-1H-imidazole-2-methanol - Alfa Chemistry.
  • 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester | 20271-20-9 - ChemicalBook. (2025, August 8).

Sources

Technical Support Center: Navigating the Hygroscopicity of Nitroimidazole Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitroimidazole methanol derivatives—such as metronidazole and secnidazole—are foundational antimicrobial and antiprotozoal agents. However, their molecular structure presents unique solid-state challenges. The highly polar nitroimidazole core, coupled with the hydrogen-bonding capacity of the aliphatic hydroxyl side chain, renders these compounds highly susceptible to moisture sorption[1]. This hygroscopic nature can act as a plasticizer, lowering the glass transition temperature (Tg) of amorphous regions, inducing powder caking, altering dissolution kinetics, and causing chemical instability[2].

This technical guide provides researchers and formulation scientists with field-proven troubleshooting strategies, self-validating analytical protocols, and mechanistic insights to successfully manage the hygroscopicity of these APIs.

Workflow: Hygroscopicity Assessment & Mitigation

G Start Nitroimidazole API Batch Received DVS Dynamic Vapor Sorption (DVS) Analysis Start->DVS Classify Classify Hygroscopicity DVS->Classify Low < 0.2% w/w Non-Hygroscopic Classify->Low Med 0.2% - 15% w/w Slightly/Moderately Hygroscopic Classify->Med High > 15% w/w Very Hygroscopic Classify->High Formulation Standard Formulation Low->Formulation MADG Moisture-Activated Dry Granulation Med->MADG Storage Controlled Humidity Packaging Med->Storage High->MADG High->Storage

Workflow for assessing and mitigating hygroscopicity in nitroimidazole derivatives.

Section 1: Analytical Assessment of Moisture Uptake

Q: How do we accurately determine the moisture sorption profile of a new secnidazole or metronidazole batch? A: Traditional Loss on Drying (LOD) or Karl Fischer (KF) titration only provides a static snapshot of water content. Because nitroimidazoles interact dynamically with environmental humidity, you must evaluate them using Dynamic Vapor Sorption (DVS)[3]. DVS continuously monitors mass changes as the sample is exposed to precisely controlled relative humidity (RH) profiles[4]. This allows you to differentiate between surface adsorption and bulk absorption (which often leads to hydrate phase changes indicated by hysteresis)[5].

Protocol: Self-Validating DVS Analysis for Nitroimidazole Derivatives Causality Note: This protocol relies on mass-change rate ( dm/dt ) rather than fixed time intervals to ensure thermodynamic equilibrium is truly reached at each humidity step, validating the accuracy of the sorption isotherm[6].

  • Sample Preparation: Accurately weigh 10–20 mg of the API into a tared quartz or aluminum sample pan. Spread the powder bed evenly to maximize surface area exposure and minimize diffusion path lengths.

  • Initial Drying (Baseline Validation): Equilibrate the sample at 0% RH at 25°C using a dry nitrogen stream (e.g., 500 sccm). Hold until the rate of mass change ( dm/dt ) is < 0.001% wt/min for at least 10 minutes[6]. This establishes a true dry mass baseline.

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Critical Step: Do not advance to the next RH level until dm/dt < 0.001% wt/min is achieved (up to a maximum of 3 hours per step)[6].

  • Desorption Cycle: Decrease the RH in 10% decrements from 90% back to 0% RH, strictly applying the same equilibrium criteria.

  • Data Interpretation: Plot the sorption-desorption isotherm. Calculate the mass difference between 0% and 80% RH to classify the API's hygroscopicity[6]. Hysteresis (a gap between the sorption and desorption curves) suggests the formation of a crystalline hydrate[5].

Table 1: Hygroscopicity Classification Criteria (at 25°C, 80% RH)

Hygroscopic Class Moisture Uptake (w/w) Formulation & Processing Implications
Non-hygroscopic < 0.2% Standard handling; routine wet granulation acceptable.
Slightly hygroscopic 0.2% – 2.0% Requires environmental control (HVAC) during tableting[5].
Moderately hygroscopic 2.0% – 15.0% High risk of caking; mandate dry granulation or MADG[6].

| Very hygroscopic | > 15.0% | Strict isolation (glove box handling); specialized Alu/Alu packaging[7]. |

Section 2: Formulation and Processing Troubleshooting

Q: We are experiencing severe powder caking and poor flowability during the tableting of secnidazole. What is the root cause and how can we resolve it? A: Secnidazole is inherently hygroscopic[8]. When exposed to ambient humidity during standard wet granulation, the API absorbs moisture. This water acts as a plasticizer, lowering the Tg of the API's surface, increasing capillary forces between particles, and ultimately causing caking. Solution: Transition to Moisture-Activated Dry Granulation (MADG)[9]. MADG uses a minimal, highly controlled amount of water to activate a binder, followed immediately by the addition of moisture-scavenging excipients. This creates a self-validating system where the formulation is dried internally, preventing water from interacting with the hygroscopic API[9].

Protocol: Moisture-Activated Dry Granulation (MADG) for Nitroimidazoles

  • Dry Blending: Blend the nitroimidazole API (e.g., 200 mg per unit) with a dry polymer binder (e.g., PVP or PEG, 1–8% w/w) and a filler (e.g., lactose) in a high-shear mixer for 3 minutes[9].

  • Moisture Activation: Spray a minimal amount of water (1–4% of the total batch weight) as a fine mist while continuously mixing. Causality: This specific water volume is just enough to make the binder tacky and form agglomerates, but insufficient to create a wet mass that would dissolve the API[9].

  • Moisture Absorption (Internal Drying): Immediately add moisture-absorbing excipients (e.g., microcrystalline cellulose) and disintegrants (e.g., maize starch). Mix for 3–5 minutes. Causality: These absorbents thermodynamically draw moisture away from the API-binder agglomerates, sequestering the water and restoring powder flowability[9].

  • Lubrication & Compression: Add a lubricant (e.g., magnesium stearate), blend for 1 minute, and compress using a rotary tablet press. Package immediately in moisture-barrier materials[7].

Section 3: Solid-State Stability and Excipient Compatibility

Q: Our metronidazole sustained-release tablets show an accelerated dissolution profile after 3 months of storage at 40°C/75% RH. Why is the release rate increasing? A: This is a classic symptom of moisture-induced solid-state disruption. Polymeric excipients with polar groups (like Carbopol) form a stable hydrogen-bonding network with the hydroxyl and nitro groups of metronidazole during manufacturing[2]. However, when ambient moisture permeates the dosage form during high-humidity storage, the absorbed water molecules competitively break the hydrogen bonds between the drug and the polymer[2]. This increases the free volume within the matrix, accelerating the diffusion of the API and leading to a faster, uncontrolled release rate[2].

Q: How can we prevent moisture-induced incompatibility with fillers like Dicalcium Phosphate Dihydrate (DPD)? A: While DPD offers excellent flow properties and low baseline hygroscopicity, it is prone to losing its water of crystallization under mechanical stress or elevated humidity[10]. This released water can initiate chemical degradation or physical changes in moisture-sensitive nitroimidazoles. To resolve this, substitute DPD with Anhydrous Dicalcium Phosphate (ADP). ADP provides identical flowability and hydrophobicity but lacks the water of crystallization, eliminating the risk of internal moisture transfer[10].

Table 2: Excipient Selection for Hygroscopic Nitroimidazoles

Excipient Category Avoid (Moisture Donors/Sensitive) Preferred Alternative Mechanistic Rationale
Filler Dicalcium Phosphate Dihydrate (DPD) Anhydrous Dicalcium Phosphate (ADP) ADP lacks water of crystallization, preventing internal moisture transfer to the API under stress[10].
Binder Aqueous PVP (Standard Wet Granulation) Dry PEG/PVP (via MADG) Minimizes bulk water exposure; prevents API dissolution and polymorphic shifts during processing[9].

| Matrix Polymer | Highly hydrophilic Carbomers | Hydrophobic matrix blends (e.g., EC/HPMC) | Reduces competitive hydrogen bonding by absorbed water, stabilizing the sustained release profile[2]. |

References

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of (5-Nitro-1H-imidazol-4-yl)methanol in DMSO-d₆

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR chemical shifts of (5-Nitro-1H-imidazol-4-yl)methanol when dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). By comparing its spectral data with that of related nitroimidazole derivatives, this guide offers valuable insights into the structural elucidation and characterization of this important class of compounds. The information presented herein is intended to assist researchers in the fields of medicinal chemistry, analytical chemistry, and drug development in their understanding and interpretation of NMR spectra.

Introduction: The Significance of Nitroimidazoles

Nitroimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities, most notably as antimicrobial and antiparasitic agents. Their efficacy is often linked to the redox properties of the nitro group, which can be reduced within target organisms to generate reactive nitrogen species that damage cellular macromolecules. The precise substitution pattern on the imidazole ring is a key determinant of a compound's biological activity, and as such, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, with ¹H NMR providing crucial information about the electronic environment of protons within a molecule.

The choice of solvent in NMR spectroscopy can significantly influence the observed chemical shifts, particularly for molecules with exchangeable protons, such as those in hydroxyl (-OH) and amine (-NH) groups.[1][2] DMSO-d₆ is a common choice for polar analytes due to its excellent dissolving power and its ability to engage in hydrogen bonding, which can often lead to sharper signals for exchangeable protons.[1]

This guide will focus on the ¹H NMR spectrum of (5-Nitro-1H-imidazol-4-yl)methanol in DMSO-d₆, providing a detailed comparison with structurally related compounds to rationalize the observed chemical shifts.

Predicted ¹H NMR Spectrum of (5-Nitro-1H-imidazol-4-yl)methanol in DMSO-d₆

While a publicly available, experimentally verified ¹H NMR spectrum for (5-Nitro-1H-imidazol-4-yl)methanol in DMSO-d₆ is not readily found in the searched literature, we can predict its key features based on the analysis of similar structures. The expected signals are for the imidazole ring proton (H-2), the methylene protons of the hydroxymethyl group (-CH₂OH), the hydroxyl proton (-OH), and the imidazole N-H proton.

Below is a diagram illustrating the structure of (5-Nitro-1H-imidazol-4-yl)methanol with the protons labeled for easy reference.

Caption: Structure of (5-Nitro-1H-imidazol-4-yl)methanol

Comparative Analysis of ¹H NMR Data

To understand the ¹H NMR spectrum of (5-Nitro-1H-imidazol-4-yl)methanol, it is instructive to compare it with the known spectrum of a simpler, related molecule: 4-nitroimidazole.

Proton (5-Nitro-1H-imidazol-4-yl)methanol (Predicted, DMSO-d₆) 4-Nitroimidazole (Experimental, DMSO-d₆)[3] Rationale for Predicted Shift
H-2 ~8.4 ppm (singlet)8.30 ppm (doublet)The electron-withdrawing nitro group strongly deshields the imidazole protons. The presence of the hydroxymethyl group at C-4 is expected to have a minor electronic effect on H-2 compared to the dominant effect of the nitro group at C-5. The signal is expected to be a singlet as there are no adjacent protons to couple with.
-CH₂OH ~4.6 ppm (doublet)N/AThe methylene protons are adjacent to the electron-withdrawing imidazole ring and the electronegative oxygen atom, leading to a downfield shift. This signal is expected to be a doublet due to coupling with the hydroxyl proton.
-OH ~5.5 ppm (triplet)N/AThe chemical shift of hydroxyl protons is highly variable and dependent on concentration, temperature, and solvent.[1] In DMSO-d₆, which is a hydrogen bond acceptor, this signal is often observed as a distinct triplet due to coupling with the adjacent methylene protons.
N-H >13 ppm (broad singlet)~13 ppm (broad singlet)The N-H proton of the imidazole ring is acidic and its chemical shift is significantly downfield in DMSO-d₆ due to strong hydrogen bonding with the solvent.[3] The signal is typically broad due to quadrupole broadening and exchange.

Note: The predicted chemical shifts are approximate and can vary based on experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of a nitroimidazole compound in DMSO-d₆.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing prep1 Weigh ~5-10 mg of (5-Nitro-1H-imidazol-4-yl)methanol prep2 Dissolve in ~0.6-0.7 mL of DMSO-d6 prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 setup1 Insert sample into the spectrometer prep3->setup1 setup2 Lock on the deuterium signal of DMSO-d6 setup1->setup2 setup3 Shim the magnetic field for optimal homogeneity setup2->setup3 setup4 Tune and match the probe for the ¹H frequency setup3->setup4 acq1 Set acquisition parameters (e.g., spectral width, number of scans) setup4->acq1 acq2 Acquire the Free Induction Decay (FID) acq1->acq2 proc1 Apply Fourier Transform to the FID acq2->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Reference the spectrum to the residual DMSO peak (δ 2.50 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4 proc5 Analyze the chemical shifts, multiplicities, and coupling constants proc4->proc5

Caption: Standard workflow for acquiring a ¹H NMR spectrum in DMSO-d₆.

Causality Behind Experimental Choices

  • Choice of Solvent (DMSO-d₆): As previously mentioned, DMSO-d₆ is an excellent solvent for many polar organic molecules, including nitroimidazoles. Its ability to act as a hydrogen bond acceptor is particularly advantageous for observing the signals of exchangeable -OH and -NH protons, which might otherwise be broadened or unobservable in non-polar solvents.[1][2] The distinct residual solvent peak at approximately 2.50 ppm also serves as a convenient internal reference standard.[4][5]

  • Sample Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans on a modern NMR spectrometer.

  • Locking and Shimming: The deuterium signal from DMSO-d₆ is used by the spectrometer to "lock" the magnetic field, ensuring its stability throughout the experiment. Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume, which is crucial for obtaining sharp, well-resolved NMR signals.

  • Referencing: Accurate referencing of the chemical shift axis is critical for comparing spectra. The residual proton signal of DMSO is a widely accepted secondary reference standard.[5]

Conclusion

The ¹H NMR spectrum of (5-Nitro-1H-imidazol-4-yl)methanol in DMSO-d₆ is predicted to exhibit distinct signals for the imidazole ring proton, the methylene and hydroxyl protons of the hydroxymethyl group, and the N-H proton of the imidazole ring. The strong deshielding effect of the nitro group is expected to result in a downfield shift for the imidazole ring proton. The use of DMSO-d₆ as a solvent is anticipated to allow for the clear observation of the hydroxyl and N-H proton signals due to its hydrogen-bonding capabilities. By comparing the predicted spectrum with that of known nitroimidazole derivatives, researchers can gain a deeper understanding of the structure-spectra correlations within this important class of compounds. The provided experimental workflow offers a robust starting point for the reliable acquisition of high-quality ¹H NMR data for (5-Nitro-1H-imidazol-4-yl)methanol and related molecules.

References

  • ResearchGate. 1 H NMR spectra of 1 in the solvent mixtures of DMSO-d 6 and 50% of D 2... [Link]

  • Journal of Pharmaceutical and Pharmaceutical Sciences. Supplementary Information File. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. A representative 1 H NMR spectrum (d6-DMSO, 500 MHz) of 1 indicating... [Link]

  • MDPI. N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. [Link]

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. [Link]

  • PubChem. Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl-. [Link]

  • Bentham Science. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. [Link]

  • Wiley Online Library. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

  • PubMed. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

Sources

Technical Guide: FTIR Spectral Analysis of the Nitro Group in (5-Nitro-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Nitro-1H-imidazol-4-yl)methanol (often a metabolite or precursor in the synthesis of nitroimidazole antibiotics like Metronidazole) relies on its nitro group (


) for biological activity.[1] The reduction of this group is the key pharmacophore mechanism. Therefore, precise spectral validation of the nitro group’s integrity is critical in drug development and quality control.

This guide provides a definitive protocol for identifying and analyzing the nitro moiety using Fourier Transform Infrared (FTIR) spectroscopy. It compares this technique against orthogonal methods (Raman, DFT) and structural analogs to ensure rigorous validation.

Part 1: Theoretical Framework & Spectral Physics[2]

The Nitroimidazole Chromophore

The nitro group in an imidazole ring behaves differently than in aliphatic compounds. It is a conjugated system . The resonance interaction between the imidazole ring (electron-rich) and the nitro group (electron-withdrawing) reduces the bond order of the


 bonds.
  • Consequence: The vibrational frequencies are shifted to lower wavenumbers compared to non-conjugated nitroalkanes.[1][2]

  • The Diagnostic Doublet: The nitro group is identified not by a single peak, but by a characteristic pair of bands arising from Asymmetric (

    
    ) and Symmetric  (
    
    
    
    ) stretching vibrations.[1]
Structural Influence of the Hydroxymethyl Group

Unlike simple nitroimidazoles, the (hydroxymethyl) substituent at the C4 position introduces significant hydrogen bonding capabilities.

  • Intermolecular H-Bonding: The

    
     group can donate protons to the nitro group oxygens or the imidazole ring nitrogen.
    
  • Spectral Impact: This causes broadening of the

    
     stretch and can induce slight red-shifts (lower frequency) in the 
    
    
    
    bands due to lattice stabilization in the solid state.

Part 2: Spectral Blueprint & Assignment

The following table synthesizes experimental data from analogous nitroimidazoles (Metronidazole, Ornidazole) and theoretical principles to establish the spectral fingerprint for (5-Nitro-1H-imidazol-4-yl)methanol.

Table 1: Critical Vibrational Assignments
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Notes
Nitro (

)
Asymmetric Stretch (

)
1550 – 1530 Strong Primary ID. Lower than aliphatic nitro (1550+).[2] May overlap with ring C=C.
Nitro (

)
Symmetric Stretch (

)
1380 – 1350 Strong Confirmatory ID. Sharp peak.[1] Less affected by ring vibrations.
Hydroxyl (

)
Stretching (

)
3400 – 3200BroadBroadening indicates H-bonding network.
Imidazole RingC=N / C=C Stretch1500 – 1450Med-StrongCan appear as a shoulder or distinct peak near

.
C-O (Alcohol)Stretching1080 – 1030MediumConfirms the hydroxymethyl tail.
C-NStretching (

)
~870 - 850MediumSensitive to ring substitution pattern.[1]

Part 3: Comparative Analysis (Method Validation)

To validate the FTIR results, one must compare the "product" (the FTIR method) against alternative analytical techniques.

Comparison A: FTIR vs. Raman Spectroscopy

While FTIR is the industry standard for functional group ID, Raman offers complementary data.[3][4][5][6][7]

FeatureFTIR (Recommended) Raman Spectroscopy
Nitro Detection Superior. The

stretch involves a large change in dipole moment, resulting in intense IR bands.[1]
Good. The symmetric

stretch is Raman active (polarizability change), but often weaker than in IR.
Water Interference High. Moisture in KBr or sample can mask the

region.
Low. Excellent for aqueous solutions or wet samples.
Ring Vibrations Moderate sensitivity.High. Symmetric ring breathing modes are very strong in Raman.
Verdict Primary Method for routine ID and purity.Secondary Method for polymorph study or if sample is wet.
Comparison B: Experimental vs. Computational (DFT)

For rigorous R&D, experimental spectra should be cross-referenced with Density Functional Theory (DFT) calculations.

  • Standard Level of Theory: B3LYP / 6-311++G(d,p).[8][9]

  • Scaling Factor: DFT typically overestimates frequencies by ~4-5%. A scaling factor of 0.961 is usually applied to align calculated values with experimental FTIR data.

  • Value: DFT helps deconvolute the overlapping region between

    
     and Ring C=C stretches (1550-1500 cm⁻¹).
    

Part 4: Experimental Protocol

Method 1: ATR-FTIR (Rapid ID)

Best for: Routine quality control, raw material identification.

  • Crystal Selection: Use a Diamond or ZnSe ATR crystal.

  • Background: Collect 32 scans of air background.

  • Sample Loading: Place ~5-10 mg of (5-Nitro-1H-imidazol-4-yl)methanol powder on the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid powders).

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (4 cm⁻¹ resolution).

  • Correction: Apply "ATR Correction" in software to adjust for penetration depth differences at high/low wavenumbers.

Method 2: KBr Pellet (High Resolution)

Best for: Publication-quality spectra, resolving sharp peaks.

  • Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect/scattering).

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water).

  • Measurement: Transmission mode. Ensure baseline is flat (slope indicates scattering due to poor grinding).

Part 5: Visualization & Logic Flows

Diagram 1: Spectral Assignment Logic Tree

This decision tree guides the analyst in distinguishing the nitro group from potentially interfering signals.

NitroAnalysis Start Start: FTIR Spectrum Acquired Check1500 Check 1550-1530 cm⁻¹ Region Start->Check1500 PeakFound Strong Band Present? Check1500->PeakFound Check1360 Check 1380-1350 cm⁻¹ Region PeakFound->Check1360 Yes (Asymmetric Mode) Ambiguous Ambiguous: Check Ring C=N Overlap PeakFound->Ambiguous No / Weak SymPeak Sharp Band Present? Check1360->SymPeak Confirm Confirmed: Nitro Group (NO₂) SymPeak->Confirm Yes (Symmetric Mode) SymPeak->Ambiguous No AnalyzeOH Analyze 3200-3400 cm⁻¹ Confirm->AnalyzeOH Check H-Bonding Context

Caption: Logic flow for confirming the presence of the nitro group using the characteristic asymmetric/symmetric doublet.

Diagram 2: Experimental Workflow (ATR vs KBr)

Workflow cluster_ATR ATR (Routine) cluster_KBr KBr Pellet (High Res) Sample Sample: (5-Nitro-1H-imidazol-4-yl)methanol Choice Select Method Sample->Choice ATR_Prep No Prep / Direct Load Choice->ATR_Prep Rapid ID KBr_Mix Mix 1:100 with KBr Choice->KBr_Mix Structural Elucidation ATR_Scan Scan (Diamond Crystal) ATR_Prep->ATR_Scan ATR_Corr Apply ATR Correction ATR_Scan->ATR_Corr Analysis Data Analysis (Baseline/Peak Pick) ATR_Corr->Analysis KBr_Press Press (10 Tons, Vacuum) KBr_Mix->KBr_Press KBr_Scan Transmission Scan KBr_Press->KBr_Scan KBr_Scan->Analysis

Caption: Comparative workflow for ATR (Attenuated Total Reflectance) versus KBr transmission modes.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[10] (Standard text for nitro group assignments).

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Link

  • Bayati, Z., et al. (2023). "Synthesis and Biological Evaluation of New Nitroimidazole Derivatives." Iran J Pharm Res, 22(1). (Provides specific spectral data for 5-nitroimidazole derivatives). Link

  • Rocky Mountain Labs. (2023). Difference between FTIR and Raman Spectroscopy. Link

  • National Institutes of Health (NIH). (2005). "Probing NMR parameters, structure and dynamics of 5-nitroimidazole derivatives." (Validation via DFT/Computational methods). Link

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Hydroxymethyl-Nitroimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and protocol for the mass spectrometry analysis of hydroxymethyl-nitroimidazoles, specifically focusing on the metabolites of metronidazole (MNZ) and dimetridazole/ronidazole (HMMNI).

Executive Summary

Hydroxymethyl-nitroimidazoles are critical metabolites monitored in pharmacokinetic studies and food safety surveillance (e.g., residues in poultry/eggs). Unlike their parent compounds, these metabolites possess added polarity due to hydroxyl groups, significantly altering their ionization behavior and fragmentation kinetics.

This guide compares the fragmentation patterns of Hydroxymetronidazole (MNZ-OH) and 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) , providing validated transitions, mechanistic insights, and optimized acquisition parameters.

Compound Profiles & Structural Logic

Understanding the structural shift from parent to metabolite is prerequisite to interpreting the MS spectra.

CompoundAbbr.Parent DrugChemical Structure FeaturesMonoisotopic Mass (Da)[M+H]⁺ (m/z)
Metronidazole MNZ-Imidazole, 1-hydroxyethyl, 2-methyl, 5-nitro171.06172.1
Hydroxymetronidazole MNZ-OHMNZHydroxylation at C2-methyl group 187.06188.1
HMMNI HMMNIRonidazole / DimetridazoleHydroxylation at C2-methyl group 157.05158.1

Key Insight: The metabolic addition of the hydroxyl group (-OH) increases polarity, making these compounds ideal candidates for Electrospray Ionization (ESI) rather than APCI, which is often preferred for the less polar parent nitroimidazoles.

Technical Comparison: Ionization & Fragmentation Modes

Ionization Source: ESI vs. APCI

While parent nitroimidazoles can be analyzed using APCI, the hydroxymethyl metabolites show superior sensitivity in ESI due to their increased proton affinity and solubility in polar mobile phases.

  • ESI (+): Recommended. Facilitates stable [M+H]⁺ formation. Soft ionization minimizes in-source fragmentation, preserving the precursor for controlled MS/MS dissociation.

  • APCI (+): Viable but less sensitive for the hydroxy-metabolites. Higher background noise is often observed in complex matrices (e.g., egg, plasma).

Fragmentation Mechanics (CID)

The fragmentation of nitroimidazoles is dominated by the instability of the nitro group (-NO₂). However, the hydroxymethyl variants introduce a competing pathway: dehydration (-H₂O) and side-chain cleavage .

Mechanism 1: The Nitro-Nitrite Rearrangement

A hallmark of nitroimidazole fragmentation is the isomerization of the nitro group (-NO₂) to a nitrite ester (-ONO), followed by the loss of NO (30 Da) or NO₂ (46 Da).

  • Observation: High collision energy (CE) often strips the NO₂ group entirely.

Mechanism 2: Side-Chain Instability
  • MNZ-OH: The hydroxyethyl group at N1 and the hydroxymethyl group at C2 are labile.

  • HMMNI: The hydroxymethyl group at C2 readily undergoes dehydration.

Detailed Fragmentation Pathways[2]

A. Hydroxymetronidazole (MNZ-OH)

Precursor: m/z 188.1

  • Primary Transition (Quantifier): m/z 188 → 126

    • Loss: 62 Da.

    • Mechanism: This unusual loss corresponds to the combined loss of the nitro group (-NO₂, 46 Da) and oxygen/methane rearrangement, or more likely, the sequential loss of the hydroxyethyl side chain (C₂H₄O, 44 Da) followed by water (18 Da) .

    • Note: In many validated methods, m/z 126 is the base peak used for quantification due to its high intensity.

  • Secondary Transition (Qualifier): m/z 188 → 123

    • Loss: 65 Da.

    • Mechanism: Complex ring fragmentation involving the loss of the nitro group and partial side chain degradation.

B. HMMNI

Precursor: m/z 158.1

  • Primary Transition: m/z 158 → 140

    • Loss: 18 Da (H₂O).

    • Mechanism: Direct dehydration of the C2-hydroxymethyl group. This is a very facile low-energy channel.

  • Secondary Transition: m/z 158 → 112

    • Loss: 46 Da (NO₂).

    • Mechanism: Radical loss of the nitro group from the imidazole ring.

Visualization: MNZ-OH Fragmentation Pathway

The following diagram illustrates the competing fragmentation channels for Hydroxymetronidazole.

MNZ_OH_Fragmentation cluster_legend Legend Parent Precursor [M+H]+ m/z 188 Inter1 Intermediate [M+H - H2O]+ m/z 170 Parent->Inter1 - H2O (18) Inter2 Intermediate [M+H - NO2]+ m/z 142 Parent->Inter2 - NO2 (46) Prod1 Product Ion (Quant) m/z 126 (Loss of C2H4O + H2O) Parent->Prod1 Major Pathway (-62 Da) Prod2 Product Ion (Qual) m/z 123 Parent->Prod2 Ring Cleavage Inter1->Prod1 - C2H4O key Blue: Precursor | Green: Quantifier | Red: Qualifier

Caption: Proposed fragmentation pathways for Hydroxymetronidazole (MNZ-OH) under Collision Induced Dissociation (CID).

Experimental Protocol

This protocol is designed for self-validation. The use of deuterated internal standards (e.g., MNZ-OH-d3) is mandatory for compensating matrix effects in ESI.

Reagents & Standards
  • Standards: MNZ-OH (CAS 4812-40-2), HMMNI (CAS 3034-53-5).

  • Internal Standards: MNZ-OH-d3.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.[1]

Sample Preparation (Solid Phase Extraction)[4][5]
  • Extraction: Homogenize 2g sample (tissue/egg) with Acetonitrile. Centrifuge (4000g, 10 min).

  • Evaporation: Evaporate supernatant to dryness under N₂ at 50°C.

  • Reconstitution: Dissolve residue in 0.1% Formic Acid (aq).

  • Clean-up (MCX/HLB):

    • Condition SPE cartridge with MeOH then Water.

    • Load sample.

    • Wash with 2% Formic Acid.

    • Elute with 5% NH₄OH in Methanol.

    • Why: Nitroimidazoles are basic; cation exchange (MCX) provides superior cleanup over standard C18.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or MeOH).

  • Gradient: 5% B hold 1 min, ramp to 90% B over 6 min.

  • Flow Rate: 0.3 mL/min.

Acquisition Table (MRM Mode)
AnalytePolarityPrecursor (m/z)Product (Quant)CE (eV)Product (Qual)CE (eV)
MNZ-OH ESI (+)188.1126.0 18-22123.025-30
HMMNI ESI (+)158.1140.0 15-18112.022-25
MNZ ESI (+)172.1128.0 16-2082.028-32
Workflow Diagram

Workflow Sample Sample (Plasma/Egg) Extract Extraction (Acetonitrile) Sample->Extract SPE SPE Clean-up (MCX Cartridge) Extract->SPE LC UPLC Separation (C18 Column) SPE->LC ESI ESI Source (Positive Mode) LC->ESI MS MS/MS Detection (MRM Mode) ESI->MS

Caption: Analytical workflow for the extraction and detection of hydroxymethyl-nitroimidazoles.

References

  • Granja, R. H., et al. (2013). Determination of Metronidazole, Dimetridazole, Ronidazole and Their Metabolites in Bovine Muscle by Liquid Chromatography Tandem Mass Spectrometry. CABI Digital Library. Link

  • Sams, M. J., et al. (1998).[2][3] Determination of dimetridazole, ronidazole and their common metabolite in poultry muscle and eggs by high performance liquid chromatography with UV detection and confirmatory analysis by atmospheric pressure chemical ionisation mass spectrometry. Analyst. Link

  • Tölgyesi, A., et al. (2012). Determination of nitroimidazoles and their metabolites in poultry muscle and eggs by liquid chromatography-tandem mass spectrometry. ResearchGate. Link

  • WITEGA Laboratorien. Metronidazole Reference Standard Data Sheet. Link

  • US National Library of Medicine. Metronidazole Metabolism and Pharmacokinetics. PubMed. Link

Sources

A Senior Application Scientist's Guide to the Melting Point Range Validation of (5-Nitro-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Melting Point in Compound Purity and Identity

In the realm of pharmaceutical development and chemical synthesis, the physical properties of a compound serve as the first line of defense in verifying its identity and purity. Among these, the melting point is a fundamental and highly informative characteristic. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state. Any deviation, such as a depressed and broadened melting range, is a strong indicator of the presence of impurities.[1][2]

This guide provides an in-depth technical comparison and validation protocol for the melting point range of (5-Nitro-1H-imidazol-4-yl)methanol, a key heterocyclic intermediate in the synthesis of novel therapeutic agents. The 5-nitroimidazole scaffold is the backbone of numerous antimicrobial drugs, and ensuring the purity of its derivatives is paramount for consistent biological activity and safety.[3] This document will detail the experimental methodology for accurate melting point determination, present a comparative analysis with other prominent 5-nitroimidazole-based drugs, and explain the scientific rationale behind each step of the validation process.

Comparative Analysis of 5-Nitroimidazole Derivatives

The accurate determination of the melting point of (5-Nitro-1H-imidazol-4-yl)methanol is best understood in the context of its structural analogs. The following table presents the experimentally determined melting point of our target compound alongside the established melting points of widely used 5-nitroimidazole drugs. This comparative data is crucial for understanding the impact of structural modifications on the physicochemical properties of this class of compounds.

CompoundStructureExperimentally Determined/Reported Melting Point (°C)
(5-Nitro-1H-imidazol-4-yl)methanol178 - 181 °C (Hypothetical Experimental Value)
Metronidazole159 - 163 °C[4][5][6]
Tinidazole127 - 128 °C[7][8][9]
Ornidazole85 - 92 °C[10][11][12]
Secnidazole76 °C[13][14]

Note: The melting point for (5-Nitro-1H-imidazol-4-yl)methanol is a hypothetical value for the purpose of this guide, representing a typical result from the experimental protocol described below.

Experimental Protocol: Melting Point Determination via the Capillary Method

The capillary method is a widely accepted and robust technique for determining the melting point of a solid.[2] It is a standard procedure outlined in major pharmacopeias, including the United States Pharmacopeia (USP).[15][16] The following protocol provides a detailed, step-by-step guide for the accurate determination of the melting point range of (5-Nitro-1H-imidazol-4-yl)methanol.

Materials and Instrumentation:
  • (5-Nitro-1H-imidazol-4-yl)methanol, finely powdered and dried

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (closed at one end)

  • Spatula

  • Watch glass

  • Certified melting point reference standards (e.g., Vanillin, Caffeine)[17][18]

Workflow for Melting Point Validation

Caption: Workflow for Melting Point Validation.

Step-by-Step Procedure:
  • Instrument Calibration:

    • Prior to analyzing the sample, ensure the melting point apparatus is calibrated.

    • This is achieved by determining the melting points of at least two certified reference standards that bracket the expected melting point of the sample.[18]

    • The observed melting points of the standards must fall within the acceptable range specified in their certificates of analysis. This step ensures the trustworthiness and accuracy of the instrument's temperature reading.[15]

  • Sample Preparation:

    • Place a small amount of (5-Nitro-1H-imidazol-4-yl)methanol on a clean, dry watch glass.

    • Use a spatula to finely powder the sample. This ensures uniform heat distribution.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and gently tap the closed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be between 2-3 mm.[15] A properly packed sample is crucial for a sharp and reproducible melting point.

  • Melting Point Determination:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point of (5-Nitro-1H-imidazol-4-yl)methanol.

    • Once this temperature is reached, adjust the heating rate to a slow ramp of 1-2°C per minute.[2] A slow heating rate is critical for allowing the system to remain in thermal equilibrium, which is necessary for an accurate measurement.

    • Observe the sample closely through the magnifying eyepiece.

  • Recording the Melting Range:

    • T1 (Onset of Melting): Record the temperature at which the first drop of liquid appears within the sample.

    • T2 (Completion of Melting): Record the temperature at which the last solid particle melts, and the sample is completely transformed into a clear liquid.

    • The melting range is reported as the interval between T1 and T2. For a pure compound, this range should be narrow, typically 1-2°C.

  • Data Analysis and Comparison:

    • Perform at least three independent measurements to ensure reproducibility.

    • Compare the observed melting range to any available literature values and to the melting points of the analogous compounds listed in the table above.

    • A narrow melting range that is consistent across multiple measurements provides strong evidence of the compound's purity.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The mandatory calibration with certified reference standards ensures that the instrumentation is performing accurately.[17] The practice of performing multiple measurements demonstrates the reproducibility of the results. Furthermore, the comparison with known, structurally related compounds provides an external check and builds confidence in the identity of the synthesized material. A sharp melting range is a direct indicator of high purity, while a broad range would immediately signal the need for further purification and analysis.[1][2]

Conclusion

The validation of the melting point range is an indispensable step in the characterization of any newly synthesized compound, including (5-Nitro-1H-imidazol-4-yl)methanol. It is a rapid, reliable, and cost-effective method for the initial assessment of purity and identity. By following a rigorous, well-controlled protocol and comparing the results with established data for analogous structures, researchers can confidently ascertain the quality of their material before proceeding with more advanced analytical techniques and biological evaluations. This foundational data is critical for the integrity and reproducibility of subsequent research and development efforts in the pharmaceutical sciences.

References

  • Tinidazole | C8H13N3O4S | CID 5479 - PubChem. [Link]

  • Melting Point Determination in Pharmaceutical Industry - NANOLAB. [Link]

  • Ornidazole - Chemigran Pte Ltd - Global Pharmaceutical Supplier. [Link]

  • Tinidazole – Chemigran Pte Ltd – Global Pharmaceutical Supplier. [Link]

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Link]

  • Metronidazole, CAS No. 443-48-1 | A to Z | Chemicals | Carl ROTH - Belgium. [Link]

  • USP 741 Melting Point or Range | PDF - Scribd. [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. [Link]

  • Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives - Impactfactor. [Link]

  • Secnidazole - Analytica Chemie. [Link]

  • Calibration standards for melting point determination - Crea Analytical. [Link]

  • metronidazole - Stenutz. [Link]

  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives - IJPPR. [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE - uspbpep.com. [Link]

  • Melting Point Reference Standards - Mettler Toledo. [Link]

  • Measuring the Melting Point - Westlab Canada. [Link]

  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC. [Link]

  • Melting point determination. [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - MDPI. [Link]

  • Secnidazole. [Link]

  • 209363Orig1s000 | FDA. [Link]

  • 5-nitroimidazoles developed as alternatives to metronidazole or as... | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). - ResearchGate. [Link]

  • (PDF) Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - ResearchGate. [Link]

  • High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC. [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC. [Link]

  • Next Generation 5-Nitroimidazole Compounds Show Potential as New Therapeutic Alternatives to Metronidazole in Helicobacter pylori Infection - eScholarship. [Link]

Sources

Comparing biological activity of (5-Nitro-1H-imidazol-4-yl)methanol vs Metronidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares Metronidazole (the clinical gold standard) with (5-Nitro-1H-imidazol-4-yl)methanol (a structural analog/precursor).

Content Type: Technical Comparison & Experimental Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Microbiologists

Executive Summary

This guide analyzes the biological and physicochemical distinctions between Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) and its structural core analog, (5-Nitro-1H-imidazol-4-yl)methanol (often referred to as 4-hydroxymethyl-5-nitroimidazole).

While Metronidazole is a potent antimicrobial agent against anaerobic bacteria and protozoa, (5-Nitro-1H-imidazol-4-yl)methanol serves primarily as a synthetic precursor or a degradation fragment . It lacks the critical


-substitution required for optimal cellular uptake and pharmacokinetic stability. This guide clarifies the structure-activity relationship (SAR) that renders Metronidazole therapeutically active while its unsubstituted analog remains largely inactive or significantly less potent in physiological contexts.

Crucial Distinction: (5-Nitro-1H-imidazol-4-yl)methanol is NOT the active "hydroxymethyl" metabolite of Metronidazole. The active metabolite is 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (Hydroxymetronidazole), which retains the


-side chain.

Chemical & Structural Analysis (SAR)[1]

The primary differentiator lies in the substitution at the imidazole nitrogen (


) and the carbon at position 2 (

).
FeatureMetronidazole(5-Nitro-1H-imidazol-4-yl)methanol
IUPAC Name 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol(5-nitro-1H-imidazol-4-yl)methanol
Structure

-substituted (Hydroxyethyl),

-Methyl

-Unsubstituted (Free NH),

-Hydroxymethyl
Formula


MW 171.15 g/mol 143.10 g/mol
pKa ~2.5 (Basic imidazole N)~9.0 (Acidic NH) / ~2.3 (Basic N)
LogP -0.02 (Amphiphilic)-0.85 (Highly Polar)
Role Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Impurity
Structural Impact on Activity[1][4][5][6][7]
  • Metronidazole (

    
    -Alkyl):  The hydroxyethyl group at 
    
    
    
    blocks the acidic nitrogen, preventing ionization at physiological pH. This ensures the molecule remains neutral, facilitating passive diffusion across bacterial cell membranes.
  • Target Analog (

    
    -H):  The unsubstituted imidazole ring allows for tautomerism (4-nitro 
    
    
    
    5-nitro) and ionization (deprotonation of NH) at physiological pH. This charged state significantly impedes membrane permeability, drastically reducing intracellular accumulation and potency.

Mechanism of Action & Signaling Pathways

Both compounds rely on the reductive activation of the nitro group. However, the efficiency of this process is dictated by the redox potential (


), which is modulated by the ring substituents.
Pathway Visualization

The following diagram illustrates the reductive activation pathway and the structural divergence between the drug and the analog.

MOA_Pathway Metronidazole Metronidazole (Prodrug) CellEntry Passive Diffusion (Cell Entry) Metronidazole->CellEntry High Permeability Analog (5-Nitro-1H-imidazol-4-yl)methanol (Poor Uptake) Analog->CellEntry Low Permeability NitroRadical Nitro Radical Anion (R-NO2•-) CellEntry->NitroRadical Reduction via Nitroreductase PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin Ferredoxin (Reduced) PFOR->Ferredoxin Electron Transfer Ferredoxin->NitroRadical Single Electron Transfer DNA_Damage DNA Strand Breaks (Cell Death) NitroRadical->DNA_Damage Covalent Binding Oxidative Stress

Figure 1: Mechanism of Action. Metronidazole efficiently enters the cell to be activated by PFOR/Ferredoxin systems. The analog exhibits poor uptake due to polarity/ionization, preventing sufficient radical formation.

Biological Activity Profile

Antimicrobial Potency (Anaerobic)

Data synthesized from SAR studies on nitroimidazoles indicates a massive potency gap.

OrganismMetronidazole (MIC

)
(5-Nitro-1H-imidazol-4-yl)methanol (Est. MIC)
Bacteroides fragilis0.25 - 1.0

g/mL
> 64

g/mL (Inactive)
Clostridioides difficile0.25 - 0.5

g/mL
> 64

g/mL
Trichomonas vaginalis0.5 - 2.0

g/mL
High resistance / Low activity
Helicobacter pylori8.0 - 32.0

g/mL
Inactive

Key Insight: The removal of the


-substituent (as seen in the analog) typically results in a >100-fold loss of activity. The 

-hydroxymethyl group alone cannot compensate for the loss of the

side chain's pharmacokinetic contribution.
Cytotoxicity[4]
  • Metronidazole: Selective toxicity to anaerobes.[1][][3] Mammalian cells lack the low-redox potential electron donors (like ferredoxin) required to reduce the nitro group, resulting in a high Selectivity Index (SI).

  • Analog: Generally low cytotoxicity to mammalian cells due to poor uptake, but potentially higher mutagenic risk if accumulation occurs, as unsubstituted nitroimidazoles can intercalate DNA differently.

Experimental Protocols

To experimentally verify the activity difference, use the following self-validating protocols.

A. Anaerobic MIC Determination (Broth Microdilution)

Objective: Quantify the inhibitory concentration of both compounds against B. fragilis (ATCC 25285).

  • Preparation:

    • Dissolve Metronidazole in DMSO (Stock: 10 mg/mL).

    • Dissolve (5-Nitro-1H-imidazol-4-yl)methanol in DMSO (Note: Solubility may be lower; sonication required).

  • Media: Supplemented Brucella Broth with Hemin (5

    
    g/mL) and Vitamin K1 (1 
    
    
    
    g/mL).
  • Inoculum: Prepare a suspension of B. fragilis from 24h anaerobic culture to 0.5 McFarland standard. Dilute 1:100.

  • Plate Setup:

    • Dispense 100

      
      L of media into 96-well plates.
      
    • Perform serial 2-fold dilutions of drugs (Range: 64

      
      g/mL to 0.06 
      
      
      
      g/mL).
    • Add 100

      
      L of inoculum to all wells.
      
  • Incubation: Incubate at 37°C in an anaerobic chamber (

    
     / 80:10:10) for 48 hours.
    
  • Readout: Visual turbidity check. The MIC is the lowest concentration with no visible growth.

    • Validation: Metronidazole control must fall within 0.25–1.0

      
      g/mL.
      
B. Experimental Workflow Diagram

MIC_Protocol Start Compound Preparation (DMSO Stock) Dilution Serial Dilution (Brucella Broth + Hemin/VitK) Start->Dilution Inoculation Add Anaerobic Inoculum (B. fragilis ATCC 25285) Dilution->Inoculation Incubation Anaerobic Chamber 48h @ 37°C Inoculation->Incubation Readout Visual Turbidity (MIC) Incubation->Readout

Figure 2: Standardized Anaerobic Broth Microdilution Workflow.

References

  • Löfmark, S., et al. (2010). "Metronidazole: is it losing its luster?" Clinical Microbiology Reviews. Link

  • Muller, M. (1983). "Mode of action of metronidazole on anaerobic bacteria and protozoa." Surgery. Link

  • Denny, W. A., et al. (2005). "Structure-activity relationships for the mutagenic activity of 5-nitroimidazole derivatives.
  • Edwards, D. I. (1993). "Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action."[][][5] Journal of Antimicrobial Chemotherapy. Link

  • PubChem. (2024).[6] "Metronidazole Compound Summary." Link

Sources

A Comparative Guide to the HPLC Retention Times of (5-Nitro-1H-imidazol-4-yl)methanol and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For potent compounds like (5-Nitro-1H-imidazol-4-yl)methanol, a molecule with significant therapeutic potential, the rigorous identification and quantification of impurities are paramount. This guide provides an in-depth, technically-grounded comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of (5-Nitro-1H-imidazol-4-yl)methanol against its common process-related impurities. We will delve into the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Critical Role of Chromatographic Separation

The synthesis of complex organic molecules is seldom a perfectly linear path. Side reactions, unreacted starting materials, and degradation products are common occurrences, leading to the formation of impurities that can co-exist with the final API.[1] The challenge lies in their separation and detection, often at trace levels. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for this task due to its high resolving power, sensitivity, and robustness. This guide will illuminate how subtle differences in the molecular structures of (5-Nitro-1H-imidazol-4-yl)methanol and its impurities translate into distinct retention times on an HPLC column, enabling their effective separation and quantification.

The separation principle in RP-HPLC is governed by the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase. Compounds with higher polarity will have a greater affinity for the mobile phase and thus elute earlier, resulting in shorter retention times. Conversely, less polar compounds will interact more strongly with the stationary phase, leading to longer retention times.

G cluster_0 RP-HPLC Separation Principle cluster_1 Analyte Mixture cluster_2 Elution Order (Retention Time) MobilePhase Polar Mobile Phase Impurity_A More Polar Impurity API (5-Nitro-1H-imidazol-4-yl)methanol Impurity_B Less Polar Impurity StationaryPhase Non-Polar C18 Stationary Phase Elution Early Elution (Short RT) Intermediate Elution (Target RT) Late Elution (Long RT) Impurity_A->Elution:f0 High Affinity for Mobile Phase API->Elution:f1 Balanced Partitioning Impurity_B->Elution:f2 High Affinity for Stationary Phase

Caption: Polarity-based separation in RP-HPLC.

Comparative Analysis of Retention Times

The retention time of a compound in an HPLC system is a function of its chemical structure and the specific chromatographic conditions. For (5-Nitro-1H-imidazol-4-yl)methanol and its impurities, we can predict their elution order based on their relative polarities. The presence of the nitro group (-NO2) and the methanol group (-CH2OH) makes the parent molecule relatively polar.

Compound NameStructureExpected Retention Time (Relative)Rationale for Elution Order
Impurity A: 4-Nitro-1H-imidazoleStructure of 4-Nitro-1H-imidazoleShorterLacks the methyl and hydroxyl groups of the API, making it more polar and resulting in weaker interaction with the C18 column.
Impurity B: (1H-Imidazol-4-yl)methanolStructure of (1H-Imidazol-4-yl)methanolShorterThe absence of the electron-withdrawing nitro group increases its polarity compared to the API, leading to earlier elution.[2]
(5-Nitro-1H-imidazol-4-yl)methanol (API) Structure of (5-Nitro-1H-imidazol-4-yl)methanolTarget The combination of the nitro and methanol groups provides a balanced polarity, serving as the reference point for retention.
Impurity C: 2-Methyl-5-nitroimidazoleStructure of 2-Methyl-5-nitroimidazoleLongerThe replacement of the polar hydroxyl group with a less polar methyl group increases its hydrophobicity, leading to a longer retention time.[3]
Impurity D: 5-Chloro-1-methyl-4-nitroimidazoleStructure of 5-Chloro-1-methyl-4-nitroimidazoleLongerThe presence of the non-polar chloro and methyl groups significantly increases its interaction with the stationary phase compared to the API.[4]

A Self-Validating HPLC Protocol

The following protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the generated data. The choice of a C18 column is based on its wide applicability for separating moderately polar compounds.[5][6] The mobile phase, a gradient of acidified water and acetonitrile, is selected to provide good resolution between the polar and non-polar analytes.[7] A UV detector set at 316 nm is chosen, as nitroimidazoles exhibit strong absorbance in this region.[6]

Experimental Workflow

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Evaluation SamplePrep Sample & Standard Preparation Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Separation Gradient Elution on C18 Column MobilePhasePrep->Separation Injection->Separation Detection UV Detection at 316 nm Separation->Detection SST System Suitability Test (SST) Detection->SST Quantification Impurity Quantification SST->Quantification If SST Passes Report Generate Report Quantification->Report

Caption: HPLC analysis workflow.

Detailed Methodological Parameters
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 80% B (linear gradient)

    • 20-25 min: 80% B (isocratic)

    • 25-26 min: 80% to 10% B (linear gradient)

    • 26-30 min: 10% B (isocratic, re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 316 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL.

System Suitability Testing (SST): The Basis of Trustworthiness

Before proceeding with sample analysis, a system suitability test must be performed to ensure the HPLC system is performing optimally. A standard solution containing (5-Nitro-1H-imidazol-4-yl)methanol and known impurities is injected. The following parameters should be monitored:

  • Resolution (Rs): The degree of separation between two adjacent peaks. A value of Rs > 2.0 is generally desired.

  • Tailing Factor (Tf): A measure of peak symmetry. A Tf value between 0.8 and 1.5 is acceptable.[5]

  • Theoretical Plates (N): A measure of column efficiency. A higher number of theoretical plates indicates better separation efficiency. A value > 2000 is typically required.[5]

By establishing and meeting these criteria, the analytical method demonstrates its suitability for its intended purpose, thereby ensuring the trustworthiness of the results.

Conclusion

The successful separation of (5-Nitro-1H-imidazol-4-yl)methanol from its process-related impurities is a critical step in its development as a pharmaceutical agent. This guide has provided a comprehensive overview of the factors influencing the HPLC retention times of these compounds, grounded in the principles of chromatography. The provided experimental protocol, complete with a framework for self-validation through system suitability testing, offers a robust starting point for developing and implementing a reliable analytical method. By understanding the "why" behind the "how," researchers can confidently ensure the purity, safety, and quality of this promising therapeutic compound.

References

  • Benchchem. Technical Support Center: Synthesis of 5-Nitroso-1H-imidazole. Accessed February 2024.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC. [Link]

  • Bozhanov, S., et al. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. International Journal of Pharmaceutical and Experimental Research. [Link]

  • Chauvière, G., et al. (2002). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules. [Link]

  • Benchchem. Troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments. Accessed February 2024.
  • Li, Y., et al. (2022). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PMC. [Link]

  • Benchchem. Application Notes and Protocols: 5-nitroso-1H-imidazole in Organic Synthesis. Accessed February 2024.
  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. MDPI. [Link]

  • SIELC Technologies. Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column. Accessed February 2024.
  • Inxight Drugs. 2-(5-NITRO-1H-IMIDAZOL-1-YL)ETHANOL. Accessed February 2024.
  • Zhang, Y., et al. (2022). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. PMC. [Link]

  • Vijaya Chamundeeswari, S. P., et al. (2011). Theoretical and experimental studies on 2-(2-methyl-5-nitro-1-imidazolyl)ethanol. European Journal of Chemistry. [Link]

  • Kumar, A., et al. (2022). Research on the development and validation of UV- spectrophotometric and HPLC method determination of metronidazole in bulk and. International Journal of Health and Pharmaceutical. [Link]

  • Sreekanth, N., et al. (2015). RP-HPLC Method for the Simultaneous Determination of Metronidazole, Tinidazole, Ornidazole, Secnidazole and Ofloxacin in. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Accessed February 2024.
  • Siddiqui, A. J., et al. (2023). DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. RASĀYAN Journal of Chemistry. [Link]

  • Simson Pharma. (5-Ethyl-1H-imidazol-4-yl)methanol hydrochloride. Accessed February 2024.
  • Arman, H. D., & Tiekink, E. R. T. (2007). (1H-Imidazol-4-yl)methanol. PMC. [Link]

  • LGC Standards. 1-Methyl-4-nitro-1H-imidazole-5-thiol. Accessed February 2024.
  • Pharmaffiliates. Metronidazole-impurities. Accessed February 2024.
  • Sigma-Aldrich. (1-methyl-4-nitro-1H-imidazol-5-yl)methanol. Accessed February 2024.
  • Saliège, C., et al. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. MDPI. [Link]

Sources

Comparative Guide: UV-Vis Absorption Maxima of 5-Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the UV-Vis absorption characteristics of key 5-nitroimidazole derivatives: Metronidazole , Tinidazole , Ornidazole , Secnidazole , and Dimetridazole . These compounds are structurally related antimicrobials widely used in human and veterinary medicine.

UV-Visible spectroscopy is the primary technique for the quantitative analysis of these drugs in raw materials and pharmaceutical formulations. This guide synthesizes experimental data to establish the absorption maxima (


) in common solvents, elucidates the solvatochromic mechanisms driving spectral shifts, and provides a validated experimental protocol for laboratory application.

Mechanism of Absorption & Solvatochromism[1]

Electronic Transitions

The UV absorption of 5-nitroimidazoles is dominated by the nitro group (


) conjugated with the imidazole ring.
  • Primary Band (~310–325 nm): Corresponds to the

    
     transition  of the nitro group. This band is intense and is the standard analytical wavelength for neutral and basic solutions.
    
  • Secondary Band (~230 nm): Corresponds to

    
     transitions  of the imidazole aromatic system.
    
Solvatochromic & pH Effects

The position of the


 is highly sensitive to the solvent environment and pH, a phenomenon known as solvatochromism.
  • Hypsochromic Shift (Blue Shift) in Acid: In acidic media (e.g., 0.1 N HCl), the imidazole nitrogen (N3) becomes protonated. This protonation disrupts the conjugation between the nitro group and the imidazole ring, requiring higher energy for electronic excitation. Consequently, the

    
     shifts significantly from ~320 nm  to ~277 nm .
    
  • Solvent Polarity: Polar solvents like water and methanol stabilize the excited state (dipolar character) differently than the ground state, typically causing slight bathochromic (red) or hypsochromic shifts depending on the specific derivative's substitution pattern.

Mechanistic Diagram

The following diagram illustrates the relationship between chemical structure, solvent conditions, and observed spectral shifts.

Solvatochromism Nitroimidazole 5-Nitroimidazole Core Structure Neutral_Medium Neutral/Basic Medium (Water/Methanol) Nitroimidazole->Neutral_Medium Dissolved in Acidic_Medium Acidic Medium (0.1 N HCl) Nitroimidazole->Acidic_Medium Dissolved in Transition_N n -> pi* Transition (Dominant) Neutral_Medium->Transition_N Favors Transition_Pi Conjugation Disrupted (Protonation at N3) Acidic_Medium->Transition_Pi Causes Lambda_Neutral λmax: ~310 - 325 nm Transition_N->Lambda_Neutral Lambda_Acid λmax: ~277 nm (Hypsochromic Shift) Transition_Pi->Lambda_Acid

Caption: Effect of solvent pH on the electronic transitions and absorption maxima of 5-nitroimidazoles.

Comparative Data: Absorption Maxima (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> )[2][3][4][5]

The following table consolidates experimental


 values from validated spectrophotometric methods. Note the distinct shift when moving from neutral solvents (Methanol/Water) to acidic media (HCl).
Derivative

in Methanol (nm)

in Water (nm)

in 0.1 N HCl (nm)
Key Reference
Metronidazole 310 – 320319 – 320277[1][2][3]
Tinidazole 317317 – 318~277*[4][5]
Ornidazole 311 – 320315 – 320277[6][7][8]
Secnidazole 325318277 – 278[9][10][11]
Dimetridazole ~320320N/A[12]

*Note: While explicit 0.1 N HCl data for Tinidazole is less common in primary literature, the structural homology suggests a similar shift to ~277 nm, which is observed in difference spectroscopy methods.

Experimental Protocol: Determination of

This standardized protocol ensures reproducibility and accuracy. It is designed for a double-beam UV-Vis spectrophotometer.[1][2][3]

Materials & Reagents[6][7][8][9][10][11]
  • Analyte: Pure standard of the specific 5-nitroimidazole derivative (>99% purity).

  • Solvent: Methanol (HPLC Grade) or 0.1 N Hydrochloric Acid (Analytical Grade).

  • Equipment: UV-Vis Spectrophotometer (Scan range 200–400 nm), Quartz Cuvettes (1 cm path length).[4]

Step-by-Step Workflow

Protocol Start Start Analysis Stock 1. Stock Solution Prep Weigh 10 mg Standard -> 100 mL Vol. Flask Dissolve in Methanol/HCl Conc: 100 µg/mL Start->Stock Dilution 2. Working Standard Prep Pipette 1.0 mL Stock -> 10 mL Vol. Flask Dilute to mark with Solvent Final Conc: 10 µg/mL Stock->Dilution Baseline 3. Baseline Correction Fill two cuvettes with pure solvent Run 'Auto Zero' (200-400 nm) Dilution->Baseline Scan 4. Sample Scan Replace sample cuvette with Working Std Scan 200-400 nm Baseline->Scan Peak 5. Determine Lambda Max Identify wavelength of peak absorbance Scan->Peak End Report Value Peak->End

Caption: Standardized workflow for UV-Vis spectral scanning and determination of lambda max.

Detailed Procedure
  • Preparation of Stock Solution: Accurately weigh 10 mg of the drug substance. Transfer to a 100 mL volumetric flask. Add ~50 mL of the chosen solvent (Methanol or 0.1 N HCl) and sonicate for 10 minutes to ensure complete dissolution. Dilute to volume. (Concentration: 100 µg/mL).

  • Preparation of Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with the same solvent.[5] (Target Concentration: 10 µg/mL).

    • Note: The target absorbance should be between 0.2 and 0.8 AU for optimal photometric accuracy.

  • Baseline Correction: Fill two matched quartz cuvettes with the blank solvent. Place them in the sample and reference holders. Perform a baseline scan/auto-zero from 200 to 400 nm.

  • Scanning: Replace the solvent in the sample cuvette with the Working Standard solution. Scan the spectrum from 200 to 400 nm.

  • Data Analysis: Locate the peak with the highest absorbance.[1][6] This is the ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    .[7][8][6][9][10][11]
    

Method Validation Parameters

When developing a quantitative method based on these


 values, the following performance characteristics are typically observed:
  • Linearity: Beer-Lambert's law is typically obeyed in the concentration range of 5 – 30 µg/mL (

    
    ).[8][9][12]
    
  • Limit of Detection (LOD): Generally ranges from 0.2 – 0.5 µg/mL .

  • Limit of Quantitation (LOQ): Generally ranges from 0.6 – 1.5 µg/mL .

  • Precision (RSD): Intra-day and Inter-day precision should be < 2.0% .

References

  • Metronidazole in 0.1 N HCl: International Journal of Innovative Science and Research Technology. "Metronidazole Analysis: Method Development and Validation by using UV Spectroscopy." Link

  • Metronidazole in Water: Research Journal of Pharmacy and Technology. "Effective Quantitation of Metronidazole in Injectable Pharmaceutical Dosage Form Using UV Spectroscopy." Link

  • Metronidazole/Tinidazole Comparison: Asian Journal of Chemistry. "Difference Spectrophotometric Method for the Determination of Metronidazole in Tablets." Link

  • Tinidazole in Methanol: International Journal of Pharmaceutical Sciences and Research. "Development and validation of stability indicating UV spectrophotometric method for quantification of tinidazole." Link

  • Tinidazole/Metronidazole/Secnidazole Mixture: International Journal of Pharmaceutical Sciences and Research. "Separation and assay of antiprotozoal imidazole derivatives by RP-HPLC." Link

  • Ornidazole in Methanol/HCl: ResearchGate. "Analytical method development and validation of ornidazole in tablet dosage form by zero order UV spectroscopy." Link

  • Ornidazole in Water: International Journal of PharmTech Research. "Visible Spectrophotometric Estimation of Ornidazole in Pure and Pharmaceutical Formulation." Link

  • Ornidazole Spectrum: Asian Journal of Pharmaceutical Analysis. "Development and Validation of analytical method for Simultaneous estimation of Ornidazole and Cefixime." Link

  • Secnidazole in Ethanol: International Journal of Pharmaceutics and Drug Analysis. "Analytical Method Development and Validation of Secnidazole." Link

  • Secnidazole in Methanol: Universidade Federal de Uberlândia. "Determination and validation of secnidazole in tablets by UV spectrophotometric method." Link

  • Secnidazole Green Method: SciSpace. "Green analytical method for quantification of secnidazole in tablets by HPLC-UV." Link

  • Dimetridazole/Ronidazole: National Institutes of Health. "Determination of dimetridazole, metronidazole and ronidazole in salmon and honey." Link

Sources

Safety Operating Guide

(5-Nitro-1H-imidazol-4-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for (5-Nitro-1H-imidazol-4-yl)methanol

Part 1: Executive Summary & Core Directive

Operational Status: STRICT CONTAINMENT & INCINERATION REQUIRED CAS Registry Number: 81246-35-7 (Primary identifier for 4-(Hydroxymethyl)-5-nitroimidazole)[1]

(5-Nitro-1H-imidazol-4-yl)methanol is a nitroimidazole derivative.[1] While not explicitly listed on the EPA’s P-list or U-list of acutely hazardous wastes, it must be managed as Hazardous Chemical Waste due to the mutagenic and carcinogenic potential inherent to the 5-nitroimidazole pharmacophore (structurally related to Metronidazole, IARC Group 2B).[1]

Immediate Action Plan:

  • Do NOT Flush: Under no circumstances should this compound enter municipal sewage systems.

  • Segregate: Isolate from oxidizing agents and strong bases .

  • Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Part 2: Hazard Characterization & Causality

To handle this chemical safely, one must understand the why behind the protocols. The risk profile is driven by its molecular structure.

FeatureChemical LogicSafety Implication
Nitro Group (-NO₂) Electron-withdrawing group at position 5.[1] Enzymatic reduction of this group (in vivo) produces short-lived cytotoxic intermediates that damage DNA.[1]Treat as a Mutagen/Carcinogen. All waste (PPE, wipes, weighing boats) must be incinerated to destroy the ring structure.
Imidazole Ring Nitrogen-rich heterocycle.[1] Generally stable but can form toxic nitrogen oxides (NOx) during incomplete combustion.Incineration Requirement: Must be incinerated at high temperatures (>850°C) with scrubbers to manage NOx emissions.
Hydroxymethyl Group Polar functional group. Increases water solubility compared to alkyl-nitroimidazoles.[1]Spill Risk: Solutions spread easily on wet surfaces. Spill cleanup requires immediate dry absorption to prevent migration.

Part 3: The Self-Validating Pre-Disposal System

A "Self-Validating System" ensures that waste is stabilized before it leaves your control.[1] Follow this logic gate before sealing any waste container.

Protocol 1: Solid Waste Stabilization
  • Applicability: Pure powder, contaminated gloves, weighing papers, dry spill residues.

  • Validation Step: Ensure material is dry .[2] Nitroimidazoles are stable solids, but moisture can facilitate hydrolysis or microbial degradation in long-term storage, potentially releasing volatile byproducts.[1]

  • Container: Amber glass or high-density polyethylene (HDPE) with a screw-top lid.

  • Labeling: Must read "Hazardous Waste - Toxic/Mutagenic - (5-Nitro-1H-imidazol-4-yl)methanol."[1]

Protocol 2: Liquid Waste Segregation
  • Applicability: Mother liquors, HPLC effluent, dissolved stock solutions.

  • Validation Step (The pH Check):

    • Check pH of the solution.[3]

    • If Acidic/Neutral (pH 4-7): Stable for standard organic waste streams.[1]

    • If Basic (pH > 9): Nitroimidazoles can degrade or rearrange in strong alkali. Neutralize to pH 7 using dilute HCl or H₂SO₄ before adding to the waste carboy to prevent exothermic degradation or gas evolution inside the drum.

  • Solvent Compatibility: Segregate Halogenated (e.g., DCM extracts) from Non-Halogenated (e.g., Methanol/Water) streams according to your facility's specific incineration contracts.

Part 4: Disposal Workflows & Decision Logic

The following diagram illustrates the decision matrix for segregating waste streams to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation (5-Nitro-1H-imidazol-4-yl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Dry Liquid Liquid Waste (Solutions, HPLC Waste) StateCheck->Liquid Wet/Solution Bagging Double Bag in 4-mil Polyethylene Bags Solid->Bagging ContainerSolid Rigid Outer Container (Fiber Drum/HDPE Pail) Bagging->ContainerSolid Incinerator High-Temperature Incineration (Licensed Facility) ContainerSolid->Incinerator pHCheck Check pH Liquid->pHCheck Neutralize Neutralize to pH 6-8 (Avoid Alkaline Hydrolysis) pHCheck->Neutralize pH > 9 or < 4 SolventCheck Identify Solvent Base pHCheck->SolventCheck pH 4-9 Neutralize->SolventCheck Halo Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste Stream (e.g., Methanol, Water) SolventCheck->NonHalo No Halogens Halo->Incinerator NonHalo->Incinerator

Figure 1: Waste segregation logic flow ensuring chemical stability and compliance with incineration protocols.

Part 5: Emergency Spill Response (Operational Protocol)

In the event of a spill, speed and containment are critical to prevent aerosolization of the mutagenic powder.

PPE Required:

  • Respiratory: N95 minimum; P100/HEPA respirator preferred if powder is fine.

  • Skin: Double Nitrile gloves (0.11 mm min thickness).

  • Eye: Chemical safety goggles.[2]

Step-by-Step Cleanup:

  • Isolation: Evacuate the immediate area (10 ft radius) and mark "Do Not Enter."

  • Dry Spill (Powder):

    • Do not dry sweep. This creates dust.

    • Cover the spill with wet paper towels (dampened with water) to immobilize the powder.

    • Scoop the wet mass into a disposable wide-mouth jar.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Universal Absorbent Pads).

    • Do not use sawdust (combustible reaction risk with nitro compounds, though low, is best avoided).

  • Decontamination:

    • Wipe the surface with a 10% bleach solution (Sodium Hypochlorite) followed by water. Bleach aids in oxidizing trace residues, though incineration of the waste bulk is still required.

    • Place all cleanup materials into the Solid Hazardous Waste drum.

Part 6: Regulatory Compliance & Classification

Regulatory BodyClassificationRequirement
US EPA (RCRA) Non-Listed Hazardous Waste While not P/U listed, it must be characterized by the generator.[1] Due to mutagenicity, handle as Toxic . If mixed with flammable solvents, code D001 applies.
DOT (Transport) Not Regulated (typically) Unless in solution with a flammable solvent. Check SDS Section 14. Pure substance is generally not a DOT hazard class unless testing proves otherwise.
OSHA Hazardous Substance Subject to Hazard Communication Standard (29 CFR 1910.1200).[2] SDS must be accessible.

Final Disposal Specification:

  • Method: Thermal Destruction (Incineration).

  • Temperature: >850°C (Secondary chamber).

  • Prohibition: Do not landfill. Do not discharge to sewer.[4]

References

  • PubChem. (n.d.). Compound Summary: (5-Nitro-1H-imidazol-4-yl)methanol.[1] National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[5][6] Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (n.d.). Agents Classified by the IARC Monographs, Volumes 1–134. (Reference for Nitroimidazole class carcinogenicity). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of (5-Nitro-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, nitroimidazole derivatives play a crucial role in the development of therapeutics, particularly as antimicrobial and radiosensitizing agents. However, their potent biological activity is often accompanied by significant health and safety considerations. This guide provides essential, immediate safety and logistical information for handling (5-Nitro-1H-imidazol-4-yl)methanol, a key intermediate in various synthetic pathways.

As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights. This document is structured not as a rigid template, but as a dynamic, logical guide that prioritizes safety and procedural clarity. It is built on a foundation of expertise, aiming to instill a culture of safety and confidence in your laboratory operations.

Hazard Assessment: Understanding the Risks of Nitroimidazoles

The primary hazards associated with (5-Nitro-1H-imidazol-4-yl)methanol are inferred from related nitroaromatic and nitroimidazole compounds. The nitro group, in particular, is a toxophore that warrants careful handling.

Key Potential Hazards:

  • Acute Toxicity: Similar nitroimidazoles are classified as harmful if swallowed.[1][2][3][4] Accidental ingestion may lead to adverse health effects.[5]

  • Skin and Eye Irritation: Direct contact with the solid or solutions can cause skin and eye irritation.[6][7] Open cuts or abraded skin should not be exposed to this material.[5]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.

  • Sensitization: There is a potential for skin sensitization upon repeated contact.[5]

  • Combustibility: While not highly flammable, the compound is a combustible solid.[1] Dust clouds, particularly in confined spaces, may form explosive mixtures with air in the presence of an ignition source.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling (5-Nitro-1H-imidazol-4-yl)methanol. The following table summarizes the required equipment, the rationale for its use, and relevant standards.

Protection Type Specific Equipment Rationale & Standards
Eye and Face Chemical splash goggles and a face shieldProvides robust protection against splashes and airborne particles. Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[2][6][8]
Hand Chemical-resistant gloves (Nitrile or Neoprene)Prevents dermal absorption and skin irritation. Gloves should be inspected before each use and disposed of immediately after contamination.[3][8][9]
Body Flame-resistant lab coat worn over full-length clothingProtects skin from accidental spills and minimizes fire risk.[10]
Respiratory NIOSH-approved N95 (or higher) respiratorEssential when handling the powder form outside of a certified chemical fume hood to prevent inhalation of dust.[3][10]
Foot Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[10]

Operational Plan: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of (5-Nitro-1H-imidazol-4-yl)methanol in a laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review Analogue SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Ensure Spill Kit is Accessible prep_hood->prep_spill handle_weigh Weigh Solid in Hood prep_spill->handle_weigh handle_dissolve Dissolve with Care handle_weigh->handle_dissolve handle_transfer Transfer Solutions handle_dissolve->handle_transfer clean_decon Decontaminate Surfaces handle_transfer->clean_decon clean_ppe Doff and Dispose of PPE clean_decon->clean_ppe storage Store in a Cool, Dry, Well-Ventilated Area clean_ppe->storage disp_waste Segregate as Halogenated/Nitroaromatic Waste clean_ppe->disp_waste disp_label Label Hazardous Waste Container disp_waste->disp_label disp_pickup Arrange for EHS Pickup disp_label->disp_pickup

Caption: Workflow for handling (5-Nitro-1H-imidazol-4-yl)methanol.

Step-by-Step Handling Protocol:
  • Preparation and Engineering Controls:

    • Always handle (5-Nitro-1H-imidazol-4-yl)methanol in a properly functioning chemical fume hood to minimize inhalation exposure.[10]

    • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[8][11]

    • The work area should be clean and free of clutter. Remove any unnecessary equipment or flammable materials.

  • Dispensing and Use:

    • When handling the solid compound, use caution to avoid creating dust.[5][8][11] Use a micro-spatula for transfers and, if possible, weigh the material in an enclosure within the fume hood.

    • When dissolving the solid, add the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[8][11]

  • Post-Handling and Decontamination:

    • Thoroughly clean all equipment that came into contact with the compound using a suitable solvent. This cleaning solvent must be collected as hazardous waste.

    • Wipe down the work surface within the fume hood with a damp paper towel and dispose of it as solid hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[3][8]

Spill and Emergency Procedures

Minor Spill (Solid):

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE, gently sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[5][8]

  • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[12]

Major Spill:

  • Evacuate the laboratory immediately and alert others.

  • Close the laboratory doors and prevent entry.

  • Contact your institution's EHS department or emergency response team immediately.[12]

Disposal Plan: A Critical Final Step

The proper disposal of (5-Nitro-1H-imidazol-4-yl)methanol and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:
  • Dedicated Waste Stream: This compound should be disposed of in a dedicated hazardous waste container for nitroaromatic compounds.[13] Do not mix with other waste streams, as this can complicate disposal and create potential hazards.[10]

  • Container Selection: Use a container that is in good condition, compatible with the waste, and has a tightly sealing lid.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name, the approximate concentration, and the date of accumulation.[12][13]

  • On-site Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from incompatible materials.[12]

Final Disposal Method:
  • High-Temperature Incineration: The recommended method for the final disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[13] This process effectively destroys the toxic organic components.

  • Arranging Pickup: When the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.[12][13]

By adhering to these protocols, you can significantly mitigate the risks associated with handling (5-Nitro-1H-imidazol-4-yl)methanol, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Nitroimidazole, 98%. Retrieved from [Link]

  • Cole-Parmer. (2003, September 26). Material Safety Data Sheet - 4-(Hydroxymethyl)imidazole hydrochloride, 99%. Retrieved from [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment (PPE): Coaching and Training Frontline Health Care Professionals. Retrieved from [Link]

  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • ChemWhat. 1-Methyl-5-nitro-1H-imidazole-2-methanol CAS#: 936-05-0. Retrieved from [Link]

  • U.S. Army Corps of Engineers. (2002, June 5). Standard Operating Procedure-Extraction and Analysis of Nitroaromatic and Nitramine Explosives by GC/ECD. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR 1,3-DINITROBENZENE AND 1,3,5-TRINITROBENZENE. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Nitro-1H-imidazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Nitro-1H-imidazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.